molecular formula C8H4Cl2N2 B3030557 2,5-Dichloro-1,8-naphthyridine CAS No. 91870-15-4

2,5-Dichloro-1,8-naphthyridine

Cat. No.: B3030557
CAS No.: 91870-15-4
M. Wt: 199.03 g/mol
InChI Key: UXTNCJSJGKRLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTNCJSJGKRLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=CC(=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575200
Record name 2,5-Dichloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91870-15-4
Record name 2,5-Dichloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Reactions of 2,5-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2,5-dichloro-1,8-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. The document details a robust synthetic pathway from readily available precursors, including the preparation of the key intermediate 2,5-dihydroxy-1,8-naphthyridine and its subsequent chlorination. Furthermore, this guide explores the rich reactivity of the target molecule, focusing on strategic functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and discussions on regioselectivity are provided to enable researchers to effectively utilize this versatile scaffold in their synthetic endeavors.

Introduction

The 1,8-naphthyridine core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms onto this heterocyclic system provides valuable handles for further molecular elaboration through various modern synthetic methodologies. Specifically, this compound serves as a versatile precursor for the synthesis of diverse libraries of substituted naphthyridines, owing to the differential reactivity of its two chlorine atoms. This guide aims to be a comprehensive resource for chemists, providing both the foundational knowledge and practical protocols necessary for the synthesis and derivatization of this important molecule.

I. Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most effectively achieved through a two-step sequence involving the initial construction of the 1,8-naphthyridine core to form 2,5-dihydroxy-1,8-naphthyridine, followed by a robust chlorination reaction.

A. Synthesis of the Precursor: 2,5-Dihydroxy-1,8-naphthyridine

The construction of the 2,5-dihydroxy-1,8-naphthyridine core can be accomplished through the condensation of a substituted 2-aminopyridine with a suitable three-carbon component, such as diethyl malonate. This approach is analogous to established methods for the synthesis of other dihydroxynaphthyridines.[1]

Reaction Scheme:

Synthesis of 2,5-dihydroxy-1,8-naphthyridine cluster_reactants 2-aminopyridine_derivative Substituted 2-Aminopyridine plus1 + diethyl_malonate Diethyl Malonate arrow1 -> intermediate Condensation & Cyclization arrow1->intermediate High Temperature arrow2 -> product 2,5-Dihydroxy-1,8-naphthyridine arrow2->product

Caption: Synthesis of 2,5-dihydroxy-1,8-naphthyridine.

Detailed Experimental Protocol:

A mixture of a suitably substituted 2-aminopyridine and diethyl malonate is heated, typically in a high-boiling solvent such as diphenyl ether or Dowtherm A, or under solvent-free conditions at elevated temperatures. The reaction proceeds through an initial condensation followed by a thermal cyclization to yield the desired 2,5-dihydroxy-1,8-naphthyridine.

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted 2-aminopyridine (1.0 eq.) and diethyl malonate (1.5-2.0 eq.).

  • Step 2: Heating: Heat the reaction mixture to a high temperature (typically 200-250 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification: After cooling to room temperature, the solid product is typically triturated with a suitable solvent (e.g., ethanol, diethyl ether) to remove unreacted starting materials and byproducts. The crude product can then be purified by recrystallization to afford pure 2,5-dihydroxy-1,8-naphthyridine.

B. Chlorination of 2,5-Dihydroxy-1,8-naphthyridine

The conversion of the dihydroxy precursor to this compound is a crucial step that activates the naphthyridine core for subsequent functionalization. This transformation is readily achieved using standard chlorinating agents, with phosphorus oxychloride (POCl₃) being the most common and effective reagent. The addition of phosphorus pentachloride (PCl₅) can enhance the reactivity for less reactive substrates.[2]

Reaction Scheme:

Chlorination of 2,5-dihydroxy-1,8-naphthyridine dihydroxy 2,5-Dihydroxy-1,8-naphthyridine arrow -> dihydroxy->arrow POCl₃, (PCl₅), Heat dichloro This compound arrow->dichloro

Caption: Chlorination of the dihydroxy precursor.

Detailed Experimental Protocol:

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 2,5-dihydroxy-1,8-naphthyridine (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃). For less reactive substrates, phosphorus pentachloride (PCl₅) (1.0-2.0 eq.) can be added.

  • Step 2: Heating: Heat the reaction mixture to reflux for several hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Step 3: Work-up and Purification: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The resulting aqueous solution is neutralized with a base (e.g., sodium carbonate, ammonium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by column chromatography on silica gel or recrystallization to yield pure this compound.[3]

II. Reactions of this compound: A Gateway to Molecular Diversity

The two chlorine atoms at the C2 and C5 positions of the 1,8-naphthyridine ring exhibit different reactivities, allowing for selective and sequential functionalization. The C2 position is generally more susceptible to nucleophilic attack and oxidative addition by palladium catalysts due to the electron-withdrawing effect of the adjacent nitrogen atom. This differential reactivity is a key feature that enables the strategic synthesis of a wide array of derivatives.

A. Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, thiols, and alkoxides. The regioselectivity of these reactions is a critical consideration.

Regioselectivity:

The inherent electronic properties of the this compound scaffold favor nucleophilic attack at the C2 position. The proximity of the nitrogen atom at position 1 stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction at C2 more effectively than at C5. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

SNAr_Regioselectivity A This compound B 2-Substituted-5-chloro-1,8-naphthyridine (Major Product) A->B  Nucleophile (e.g., R-NH₂) Attack at C2 C 5-Substituted-2-chloro-1,8-naphthyridine (Minor Product) A->C  Nucleophile (e.g., R-NH₂) Attack at C5

Caption: Regioselectivity in SNAr reactions.

Detailed Experimental Protocol for Amination:

  • Step 1: Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or an alcohol.

  • Step 2: Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq. for monosubstitution, >2.0 eq. for disubstitution) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine) to the solution.

  • Step 3: Heating: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 150 °C) and stir until the reaction is complete as monitored by TLC.

  • Step 4: Work-up and Purification: After cooling, the reaction mixture is typically diluted with water to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.[4]

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileProductTypical Conditions
Primary/Secondary Amines2-Amino-5-chloro-1,8-naphthyridinesBase (e.g., K₂CO₃), Solvent (e.g., DMF), Heat
Thiols2-Thio-5-chloro-1,8-naphthyridinesBase (e.g., NaH), Solvent (e.g., THF), RT to Heat
Alkoxides2-Alkoxy-5-chloro-1,8-naphthyridinesNaOR in corresponding alcohol, Heat
B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl groups by reacting the dichloro-naphthyridine with an organoboron reagent. Regiocontrolled coupling can be achieved by carefully selecting the reaction conditions.

Suzuki_Coupling A This compound B 2-Aryl-5-chloro-1,8-naphthyridine A->B  Ar-B(OH)₂  Pd Catalyst, Base  Solvent, Heat

Caption: Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol:

  • Step 1: Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Step 2: Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Step 3: Heating: Heat the reaction mixture to the appropriate temperature (usually 80-120 °C) and stir until the starting material is consumed.

  • Step 4: Work-up and Purification: After cooling, the reaction is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated. The crude product is then purified by column chromatography.[5]

The Buchwald-Hartwig amination provides a powerful alternative to classical SNAr for the formation of C-N bonds, often under milder conditions and with a broader substrate scope.

Buchwald_Hartwig A This compound B 2-Amino-5-chloro-1,8-naphthyridine A->B  R-NH₂  Pd Catalyst, Ligand  Base, Solvent, Heat

Caption: Buchwald-Hartwig amination.

Detailed Experimental Protocol:

  • Step 1: Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).

  • Step 2: Addition of Reagents: Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.) to the tube, followed by an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Step 3: Heating: Seal the tube and heat the reaction mixture with stirring to the required temperature (typically 80-110 °C).

  • Step 4: Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography.[6][7]

The Sonogashira coupling is a reliable method for introducing alkyne moieties, which are valuable functional groups for further transformations such as click chemistry or cyclization reactions.

Sonogashira_Coupling A This compound B 2-Alkynyl-5-chloro-1,8-naphthyridine A->B  Terminal Alkyne  Pd Catalyst, Cu(I) salt  Base, Solvent

Caption: Sonogashira coupling reaction.

Detailed Experimental Protocol:

  • Step 1: Reaction Setup: To a solution of this compound (1.0 eq.) and a terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).

  • Step 2: Base Addition: Add an amine base, such as triethylamine or diisopropylethylamine, which also serves as a solvent in some cases.

  • Step 3: Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Step 4: Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous ammonium chloride solution to remove the copper salts. The organic layer is then dried and concentrated, and the product is purified by column chromatography.[8][9]

III. Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized 1,8-naphthyridine derivatives. This guide has detailed a practical synthetic route to this key intermediate and has provided an in-depth exploration of its reactivity. The ability to selectively functionalize the C2 and C5 positions through both nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions opens up a vast chemical space for exploration in drug discovery and materials science. The experimental protocols and mechanistic discussions provided herein are intended to empower researchers to confidently and efficiently utilize this compound in their synthetic campaigns.

IV. References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002).

  • Dorel, R. & Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.58 , 17118-17129 (2019).

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules25 , 3252 (2020).

  • Goswami, S. et al. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules8 , 929-936 (2003).

  • Kürti, L. & Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier (2005).

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules21 , 1234 (2016).

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Tetrahedron Lett.45 , 8941-8944 (2004).

  • Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Heterocyclic Communications15 , (2009).

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--.

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--.

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: --INVALID-LINK--.

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Journal of the Indian Chemical Society97 , 1451-1467 (2020).

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules23 , 2345 (2018).

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available at: --INVALID-LINK--.

  • Sonogashira Coupling. NROChemistry. Available at: --INVALID-LINK--.

  • POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society97 , 1-6 (2020).

  • A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. BenchChem. Available at: --INVALID-LINK--.

  • Concerted Nucleophilic Aromatic Substitutions. Angew. Chem. Int. Ed.58 , 1644-1648 (2019).

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. J. Vis. Exp.149 , e59733 (2019).

  • Nucleophilic Aromatic Substitution on Aryl-Amido Ligands Promoted by Oxidizing Osmium(IV) Centers. J. Am. Chem. Soc.123 , 8852-8853 (2001).

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chem. Sci.13 , 12933-12942 (2022).

  • Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives3 , 752-758 (2012).

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: --INVALID-LINK--.

  • Suzuki–Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Synlett24 , 359-362 (2013).

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-1,8-naphthyridine is a halogenated heterocyclic compound built upon the privileged 1,8-naphthyridine scaffold. This core structure is of significant interest in medicinal chemistry, forming the basis of numerous therapeutic agents due to its rigid, planar geometry and hydrogen bonding capabilities.[1][2] The introduction of chloro-substituents at the 2- and 5-positions significantly modulates the electronic properties and reactivity of the naphthyridine ring system, making it a versatile intermediate for the synthesis of a diverse array of functionalized molecules. This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a general synthetic approach, details expected analytical characteristics, and explores its reactivity and potential applications in drug discovery and materials science.

Introduction: The 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine framework, a bicyclic heteroaromatic system containing two nitrogen atoms, is a prominent structural motif in a multitude of biologically active compounds.[1] Its ability to act as a bioisostere for quinoline and other fused heterocyclic systems has led to its incorporation into drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1][3] The nitrogen atoms can engage in hydrogen bonding interactions with biological targets, and the planar nature of the ring system allows for effective intercalation with DNA and stacking interactions within protein binding pockets. The strategic placement of substituents on the naphthyridine core is a key strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

Physicochemical Properties of this compound

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. The following table summarizes available data from commercial suppliers and theoretical predictions. It is strongly recommended that these values be experimentally verified for any rigorous application.

PropertyValue / InformationSource / Comment
Molecular Formula C₈H₄Cl₂N₂[4][5]
Molecular Weight 199.04 g/mol [4]
Appearance White to off-white solidPredicted based on related compounds.
Melting Point Not experimentally determined.Data for the isomeric 2,7-dichloro-1,8-naphthyridine is available and may serve as an estimate.[6]
Solubility Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.General solubility for dichlorinated aromatic heterocycles.[7]
pKa (predicted) 1.76 ± 0.30Predicted value; the electron-withdrawing nature of the chlorine atoms and the second nitrogen atom in the ring system are expected to decrease the basicity of the nitrogen atoms compared to pyridine.

Synthesis and Characterization

Generalized Synthetic Protocol

A potential synthetic route is outlined below. This should be considered a conceptual framework, and optimization of reaction conditions would be necessary.

Step 1: Synthesis of a Dihydroxy-1,8-naphthyridine Intermediate

The initial step would likely involve a condensation reaction to form the naphthyridine core. For example, a variation of the Friedländer annulation could be employed, starting from an appropriately substituted aminopyridine derivative.[10][11]

Step 2: Chlorination

The dihydroxy-1,8-naphthyridine intermediate would then be subjected to chlorination. A common and effective method for this transformation is treatment with phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or as a neat reagent at elevated temperatures.[8][9]

Diagram of a potential synthetic workflow:

G cluster_synthesis Generalized Synthetic Workflow aminopyridine Substituted Aminopyridine condensation Condensation/Cyclization aminopyridine->condensation malonic_ester Malonic Ester Derivative malonic_ester->condensation dihydroxy_naphthyridine Dihydroxy-1,8-naphthyridine Intermediate condensation->dihydroxy_naphthyridine Formation of Naphthyridine Core chlorination Chlorination dihydroxy_naphthyridine->chlorination POCl₃ target_molecule This compound chlorination->target_molecule Isolation and Purification

Caption: A conceptual workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would depend on the electronic environment of each proton on the naphthyridine ring. Due to the substitution pattern, one would expect to see distinct signals for the remaining four protons on the aromatic core.[12][13]

¹³C NMR: The carbon NMR spectrum would provide information on all eight carbon atoms in the molecule. The carbons attached to the chlorine atoms (C2 and C5) would be expected to have chemical shifts in the range of δ 140-160 ppm. The remaining aromatic carbons would appear in the typical range of δ 110-150 ppm.[14][15][16][17]

Mass spectrometry would be used to confirm the molecular weight of the compound.[18][19] Under electron ionization (EI), a characteristic fragmentation pattern would be expected, likely involving the sequential loss of chlorine atoms. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be the predominant species observed. The isotopic pattern for two chlorine atoms (a characteristic M, M+2, and M+4 pattern) would be a key diagnostic feature.

The IR spectrum would show characteristic absorptions for the aromatic C-H and C=C/C=N bonds.[20] Key expected vibrational modes include:

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • Aromatic C=C and C=N stretching: ~1400-1600 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

Reactivity and Potential Applications

The two chlorine atoms on the this compound ring are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, making this molecule a valuable building block in synthetic chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,8-naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. The regioselectivity of these reactions would likely be influenced by the electronic effects of the nitrogen atoms and the other chlorine substituent.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent candidate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction would enable the introduction of aryl or vinyl groups by coupling with boronic acids or their esters. This is a widely used method for constructing biaryl structures, which are common in pharmaceuticals.

  • Buchwald-Hartwig Amination: This reaction would allow for the formation of C-N bonds by coupling with a wide range of primary and secondary amines. This is a key transformation in the synthesis of many nitrogen-containing bioactive molecules.

Diagram of potential reactivity pathways:

G cluster_reactivity Reactivity of this compound cluster_snar SNAr cluster_coupling Pd-Catalyzed Coupling start This compound snar_amine Amines (R₂NH) start->snar_amine Nucleophilic Substitution snar_alkoxide Alkoxides (RO⁻) start->snar_alkoxide Nucleophilic Substitution snar_thiolate Thiolates (RS⁻) start->snar_thiolate Nucleophilic Substitution suzuki Suzuki-Miyaura (ArB(OH)₂) start->suzuki buchwald Buchwald-Hartwig (R₂NH) start->buchwald product_amino Amino-substituted Naphthyridine snar_amine->product_amino product_alkoxy Alkoxy-substituted Naphthyridine snar_alkoxide->product_alkoxy product_thioether Thioether-substituted Naphthyridine snar_thiolate->product_thioether product_aryl Aryl-substituted Naphthyridine suzuki->product_aryl product_amino_coupled Amino-substituted Naphthyridine buchwald->product_amino_coupled

Caption: Potential reaction pathways for the functionalization of this compound.

Applications in Drug Discovery and Materials Science

The ability to selectively functionalize the 2- and 5-positions of the 1,8-naphthyridine core makes this compound a highly attractive starting material for the construction of compound libraries for high-throughput screening in drug discovery programs.[1][2][21] The resulting substituted naphthyridines can be evaluated for a wide range of biological activities. Furthermore, the rigid and electron-deficient nature of the 1,8-naphthyridine ring system suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and as ligands in coordination chemistry.[10]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties are currently limited, its structural features and the reactivity of its chloro-substituents suggest that it is a versatile platform for the synthesis of a wide variety of novel compounds. Further research into the synthesis, characterization, and reactivity of this molecule is warranted to fully unlock its potential for the development of new therapeutics and functional materials.

References

An In-depth Technical Guide to 2,5-Dichloro-1,8-naphthyridine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dichloro-1,8-naphthyridine, a key heterocyclic building block in organic synthesis. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide, written from the perspective of a Senior Application Scientist, consolidates available information on related compounds and provides expert insights into its synthesis, physicochemical properties, reactivity, and potential applications. By leveraging established chemical principles and data from analogous structures, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in the design and synthesis of novel molecules for pharmaceutical and materials science applications.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, renowned for its diverse and significant biological activities.[1][2] This nitrogen-containing heterocyclic system is a key component in a wide array of therapeutic agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[3][4] The rigid, planar structure of the 1,8-naphthyridine ring system allows it to effectively interact with biological targets, while the presence of two nitrogen atoms provides sites for hydrogen bonding and coordination with metal ions.

The introduction of halogen substituents, such as chlorine, onto the naphthyridine framework dramatically enhances its utility as a synthetic intermediate. Dichloro-1,8-naphthyridines, in particular, serve as versatile platforms for the construction of more complex molecular architectures through various cross-coupling and nucleophilic substitution reactions. This guide focuses specifically on the this compound isomer, exploring its potential as a strategic building block in modern organic synthesis.

Physicochemical Properties and Characterization

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₈H₄Cl₂N₂[5][6]
Molecular Weight 199.04 g/mol [5][6]
CAS Number 91870-15-4[5][6][7]
Appearance Predicted to be a solid at room temperature.Based on related dichloronaphthyridines.
Purity Typically >95%[5]
Solubility Predicted to be soluble in common organic solvents like DMSO and DMF.General solubility for naphthyridines.[8]
Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not currently published. However, based on the analysis of related 1,8-naphthyridine derivatives, the following spectral characteristics can be predicted.[8][9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the two chlorine atoms, leading to a distinct set of doublets and double doublets for the four aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the naphthyridine ring. The carbons bearing the chlorine atoms (C2 and C5) are expected to be significantly deshielded. The chemical shifts of the other carbons will also be influenced by the electron-withdrawing nature of the chlorine atoms.[10][11]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 198, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4) in a ratio consistent with the natural abundance of ³⁵Cl and ³⁷Cl.[12][13][14]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic ring system, typically in the range of 1400-1600 cm⁻¹. C-H stretching vibrations will appear around 3000-3100 cm⁻¹.[15]

Synthesis of this compound: A Proposed Synthetic Strategy

A definitive, peer-reviewed synthesis for this compound is not readily found in the literature. However, by drawing parallels with the synthesis of other dichloronaphthyridine isomers, a plausible and efficient synthetic route can be proposed. The general strategy for constructing the 1,8-naphthyridine core often involves the Friedländer annulation or related cyclization reactions starting from appropriately substituted aminopyridines.[10]

A potential synthetic pathway could commence from a suitably substituted 2-aminopyridine derivative. The key would be the strategic introduction of functional groups that can be converted to the chloro substituents at the 2 and 5 positions. A generalized approach is outlined below:

Diagram 1: Proposed Synthetic Pathway for this compound

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Dichlorination A Substituted 2-Aminopyridine B 1,8-Naphthyridin-2,5-dione A->B Reaction with a β-dicarbonyl compound C This compound B->C Chlorinating agent (e.g., POCl₃) G A This compound B Suzuki Coupling (Aryl/Alkenyl Boronic Acids) A->B Pd catalyst, Base C Buchwald-Hartwig Amination (Amines) A->C Pd catalyst, Base, Ligand D Sonogashira Coupling (Terminal Alkynes) A->D Pd/Cu catalyst, Base E Stille Coupling (Organostannanes) A->E Pd catalyst G A This compound B Mono-substituted Product A->B Nucleophile (1 eq) (e.g., R-OH, R-SH, R₂NH) C Di-substituted Product B->C Nucleophile (excess) Stronger conditions

References

Spectroscopic Characterization of 2,5-Dichloro-1,8-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-1,8-naphthyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,8-naphthyridine scaffold is a recognized pharmacophore, and the introduction of chloro-substituents can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The presented data is a combination of experimentally reported values for closely related analogs and predicted values based on established spectroscopic principles. This guide also offers detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this class of compounds.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for the accurate assignment of spectroscopic signals. The structure of this compound with the standard IUPAC numbering is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the proton environment in a molecule. For this compound, the spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine core. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms will cause these protons to be deshielded, appearing at relatively high chemical shifts (downfield).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.20 - 8.30dJH3-H4 = 8.5 - 9.0
H-47.40 - 7.50dJH4-H3 = 8.5 - 9.0
H-67.90 - 8.00dJH6-H7 = 8.0 - 8.5
H-78.80 - 8.90dJH7-H6 = 8.0 - 8.5

Interpretation and Rationale:

  • H-7 is expected to be the most deshielded proton due to its proximity to the electronegative nitrogen atom (N-8) and the anisotropic effect of the adjacent pyridine ring.

  • H-3 is also significantly deshielded by the adjacent nitrogen (N-1) and the chlorine at C-2.

  • H-4 and H-6 are expected to be at relatively higher fields (more shielded) compared to H-3 and H-7.

  • The coupling constants are typical for ortho-coupling in aromatic systems.

Experimental Protocol for ¹H NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe to ensure homogeneity of the magnetic field.

    • Acquire the spectrum using a standard pulse sequence for ¹H NMR. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the naphthyridine core.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2152 - 155
C-3123 - 126
C-4138 - 141
C-4a121 - 124
C-5150 - 153
C-6125 - 128
C-7148 - 151
C-8a155 - 158

Interpretation and Rationale:

  • The carbons directly attached to the nitrogen atoms (C-2, C-7, C-8a ) are expected to be the most deshielded.

  • The carbons bearing the chlorine atoms (C-2, C-5 ) will also be significantly downfield.

  • The quaternary carbons (C-4a, C-8a ) may show weaker signals due to longer relaxation times.

Experimental Protocol for ¹³C NMR
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of CDCl₃.

  • Instrumentation and Data Acquisition:

    • Use a 100 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and baseline correction).

    • Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Predicted Mass Spectrometry Data

Ionm/z (relative abundance)
[M]⁺198 (100%)
[M+2]⁺200 (65%)
[M+4]⁺202 (10%)

Interpretation and Rationale:

  • The molecular formula of this compound is C₈H₄Cl₂N₂.

  • The molecular weight is approximately 199.04 g/mol .

  • The presence of two chlorine atoms leads to a characteristic isotopic cluster for the molecular ion peak due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • The base peak is expected to be the molecular ion [M]⁺ containing two ³⁵Cl atoms (m/z ≈ 198).

  • The [M+2]⁺ peak corresponds to the presence of one ³⁵Cl and one ³⁷Cl atom.

  • The [M+4]⁺ peak corresponds to the presence of two ³⁷Cl atoms.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation and Data Acquisition:

    • Use a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Infuse the sample directly into the mass spectrometer or inject it through a liquid chromatography (LC) system.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Compare the observed m/z values and isotopic distribution with the theoretical values for the expected molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Data

Wavenumber (cm⁻¹)Vibration
3100 - 3000Aromatic C-H stretching
1600 - 1450Aromatic C=C and C=N stretching
850 - 750C-H out-of-plane bending
800 - 600C-Cl stretching

Interpretation and Rationale:

  • The aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

  • The characteristic stretching vibrations of the aromatic rings (C=C and C=N) are observed in the 1600-1450 cm⁻¹ region.

  • The C-Cl stretching vibrations are typically found in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and acquire the sample spectrum.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow Visualization

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep MS_Prep Dissolve in MeOH/ACN Sample->MS_Prep IR_Prep Prepare KBr pellet or use ATR Sample->IR_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR MS Mass Spectrometer MS_Prep->MS IR FTIR Spectrometer IR_Prep->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data m/z, Isotopic Pattern MS->MS_Data IR_Data Vibrational Frequencies IR->IR_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The combination of predicted data, detailed interpretations, and robust experimental protocols offers researchers a solid framework for the synthesis, purification, and further derivatization of this important heterocyclic compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing research in drug discovery and materials science.

References

structural elucidation of 2,5-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 2,5-Dichloro-1,8-naphthyridine

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it a cornerstone in medicinal chemistry.[3] this compound serves as a critical and versatile building block for the synthesis of more complex derivatives, enabling functionalization at key positions.[4] This guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this pivotal intermediate. We will proceed from foundational molecular formula determination to a detailed mapping of atomic connectivity and, finally, to the definitive three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated understanding of this compound's structure.

Synthesis and Purification

The logical starting point for any structural analysis is the synthesis and purification of the target compound. A common and effective method for the synthesis of chlorinated naphthyridines involves the treatment of the corresponding naphthyridin-diols with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[5]

Experimental Protocol: Synthesis

  • To a stirred suspension of 1,8-naphthyridine-2,5-dione in a round-bottom flask, slowly add phosphorus oxychloride (5-10 equivalents) at 0 °C.

  • After the addition, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

  • Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Foundational Analysis: Molecular Formula Determination

Before elucidating the intricate connectivity, the elemental composition must be confirmed. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique, such as Electrospray Ionization (ESI), is the method of choice for this purpose. It provides a highly accurate mass-to-charge ratio (m/z) that can be used to determine the molecular formula.

Causality of Method Choice: HRMS is selected over standard-resolution MS for its ability to measure mass to within a few parts per million (ppm), allowing for the differentiation between elemental compositions that may have the same nominal mass. ESI is chosen to minimize fragmentation and ensure the prominent observation of the protonated molecular ion [M+H]⁺.

A key confirmatory feature for this compound is the characteristic isotopic pattern imparted by the two chlorine atoms. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) results in a distinctive cluster of peaks for the molecular ion:

  • [M]⁺: Contains two ³⁵Cl atoms.

  • [M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

  • [M+4]⁺: Contains two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1 , providing a definitive signature for a dichlorinated compound.

Data Presentation: Predicted HRMS Data

Ion SpeciesCalculated m/zExpected Isotopic Ratio
[C₈H₅Cl₂N₂]⁺ ([M+H]⁺ with ²³⁵Cl)198.9884100%
[C₈H₅³⁵Cl³⁷ClN₂]⁺ ([M+2+H]⁺)200.9855~65%
[C₈H₅³⁷Cl₂N₂]⁺ ([M+4+H]⁺)202.9825~10%

Functional Group and Aromatic System Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality of Method Choice: For this compound, the primary utility of IR spectroscopy is to confirm the presence of the aromatic naphthyridine core and the carbon-chlorine bonds, while simultaneously verifying the absence of functional groups from potential starting materials or byproducts (e.g., O-H or N-H stretches from the diol precursor, or C=O from incomplete reaction).

Data Presentation: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100-3000Aromatic C-H StretchMedium-WeakCharacteristic of sp² C-H bonds in the heterocyclic rings.[6]
1600-1450Aromatic C=C and C=N StretchMedium-StrongMultiple bands confirming the conjugated ring system of the naphthyridine core.[6]
900-675Aromatic C-H Bend (out-of-plane)StrongThe pattern of these bands can be diagnostic of the substitution pattern on the aromatic rings.
850-550C-Cl StretchMedium-StrongConfirms the presence of the chloro substituents.[6]

Unambiguous Structure Mapping: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular skeleton.

Due to the molecule's C₂ axis of symmetry, the number of unique signals is simplified: H3 is equivalent to H6, H4 is equivalent to H7, C2 is equivalent to C5, C3 is equivalent to C6, C4 is equivalent to C7, and C4a is equivalent to C8a.

¹H NMR Spectroscopy

This experiment identifies the number of chemically distinct protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, we expect to see two signals in the aromatic region, each integrating to 2H.

Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)AssignmentRationale
~8.65Doublet (d)~8.5H4, H7These protons are adjacent to a ring nitrogen and are strongly deshielded. They are coupled to H3/H6.
~7.50Doublet (d)~8.5H3, H6These protons are coupled to H4/H7. The electron-withdrawing effect of the adjacent chlorine atom also influences their chemical shift.
¹³C NMR Spectroscopy

This experiment identifies all unique carbon atoms in the molecule. Proton-decoupled ¹³C NMR will show four distinct signals for our symmetric molecule.

Data Presentation: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Shift (δ, ppm)Carbon TypeAssignmentRationale
~152.0Quaternary (C-Cl)C2, C5Carbons directly attached to both nitrogen and chlorine are significantly deshielded.
~149.5Quaternary (Bridgehead)C4a, C8aBridgehead carbons adjacent to a nitrogen atom.
~138.0Tertiary (CH)C4, C7Aromatic CH carbons adjacent to a nitrogen atom.
~124.5Tertiary (CH)C3, C6Aromatic CH carbons adjacent to a C-Cl group.
2D NMR Spectroscopy for Connectivity Confirmation

While 1D NMR provides a strong hypothesis, 2D NMR experiments provide the definitive proof of connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would show a cross-peak between the ¹H signal at ~8.65 ppm and the ¹³C signal at ~138.0 ppm (H4/H7 to C4/C7), and another between the ¹H signal at ~7.50 ppm and the ¹³C signal at ~124.5 ppm (H3/H6 to C3/C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the entire carbon skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.

Visualization: Key HMBC Correlations

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_conclusion Final Confirmation Synthesis Synthesis via POCl₃ Chlorination Purification Recrystallization Synthesis->Purification HRMS HRMS (ESI-TOF) Confirms C₈H₄Cl₂N₂ Purification->HRMS Provides Formula IR IR Spectroscopy Confirms Ar-H, C=N, C-Cl HRMS->IR Guides Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Maps Connectivity IR->NMR Confirms Aromatic Core XRAY X-Ray Crystallography Definitive 3D Structure NMR->XRAY Provides Model for Refinement Conclusion Unambiguous Structure of This compound XRAY->Conclusion

References

The Strategic Core: Unlocking Medicinal Chemistry's Potential with 2,5-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its inherent structural features and diverse biological activities have made it a cornerstone for the development of novel therapeutics. Within this important class of heterocycles, 2,5-Dichloro-1,8-naphthyridine emerges as a particularly strategic building block. The differential reactivity of its two chlorine atoms provides a versatile handle for the synthesis of a wide array of complex molecules, opening up avenues for the exploration of new chemical space and the development of potent and selective therapeutic agents. This guide delves into the synthesis, reactivity, and potential applications of this compound, offering a comprehensive resource for its effective utilization in drug discovery programs.

I. Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through several synthetic strategies, often involving multi-step sequences. A plausible and efficient route commences with readily available starting materials, culminating in the target molecule. While a specific, detailed protocol for this compound is not extensively documented, a generalizable synthetic pathway can be inferred from the synthesis of related dichloro-1,8-naphthyridines.[2]

A common strategy involves the construction of a dihydroxynaphthyridine precursor, followed by a chlorination step. For instance, the synthesis of the isomeric 2,7-dichloro-1,8-naphthyridine has been reported, providing a blueprint for accessing dichlorinated naphthyridine cores.[2]

Synthesis_of_Dichloronaphthyridine A 2,6-Diaminopyridine C 1,8-Naphthyridine-2,5-diol A->C Cyclization B Diethyl malonate B->C D This compound C->D Chlorination (e.g., POCl3) Reactivity_of_2_5_Dichloro_1_8_naphthyridine Start This compound Sub Nucleophilic Substitution (SNAr) Start->Sub Amine Nucleophile Coup Cross-Coupling (e.g., Suzuki) Start->Coup Arylboronic Acid, Pd catalyst ProdA 2-Amino-5-chloro-1,8-naphthyridine Sub->ProdA ProdB 2,5-Diamino-1,8-naphthyridine Sub->ProdB ProdC 2-Aryl-5-chloro-1,8-naphthyridine Coup->ProdC ProdD 2,5-Diaryl-1,8-naphthyridine Coup->ProdD Drug_Discovery_Workflow Start This compound Library Combinatorial Library Synthesis (SNAr, Cross-Coupling) Start->Library Screening High-Throughput Screening (e.g., Kinase Assays, Antimicrobial Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

References

Introduction: The Ascendance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1,8-Naphthyridine Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to bind to a wide range of biological targets, earning them the designation of "privileged scaffolds." The 1,8-naphthyridine core, a bicyclic aromatic heterocycle and a bioisostere of quinoline, stands as a prominent example of such a scaffold.[1] Its journey from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to its remarkable versatility and therapeutic potential.[1] First synthesized in 1927, the scaffold remained relatively obscure until 1962, when the discovery of nalidixic acid as a byproduct during chloroquine synthesis unveiled its potent antibacterial properties.[1] This pivotal moment established 1,8-naphthyridine as a new class of chemotherapeutic agents and catalyzed decades of research, revealing a vast spectrum of biological activities.[1][2][3]

Today, 1,8-naphthyridine derivatives are recognized for their potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities, among others.[2][3][4] This guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the 1,8-naphthyridine scaffold. We will delve into its synthesis, dissect its diverse pharmacological applications with a focus on mechanisms of action, and explore the structure-activity relationships that guide the design of next-generation therapeutics.

Synthetic Strategies: Forging the 1,8-Naphthyridine Core

The ability to generate a diverse chemical library is fundamental to any drug discovery program. The 1,8-naphthyridine scaffold benefits from several synthetic routes, but the Friedländer synthesis is arguably the most straightforward and widely employed method due to its efficiency and high yields.[1][5] This reaction typically involves the condensation of a 2-amino-3-formylpyridine with a compound containing an active methylene group, such as a ketone or ester.

Core Synthetic Workflow: The Friedländer Annulation

The causality behind the Friedländer reaction's success lies in its convergent nature, rapidly assembling the bicyclic core from readily available precursors. The initial step is a base- or acid-catalyzed aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system. Innovations in this methodology have led to more environmentally friendly protocols.

Friedlander_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Outcome Reactant1 2-Aminonicotinaldehyde Catalyst Catalyst (e.g., Choline Hydroxide, ILs) Reactant1->Catalyst Mix Reactant2 Active Methylene Compound (e.g., Ketone, Ester) Reactant2->Catalyst Mix Product Substituted 1,8-Naphthyridine Catalyst->Product Reaction Solvent Solvent (e.g., Water, Ethanol) Heat Heat (Optional) Workup Purification (Chromatography, Recrystallization) Product->Workup Isolate

Caption: General workflow of the Friedländer synthesis for 1,8-naphthyridines.

Experimental Protocol: Eco-Friendly Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine

This protocol is adapted from an environmentally conscious method utilizing a biocompatible ionic liquid catalyst in an aqueous medium, demonstrating the evolution of classic synthetic routes to align with green chemistry principles.[1][6]

Materials:

  • 2-Aminonicotinaldehyde (1.0 eq)

  • Acetone (3.0 eq)

  • Choline hydroxide (ChOH) solution (1 mol %)

  • Water (H₂O)

  • Ethyl ether

  • Deionized water

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, a mixture of 2-aminonicotinaldehyde (e.g., 0.5 mmol, 61.6 mg) and acetone (e.g., 1.5 mmol, 111 μL) is stirred in 1 mL of H₂O.[1][6]

  • Catalyst Addition: Choline hydroxide (e.g., 1 mol %, 3 μL) is added to the reaction mixture.[1] The use of ChOH is advantageous as it is metal-free, non-toxic, and can form hydrogen bonds with reactants, which is crucial for the reaction's success in water.[6]

  • Reaction Execution: The mixture is stirred at a specified temperature (e.g., 50 °C) for a set duration (e.g., 6 hours) under an inert atmosphere like nitrogen.[1]

  • Monitoring: The reaction's progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction: Upon completion, the reaction mixture is extracted with ethyl ether and deionized water. The ethyl ether phase, containing the product, is collected.[5]

  • Purification: The collected organic phase is evaporated under reduced pressure using a rotary evaporator to yield the crude product. The final 2-methyl-1,8-naphthyridine is purified by silica gel column chromatography.[1][5]

  • Characterization: The structure and purity of the final product are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.[1]

Pharmacological Applications and Mechanisms of Action

The planar structure of the 1,8-naphthyridine ring system allows it to intercalate with DNA and fit into the ATP-binding pockets of various enzymes, forming the basis of its wide-ranging biological activities.[7]

A. Antibacterial Agents: The Scaffold's Legacy

The discovery of nalidixic acid, the first 1,8-naphthyridine antibacterial, revolutionized the treatment of urinary tract infections caused by Gram-negative bacteria.[1][8]

Mechanism of Action: 1,8-naphthyridine-based antibacterials, particularly the quinolone class, function by inhibiting bacterial DNA synthesis. They form a stable complex with DNA and essential enzymes like DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8] This action blocks DNA replication and transcription, ultimately leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_process Normal Bacterial Process cluster_inhibition Inhibitory Action DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Binds to Replication DNA Replication & Transcription Gyrase->Replication Enables Naphthyridine 1,8-Naphthyridine Antibiotic Naphthyridine->Gyrase Inhibits CellDeath Bacterial Cell Death Replication->CellDeath Blockage Leads to

Caption: Mechanism of action for 1,8-naphthyridine antibacterial agents.

Evolution and Modern Relevance: The foundational structure of nalidixic acid paved the way for the development of highly potent fluoroquinolone antibiotics containing the 1,8-naphthyridine core, such as enoxacin, gemifloxacin, and trovafloxacin.[8][9] Current research focuses on leveraging this scaffold to combat the growing threat of antimicrobial resistance. Studies have shown that some 1,8-naphthyridine derivatives can potentiate the activity of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains, indicating a synergistic effect.[7][10][11] This may be due to a similar mechanism of action or the inhibition of bacterial resistance mechanisms like efflux pumps.[11]

Table 1: Representative 1,8-Naphthyridine-Based Antibacterial Agents

Compound Name Key Structural Feature Spectrum of Activity Commercially Available As
Nalidixic Acid First-generation Gram-negative bacteria (urinary tract infections) NegGram
Enoxacin Fluoro, Piperazinyl Broad-spectrum (Gram-positive and Gram-negative) Penetrex[8]
Gemifloxacin Fluoro, Pyrrolidinyl Broad-spectrum, potent against S. pneumoniae Factive[8]
Trovafloxacin Difluorophenyl, Fluoro Broad-spectrum (Gram-positive and Gram-negative) Trovan[8]

| PD 131628 | Fluorocyclopropyl | High potency against Gram-positive and Gram-negative organisms | Investigational[12][13] |

B. Anticancer Agents: A Multifaceted Approach

The 1,8-naphthyridine scaffold has emerged as a highly promising platform for the development of novel anticancer agents.[14][15] Its derivatives employ a variety of mechanisms to induce cytotoxicity in cancer cells.

Key Mechanisms of Antineoplastic Activity:

  • Topoisomerase Inhibition: Similar to their antibacterial counterparts, some derivatives target human topoisomerases. Vosaroxin (formerly SNS-595), a notable example that entered clinical trials, is a potent topoisomerase II inhibitor.[16][17] By trapping the enzyme-DNA complex, it induces double-strand breaks, leading to apoptosis.

  • Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. 1,8-Naphthyridine derivatives have been successfully designed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), c-Met, and Cyclin-Dependent Kinases (CDKs).[3][14][15][18] This inhibitory action blocks downstream signaling pathways responsible for cell proliferation and survival.

  • Tubulin Polymerization Disruption: The cytoskeleton is another critical target in cancer therapy. Certain 1,8-naphthyridine compounds have been shown to interfere with the polymerization of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[19]

  • Immunomodulation: Beyond direct cytotoxicity, some derivatives exhibit anti-inflammatory and immunomodulatory effects by downregulating pro-inflammatory cytokines, which can influence the tumor microenvironment.[16][20][21]

Table 2: Selected Anticancer 1,8-Naphthyridine Derivatives and Their Activities

Compound Class/Example Target/Mechanism In Vitro Activity (IC₅₀) Cancer Cell Line(s) Reference
Vosaroxin (SNS-595) Topoisomerase II Inhibitor - (Clinically Investigated) Acute Myeloid Leukemia [16]
Halogenated Carboxamide (Cmpd 47) Cytotoxicity 0.41 µM, 0.77 µM MIAPaCa, K-562 [20]
C-3'-Heteroaryl Derivative (Cmpd 29) Cytotoxicity 0.41 µM, 1.4 µM PA-1, SW620 [20]
Carboxamide Derivative (Cmpd 12) Cytotoxicity 1.37 µM HBL-100 (Breast) [21]

| Various Derivatives | Kinase Inhibition (EGFR, c-Met, etc.) | Varies | Multiple |[14][15][18] |

C. Expanding Therapeutic Horizons

The versatility of the 1,8-naphthyridine scaffold extends to a multitude of other therapeutic areas, highlighting its privileged nature.[2][3]

  • Antiviral: Derivatives have shown promise as anti-HIV agents.[2]

  • Neurodegenerative Disorders: The scaffold is being explored for applications in conditions like Alzheimer's disease.[3]

  • Enzyme Inhibition: Potent dual inhibitors of alkaline phosphatase and carbonic anhydrase have been developed, with potential applications in bone disorders like rheumatoid arthritis.[22]

  • Anticonvulsant: Certain substituted 1,8-naphthyridines have demonstrated significant anticonvulsant activity in preclinical models.[23]

Structure-Activity Relationship (SAR) and Rational Drug Design

Systematic modification of the 1,8-naphthyridine core has yielded crucial insights into its structure-activity relationships (SAR), guiding the rational design of more potent and selective drug candidates.[19][24]

SAR_Diagram cluster_labels naphthyridine N1_label N1 Substitution: - Influences antibacterial potency - Critical for cell permeability C2_label C2/C4 Substitution: - Modulates kinase selectivity - Can impact solubility C3_label C3 Carboxylic Acid/Amide: - Key for DNA gyrase binding (antibacterials) - Site for linking side chains (anticancer) C7_label C7 Substitution: - Major determinant of antibacterial spectrum - Affects potency and safety profile C5_C6_label C5/C6 Halogenation: - Enhances cytotoxicity - Increases potency

Caption: Key positions on the 1,8-naphthyridine scaffold for SAR studies.

  • At N-1: Substitutions here are crucial for antibacterial activity. For instance, the ethyl group in nalidixic acid and the cyclopropyl group in many fluoroquinolones significantly enhance potency.[8]

  • At C-3: The carboxylic acid group is a classic feature for antibacterial agents, essential for binding to DNA gyrase.[8] In anticancer design, this position is often modified to a carboxamide to attach various side chains that can interact with different biological targets.[20][21]

  • At C-7: This position is a major site for modification to modulate the antibacterial spectrum and potency. Bulky substituents like piperazine or pyrrolidine rings are common in broad-spectrum agents.[8]

  • At C-5 and C-6: The introduction of a fluorine atom at C-6 was a breakthrough for the quinolone class, dramatically increasing antibacterial activity. Halogen substitutions at these positions can also enhance cytotoxic effects in anticancer derivatives.[20]

Conclusion and Future Perspectives

From its foundational role in antibacterial therapy to its current prominence in oncology and beyond, the 1,8-naphthyridine scaffold has had a remarkable journey.[1] Its rigid, planar structure and synthetic tractability make it an enduringly attractive core for medicinal chemists. The continuous innovation in synthetic methodologies provides access to an ever-widening chemical space, enabling broader exploration of its biological potential.[1][6]

Future research will likely focus on designing novel derivatives with enhanced target specificity to minimize off-target effects and improve safety profiles. The scaffold's proven success in modulating complex biological systems ensures it will remain a focal point for the discovery of new treatments for cancer, infectious diseases, and a host of other human ailments.[3]

References

An In-Depth Technical Guide to 2,5-Dichloro-1,8-naphthyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-1,8-naphthyridine is a halogenated heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure, featuring two fused pyridine rings with chlorine substituents at the 2 and 5 positions, provides a unique framework for the design of novel therapeutic agents. The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of two reactive chlorine atoms in this compound offers versatile opportunities for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. This guide provides a comprehensive overview of the synthesis, molecular structure, key chemical properties, and potential applications of this compound in the field of drug development.

Core Molecular Identifiers and Properties

A foundational understanding of a chemical entity begins with its fundamental identifiers and physicochemical properties. This data is crucial for laboratory handling, analytical characterization, and computational modeling.

PropertyValueSource
CAS Number 91870-15-4[3]
Molecular Formula C₈H₄Cl₂N₂[3]
Molecular Weight 199.04 g/mol [3]
Appearance Solid (predicted)General knowledge
Solubility Soluble in common organic solvents like DMSO and DMF (predicted)[4]

Molecular Structure and Characterization

The molecular structure of this compound consists of a fused bicyclic system of two pyridine rings, with chlorine atoms attached to the carbon atoms at positions 2 and 5.

Molecular Structure of this compound

Figure 1. Molecular Structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the four protons on the naphthyridine ring. The chemical shifts and coupling patterns of these protons would be influenced by the positions of the nitrogen atoms and the electron-withdrawing chlorine substituents.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals for the carbon atoms of the naphthyridine core. The carbons attached to the chlorine atoms (C2 and C5) would exhibit characteristic chemical shifts.[6]

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the naphthyridine ring.[7][8][9]

Synthesis Strategies

The synthesis of substituted 1,8-naphthyridines can be achieved through various synthetic routes. A common and versatile method is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group.[10]

While a specific, detailed protocol for the synthesis of this compound is not extensively reported in readily accessible literature, a plausible synthetic approach can be conceptualized based on established methodologies for analogous compounds. One potential route could involve the chlorination of a dihydroxy-1,8-naphthyridine precursor.

Synthesis_Workflow Start 2-Aminopyridine Derivative Intermediate1 Dihydroxynaphthyridine Precursor Start->Intermediate1 Multi-step synthesis FinalProduct This compound Intermediate1->FinalProduct Chlorination (e.g., POCl₃)

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: General Chlorination of Hydroxynaphthyridines

The following is a generalized protocol for the chlorination of a dihydroxynaphthyridine precursor, a key step that could be adapted for the synthesis of this compound. The causality behind this choice lies in the well-established reactivity of phosphorus oxychloride (POCl₃) to convert hydroxyl groups on heterocyclic rings to chlorine atoms.[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dihydroxynaphthyridine precursor in an excess of phosphorus oxychloride (POCl₃).

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is basic. Extract the aqueous layer with an appropriate organic solvent (e.g., chloroform or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired dichloronaphthyridine.

Chemical Reactivity and a Gateway to Diverse Derivatives

The two chlorine atoms on the 1,8-naphthyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the introduction of a wide array of functional groups.[12][13] The electron-deficient nature of the naphthyridine ring system facilitates attack by nucleophiles.

Reactivity_Diagram Start This compound Product Substituted 1,8-Naphthyridine Derivative Start->Product Nucleophilic Aromatic Substitution (SNAr) Nucleophile Nucleophile (NuH) (e.g., Amines, Alcohols, Thiols) Nucleophile->Product

Caption: Reactivity of this compound in SNAr reactions.

The positions of the chlorine atoms (2 and 5) offer the potential for regioselective substitutions, depending on the reaction conditions and the nature of the nucleophile. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) in drug design.

Applications in Drug Discovery and Development

The 1,8-naphthyridine scaffold is a well-established pharmacophore, and its derivatives have shown promise in various therapeutic areas. The introduction of chlorine atoms at the 2 and 5 positions provides a key intermediate for the synthesis of potent and selective drug candidates.

Anticancer Activity

Numerous studies have highlighted the potential of 1,8-naphthyridine derivatives as anticancer agents.[14][15][16] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II and interference with microtubule polymerization.[16] The ability to readily modify the this compound core allows for the optimization of anticancer activity and the development of compounds with improved efficacy and selectivity against various cancer cell lines.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of 1,8-naphthyridine have also demonstrated significant anti-inflammatory and immunomodulatory activities.[15] These compounds can modulate the production of pro-inflammatory cytokines, suggesting their potential in the treatment of inflammatory diseases. The this compound scaffold can be utilized to synthesize novel anti-inflammatory agents with potentially improved therapeutic profiles.

Conclusion

This compound is a key heterocyclic building block with significant potential in the field of drug discovery and development. Its well-defined molecular structure and the reactivity of its chlorine substituents make it an ideal starting material for the synthesis of diverse libraries of bioactive molecules. The established anticancer and anti-inflammatory activities of the broader 1,8-naphthyridine class underscore the therapeutic promise of derivatives synthesized from this versatile scaffold. Further research into the synthesis, reactivity, and biological evaluation of novel this compound derivatives is warranted to fully exploit its potential in the quest for new and effective medicines.

References

An In-Depth Technical Guide to the Reactivity of the 1,8-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry and materials science.[1] Its unique electronic properties and versatile reactivity make it a cornerstone for the development of novel therapeutics and functional materials.[2][3] This guide provides a comprehensive exploration of the chemical reactivity of the 1,8-naphthyridine core, offering insights into its synthesis, functionalization, and coordination chemistry to empower researchers in their scientific endeavors.

The Electronic Landscape of the 1,8-Naphthyridine Core

The reactivity of the 1,8-naphthyridine ring system is intrinsically linked to the placement of its two nitrogen atoms. This arrangement creates a unique electronic distribution, influencing its susceptibility to various chemical transformations. The nitrogen atoms, being more electronegative than carbon, withdraw electron density from the ring, rendering the carbon atoms electron-deficient. This inherent electron deficiency is a key determinant of its reactivity profile, particularly towards nucleophilic attack.

Conversely, the lone pairs of electrons on the nitrogen atoms can participate in coordination with metal ions, making 1,8-naphthyridine and its derivatives excellent ligands in coordination chemistry.[4] The ability to functionalize the core at various positions allows for the fine-tuning of its electronic and steric properties, enabling the rational design of molecules with specific biological activities or material properties.[5]

Synthesis of the 1,8-Naphthyridine Scaffold

The construction of the 1,8-naphthyridine core is a critical first step in the exploration of its chemical space. The Friedländer synthesis is a widely employed and efficient method for this purpose.[1] This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group.[6]

Featured Protocol: Green Friedländer Synthesis of 1,8-Naphthyridines in Water

This protocol highlights an environmentally friendly, gram-scale synthesis of 1,8-naphthyridine derivatives using an inexpensive and biocompatible ionic liquid catalyst in an aqueous medium.[7]

Reactants:

  • 2-Aminonicotinaldehyde (1.0 eq)

  • Acetone (3.0 eq)

  • Choline hydroxide (ChOH) (1 mol %)

  • Water (H₂O)

Procedure:

  • A mixture of 2-aminonicotinaldehyde (e.g., 61.6 mg, 0.5 mmol) and acetone (e.g., 111 μL, 1.5 mmol) is stirred in H₂O (1 mL).

  • Choline hydroxide (e.g., 3 μL, 1 mol %) is added to the reaction mixture.

  • The mixture is stirred under a nitrogen (N₂) atmosphere at 50 °C for 6 hours.

  • Reaction completion is monitored by Thin-Layer Chromatography (TLC).

  • After completion, the reaction mixture is extracted with ethyl ether.

  • The ethyl ether phase is collected and evaporated under a rotary evaporator to yield the crude product.

  • The final 1,8-naphthyridine derivative is purified using silica gel column chromatography.[1]

This method offers excellent yields (>90%) for a variety of substituted 1,8-naphthyridines and represents a significant advancement towards sustainable chemical synthesis.[7]

Logical Workflow for Friedländer Synthesis

Friedlander_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Aminonicotinaldehyde 2-Aminonicotinaldehyde Reaction_Mixture Reaction Mixture 2_Aminonicotinaldehyde->Reaction_Mixture Carbonyl_Compound Active Methylene Carbonyl Compound Carbonyl_Compound->Reaction_Mixture Catalyst Catalyst (e.g., Choline Hydroxide) Catalyst->Reaction_Mixture Solvent Solvent (e.g., Water) Solvent->Reaction_Mixture Temperature Temperature Stirring Stirring & Heating Temperature->Stirring Reaction_Mixture->Stirring Workup Workup & Purification Stirring->Workup Product 1,8-Naphthyridine Derivative Workup->Product

Caption: Workflow for the Friedländer synthesis of 1,8-naphthyridines.

Reactivity Towards Electrophiles and Nucleophiles

Electrophilic Aromatic Substitution

Due to the electron-deficient nature of the 1,8-naphthyridine ring, electrophilic aromatic substitution reactions are generally difficult and require harsh conditions. The nitrogen atoms deactivate the ring towards electrophilic attack. When such reactions do occur, substitution is typically directed to the 3- and 6-positions, which are relatively less electron-deficient.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to electrophilic substitution, the 1,8-naphthyridine core is highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group (e.g., a halogen) is present at an activated position. The positions most activated towards nucleophilic attack are the 2-, 4-, 5-, and 7-positions, which are ortho or para to the ring nitrogens.

A study on benzo[c][1][8]naphthyridines demonstrated the differential reactivity of the 1- and 6-positions towards various nucleophiles.[9][10] The outcome of the reaction was found to be dependent on the nature of the nucleophile and the reaction conditions.[9] For instance, anilines and thiols preferentially react at one position, while alkylamines and alkoxides favor another.[10] This highlights the nuanced control that can be exerted over the functionalization of the naphthyridine scaffold.

General Mechanism for Nucleophilic Aromatic Substitution

SNAr_Mechanism Start 1,8-Naphthyridine-LG + Nu⁻ TS1 [Meisenheimer Complex]‡ Start->TS1 Attack of Nu⁻ Intermediate Meisenheimer Complex (σ-complex) TS1->Intermediate TS2 [Transition State]‡ Intermediate->TS2 Loss of LG⁻ Product 1,8-Naphthyridine-Nu + LG⁻ TS2->Product

Caption: Generalized mechanism for SNAr on a 1,8-naphthyridine core.

Metal-Catalyzed Cross-Coupling Reactions

The functionalization of the 1,8-naphthyridine core has been significantly advanced by the advent of transition metal-catalyzed cross-coupling reactions.[11] These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, enabling the synthesis of a diverse array of derivatives.[12]

Palladium- and cobalt-catalyzed reactions have proven particularly effective for the functionalization of halogenated naphthyridines.[13][14] For example, cobalt-catalyzed cross-couplings of chloronaphthyridines with Grignard reagents and organozinc compounds provide access to a wide range of alkylated and arylated products.[13] Furthermore, the use of mixed halogenated naphthyridines allows for regioselective functionalization through sequential palladium- and cobalt-catalyzed cross-couplings.[13]

These methodologies have been instrumental in the synthesis of 1,8-naphthyridine derivatives with potent biological activities, such as phosphodiesterase type 4D (PDE4D) inhibitors for the potential treatment of asthma.[15]

Comparative Efficacy of Cross-Coupling Catalysts

Catalyst SystemSubstrateCoupling PartnerYield (%)Reference
CoCl₂ (5%)3,6-dichloro-1,8-dimethyl-2,7-naphthyridine2-phenylethylmagnesium bromide80[13]
CoCl₂·2LiCl (5%), HCO₂Na (50%)1-chloro-2,7-naphthyridine2-thienylzinc chloride60[13]
Pd(PPh₃)₄1-chloro-4-iodo-2,7-naphthyridinePhenylzinc chloride82[13]

The 1,8-Naphthyridine Core as a Privileged Ligand

The two nitrogen atoms of the 1,8-naphthyridine core are ideally positioned to act as a bidentate or binucleating ligand, coordinating to one or two metal centers in close proximity.[4][16] This property has been extensively exploited in the development of novel catalysts and functional materials.[17]

The steric and electronic properties of the 1,8-naphthyridine ligand can be systematically tuned by introducing substituents at the 2- and 7-positions, allowing for precise control over the coordination environment and the reactivity of the resulting metal complexes.[16]

Coordination Modes of 1,8-Naphthyridine Ligands

Caption: Common coordination modes of the 1,8-naphthyridine core.

Biological Significance and Therapeutic Potential

The 1,8-naphthyridine scaffold is a prominent feature in a multitude of biologically active compounds.[19][20] The discovery of nalidixic acid in 1962, the first synthetic quinolone antibiotic, marked a turning point, establishing this heterocycle as a key pharmacophore.[1] Since then, numerous 1,8-naphthyridine derivatives have been developed with a broad spectrum of therapeutic applications, including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[2][21][22]

The diverse biological activities of 1,8-naphthyridine derivatives stem from their ability to interact with various biological targets, such as enzymes and receptors.[3] For example, some derivatives act as topoisomerase inhibitors, leading to their anticancer effects, while others modulate the activity of kinases involved in cell signaling pathways.[3][23] The continued exploration of the structure-activity relationships of 1,8-naphthyridine derivatives holds great promise for the discovery of novel and effective therapeutic agents.[8][24]

Selected Biologically Active 1,8-Naphthyridine Derivatives

CompoundBiological ActivityReference
Nalidixic AcidAntibacterial[1]
VoreloxinAnticancer (Topoisomerase II inhibitor)[3]
EnoxacinAntibacterial[20]
ANA-12Anti-tubercular[25]

Conclusion

The 1,8-naphthyridine core possesses a rich and varied reactivity that has captivated chemists for decades. Its unique electronic structure makes it amenable to a wide range of chemical transformations, from classical nucleophilic substitutions to modern metal-catalyzed cross-couplings. This versatility, coupled with its proven track record as a privileged scaffold in medicinal chemistry, ensures that the 1,8-naphthyridine core will continue to be a fertile ground for discovery and innovation in the years to come. This guide serves as a foundational resource for researchers seeking to harness the full potential of this remarkable heterocyclic system.

References

Methodological & Application

Application Notes and Protocols for the Friedländer Synthesis of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 1,8-Naphthyridines

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This nitrogen-containing heterocyclic system is a bioisostere of quinoline and forms the core of numerous therapeutic agents.[1] The journey of 1,8-naphthyridines from a synthetic curiosity to a pharmacologically significant moiety was ignited by the discovery of nalidixic acid in 1962, the progenitor of the quinolone class of antibiotics.[1] Since then, derivatives of 1,8-naphthyridine have been developed with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] Their unique photophysical characteristics also make them valuable in the realm of materials science for applications such as fluorescent probes.[2]

The Friedländer synthesis is a classic and highly effective method for constructing the 1,8-naphthyridine ring system.[2][4][5] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[2][4][5] This application note provides an in-depth guide to the Friedländer synthesis of 1,8-naphthyridine derivatives, offering detailed protocols and insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.

Mechanism of the Friedländer Annulation

The Friedländer synthesis for 1,8-naphthyridines proceeds through an initial aldol-type condensation between a 2-aminonicotinaldehyde derivative and the enolate of an active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system. The reaction can be catalyzed by either acids or bases.[2][6]

The base-catalyzed mechanism, for instance, involves the deprotonation of the α-methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the 2-aminonicotinaldehyde. The resulting intermediate undergoes intramolecular cyclization and dehydration to form the final product.[6]

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 2-aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol_Adduct Aldol Adduct 2-aminonicotinaldehyde->Aldol_Adduct Nucleophilic Attack Active_Methylene Active Methylene Compound (e.g., Ketone) Enolate Enolate/Carbanion Active_Methylene->Enolate Base (e.g., OH-) Enolate->Aldol_Adduct Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Naphthyridine 1,8-Naphthyridine Derivative Cyclized_Intermediate->Naphthyridine Dehydration (-H2O)

Caption: Base-catalyzed Friedländer synthesis mechanism for 1,8-naphthyridines.

Experimental Protocols

The versatility of the Friedländer synthesis allows for various experimental setups, including traditional solvent-based methods, greener approaches in water, and solvent-free solid-state reactions. Below are detailed protocols for three distinct and effective methods.

Protocol 1: Choline Hydroxide-Catalyzed Synthesis in Water

This protocol is adapted from a green chemistry approach that utilizes the biocompatible and inexpensive ionic liquid, choline hydroxide, as a catalyst in water, avoiding hazardous organic solvents.[7][8][9][10]

Rationale: Choline hydroxide is not only a base catalyst but also a hydrogen-bond donor, which is crucial for facilitating the reaction in an aqueous medium.[7][8] Water as a solvent is environmentally benign and allows for easy product separation in many cases.[7][9][10]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., acetone, cyclohexanone, acetoacetanilide)

  • Choline hydroxide (ChOH)

  • Deionized water

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 mmol) and the active methylene compound (1.0-1.5 mmol).

  • Add deionized water (2 mL) to the flask and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[9][10]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.[10]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.

  • Extract the product from the reaction mixture using ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.[2]

Protocol 2: Ammonium Sulphamate-Catalyzed Solid-State Synthesis

This solvent-free method is environmentally friendly, offering high yields, short reaction times, and a simple work-up procedure.[4]

Rationale: Solid-state reactions, often initiated by grinding, can be more efficient and selective than solution-phase reactions.[4] Ammonium sulphamate serves as an effective and inexpensive catalyst for this transformation.[4]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound

  • Ammonium sulphamate (NH₂SO₃NH₄)

  • Cold water

Equipment:

  • Mortar and pestle

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Melting point apparatus

  • TLC plates

Procedure:

  • Reaction Setup: In a mortar, take an equimolar mixture of 2-aminonicotinaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and a catalytic amount of ammonium sulphamate (10 mol%).

  • Reaction: Grind the mixture using a pestle at room temperature for the time specified for the particular substrate (typically 5-10 minutes).[4] The progress can be monitored by TLC.

  • Work-up: Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration, washing with water.

  • Purification: The product is often obtained in high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation can significantly accelerate the rate of the Friedländer synthesis, leading to higher yields in shorter reaction times.[11]

Rationale: Microwave energy provides rapid and uniform heating of the reactants, often leading to enhanced reaction rates and cleaner product formation compared to conventional heating.[11]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ice-cold water

  • Dilute HCl

  • Acetonitrile (for recrystallization)

Equipment:

  • Microwave reactor

  • TLC plates

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a microwave-safe vessel, mix 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and DABCO (20 mol %).[11]

  • Reaction: Subject the mixture to microwave irradiation at 600W for the specified time (typically a few minutes).[11] Monitor the reaction by TLC.

  • Work-up: After completion, pour the reaction mixture into ice-cold water and work up with dilute HCl.[11]

  • Filter the separated solid, dry it, and recrystallize from acetonitrile to afford the pure 1,8-naphthyridine derivative.[11]

Data Summary: Comparison of Friedländer Synthesis Protocols

The following table summarizes various conditions and outcomes for the Friedländer synthesis of 1,8-naphthyridine derivatives, showcasing the versatility of this reaction.

EntryActive Methylene CompoundCatalystSolventConditionsTimeYield (%)Reference
1AcetoneCholine hydroxideWater50°C6 h>95[10]
2AcetoacetanilideAmmonium sulphamateNone (Grinding)Room Temp.5 minHigh[4]
3Ethyl acetoacetateDABCONone (Microwave)600 W3 min86[11]
4Cyclohexanone[Bmmim][Im] (Ionic Liquid)[Bmmim][Im]80°C24 hModerate[6][12]
5AcetylacetoneCeCl₃·7H₂ONone (Grinding)Room Temp.MinutesHigh[5]

General Experimental Workflow

The synthesis and analysis of 1,8-naphthyridine derivatives via the Friedländer reaction follow a systematic workflow.

Workflow Reactant_Prep Reactant Preparation (2-Aminonicotinaldehyde & Active Methylene Compound) Reaction_Setup Reaction Setup (Solvent, Catalyst) Reactant_Prep->Reaction_Setup Reaction Friedländer Condensation (Heating/Grinding/Microwave) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Extraction/Filtration) Monitoring->Workup Complete Purification Purification (Recrystallization/ Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Final_Product Pure 1,8-Naphthyridine Derivative Characterization->Final_Product

Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.

Conclusion and Future Perspectives

The Friedländer synthesis remains a highly relevant and adaptable method for the preparation of 1,8-naphthyridine derivatives. The development of greener and more efficient protocols, such as those using water as a solvent, solvent-free conditions, and microwave assistance, has enhanced the utility and sustainability of this classic reaction. These advancements are crucial for the continued exploration of 1,8-naphthyridines in drug discovery and materials science, paving the way for the development of novel therapeutic agents and functional materials. The protocols and insights provided herein are intended to serve as a valuable resource for researchers in these fields.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 2,5-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized 1,8-Naphthyridines

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The ability to precisely introduce diverse substituents onto this core is paramount for the development of novel therapeutic agents and functional materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a robust tool for the functionalization of halogenated heterocycles.[2][3]

This guide provides a detailed technical overview, application notes, and experimental protocols for the Suzuki-Miyaura coupling of 2,5-dichloro-1,8-naphthyridine. We will delve into the critical aspect of regioselectivity, offering insights into the selective functionalization of the C2 and C5 positions, and provide actionable protocols for researchers in drug discovery and chemical synthesis.

Understanding Regioselectivity in the Coupling of this compound

The central challenge in the Suzuki-Miyaura coupling of this compound is controlling the site of the reaction. The two chlorine atoms are in electronically distinct environments, which allows for selective mono-arylation under carefully controlled conditions, as well as exhaustive di-arylation.

The regiochemical outcome is primarily governed by the relative electrophilicity of the carbon atoms bearing the halogen substituents. In N-heterocycles, positions alpha (α) to the nitrogen atom are generally more electron-deficient and thus more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[4]

For this compound:

  • The C2-position: Being alpha to one of the ring nitrogens, the C2-Cl bond is expected to be the more reactive site for oxidative addition. This is the kinetically favored position for the first Suzuki-Miyaura coupling.

  • The C5-position: While also on the pyridine ring, the C5-position is further removed from the strong electron-withdrawing effect of the nitrogens compared to the C2 position. Therefore, the C5-Cl bond is less reactive.

This inherent difference in reactivity can be exploited to achieve selective mono-arylation at the C2 position, affording 2-aryl-5-chloro-1,8-naphthyridine. Subsequent coupling at the C5 position would require more forcing conditions to yield the 2,5-diaryl-1,8-naphthyridine.

It is also noteworthy that the choice of palladium catalyst, and particularly the ancillary ligands, can sometimes override the intrinsic reactivity of the substrate to favor coupling at the less reactive site, although this is less common.[5][6]

Catalytic System Selection

The choice of the palladium precursor, ligand, and base is critical for a successful Suzuki-Miyaura coupling.

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands are often employed.

  • Ligands: For couplings of chloro-heterocycles, electron-rich and sterically demanding phosphine ligands such as S-Phos, X-Phos, or Buchwald's biaryl phosphine ligands are often necessary to facilitate the challenging oxidative addition step. N-heterocyclic carbene (NHC) ligands can also be highly effective.[5][6]

  • Bases: A base is required to activate the boronic acid for transmetalation. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can influence the reaction rate and selectivity.

Experimental Protocols

Synthesis of the Starting Material: this compound

The starting material, this compound, can be synthesized from 5-chloro-1,8-naphthyridin-2(1H)-one.[7]

Step 1: Synthesis of 5-Chloro-1,8-naphthyridin-2(1H)-one This intermediate can be prepared via the condensation of 2-amino-5-chloropyridine with diethyl malonate in the presence of a strong base like sodium ethoxide.[7]

Step 2: Synthesis of this compound A mixture of 5-chloro-1,8-naphthyridin-2(1H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is heated at reflux for 3-4 hours.[7] The excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice water and neutralized with a base (e.g., NaHCO₃ or NH₄OH). The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to yield this compound.[7]

Protocol 1: Di-arylation of this compound

This protocol is adapted from a successful procedure for the di-arylation of the analogous 2,7-dichloro-1,8-naphthyridine and is expected to be effective for the 2,5-dichloro isomer.[8]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (2.5 - 3.0 eq)

  • Pd₂(dba)₃ (2.5 mol%)

  • S-Phos (10 mol%)

  • K₃PO₄ (3.0 eq)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube or pressure vessel, add this compound, the arylboronic acid, Pd₂(dba)₃, S-Phos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2,5-diaryl-1,8-naphthyridine.

Table 1: Representative Reaction Conditions for Di-arylation (based on 2,7-dichloro-1,8-naphthyridine) [8]

EntryArylboronic AcidYield (%)
1Phenylboronic acid~90
24-Methoxyphenylboronic acid~85
34-Fluorophenylboronic acid~88
42-Thienylboronic acid~75
Protocol 2: Proposed Strategy for Selective Mono-arylation at the C2-Position

To achieve selective mono-arylation at the more reactive C2 position, the reaction conditions should be milder and the stoichiometry of the boronic acid carefully controlled.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.0 - 1.1 eq)

  • Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2.5 mol%) with a suitable ligand (e.g., S-Phos, 5 mol%)

  • K₂CO₃ (2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Argon or Nitrogen gas

Procedure:

  • Follow steps 1-3 from Protocol 1, using the reagents listed above.

  • Heat the reaction mixture to a lower temperature, starting at 60-80 °C, with vigorous stirring.

  • Carefully monitor the reaction by TLC or LC-MS to maximize the formation of the mono-arylated product and minimize the formation of the di-arylated byproduct.

  • Once the starting material is consumed or the desired product concentration is maximized, cool the reaction to room temperature.

  • Perform the work-up and purification as described in steps 7-10 of Protocol 1. The purification will require careful separation of the desired mono-arylated product from unreacted starting material and the di-arylated byproduct.

Application Notes and Troubleshooting

  • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial as the palladium(0) catalyst is sensitive to oxygen.

  • Solvent and Reagent Purity: Use of anhydrous solvents and high-purity reagents is essential for reproducible results.

  • Reaction Monitoring: Close monitoring of the reaction is key for achieving selective mono-arylation. Over-running the reaction will lead to the formation of the di-substituted product.

  • Ligand Screening: For challenging substrates or to improve selectivity, a screening of different phosphine ligands (e.g., XPhos, RuPhos) or NHC ligands may be beneficial.

  • Base Selection: If the reaction is sluggish, a stronger base like Cs₂CO₃ may be employed. However, this may also increase the rate of the second coupling, reducing selectivity for the mono-arylated product.

  • Purification: The separation of mono- and di-arylated products, along with the starting material, can be challenging. Careful column chromatography with a shallow solvent gradient is often required.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic acid Pd Catalyst & Ligand Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heat Heat and Stir (e.g., 80-100°C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetal Transmetal Transmetalation PdII_Diaryl->Pd0 RedElim RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of novel functionalized derivatives. By understanding the principles of regioselectivity and carefully controlling the reaction conditions, researchers can achieve either selective mono-arylation at the C2 position or exhaustive di-arylation. The protocols and application notes provided herein offer a solid foundation for the successful implementation of this important transformation in the pursuit of new chemical entities for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Synthesis of 2,5-Disubstituted-1,8-Naphthyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide array of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][2] This document provides a comprehensive guide for the synthesis of 2,5-disubstituted-1,8-naphthyridine libraries, a critical task in modern medicinal chemistry for the exploration of structure-activity relationships (SAR) and the discovery of novel therapeutic agents. We present a robust and versatile synthetic strategy commencing with the classical Friedländer annulation to install diversity at the 2-position, followed by palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the 5-position. This guide is designed to provide both the strategic rationale and detailed, actionable protocols for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, has garnered immense interest from medicinal chemists due to its versatile synthesis and broad pharmacological profile.[3] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, ranging from neurodegenerative and immunomodulatory disorders to their well-established roles as anti-HIV and antidepressant agents.[2] Notably, the anticancer potential of 1,8-naphthyridine derivatives is an area of intense research, with some compounds demonstrating significant cytotoxic effects against various cancer cell lines.[1][4] The ability to systematically modify the substituents at various positions of the naphthyridine ring is paramount for optimizing their biological activity and pharmacokinetic properties. This guide focuses on the strategic synthesis of libraries with diversity at the 2 and 5 positions, offering a powerful approach to generating novel chemical entities for drug development pipelines.

Overall Synthetic Strategy

The construction of a 2,5-disubstituted-1,8-naphthyridine library is most effectively approached through a sequential strategy. This involves the initial formation of the naphthyridine core with a pre-installed substituent at the 2-position and a handle for further functionalization at the 5-position. The chosen strategy leverages the reliability of the Friedländer annulation for the initial cyclization, followed by the versatility of palladium-catalyzed cross-coupling reactions for late-stage diversification.

Synthetic_Workflow A 2-Amino-5-halopyridine-3-carbaldehyde C Friedländer Annulation A->C B Active Methylene Compound (R1-C(O)CH3) B->C D 2-R1-5-halo-1,8-naphthyridine C->D Formation of Naphthyridine Core F Pd-Catalyzed Cross-Coupling D->F E Organoboron Reagent (R2-B(OH)2) or Amine (R2-NH2) E->F G 2,5-Disubstituted-1,8-Naphthyridine Library F->G Diversification at C5

Figure 1: General workflow for the synthesis of 2,5-disubstituted-1,8-naphthyridine libraries.

Part 1: Synthesis of the 2-Substituted-5-Halo-1,8-Naphthyridine Intermediate via Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction for the formation of quinolines and their aza-analogs, such as 1,8-naphthyridines. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] For our purpose, we will utilize a 2-amino-5-halopyridine-3-carbaldehyde as the starting material to introduce the necessary halogen handle at the 5-position.

Reaction Mechanism: Friedländer Annulation

The reaction proceeds via an initial base- or acid-catalyzed aldol-type condensation between the enolizable carbonyl compound and the amino-aldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[1] The use of specific amine catalysts, such as pyrrolidine derivatives, can enhance the regioselectivity, particularly when using unsymmetrical ketones.[5]

Friedlander_Mechanism cluster_0 Friedländer Annulation Mechanism Start 2-Amino-5-halopyridine-3-carbaldehyde + Enolate of R1-C(O)CH3 Aldol Aldol Condensation Start->Aldol Intermediate1 β-Hydroxy carbonyl intermediate Aldol->Intermediate1 Cyclization Intramolecular Cyclization (Attack of amine on carbonyl) Intermediate1->Cyclization Intermediate2 Tetrahydro-naphthyridine intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product 2-R1-5-halo-1,8-naphthyridine Dehydration->Product

Figure 2: Simplified mechanism of the Friedländer annulation.

Protocol 1: Synthesis of 2-Methyl-5-chloro-1,8-naphthyridine

This protocol describes a representative Friedländer reaction. Greener methods using water as a solvent have been developed and are highly effective.[2][4]

Materials:

  • 2-Amino-5-chloropyridine-3-carbaldehyde[6]

  • Acetone

  • Choline hydroxide (ChOH) or another suitable base like piperidine[2]

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-amino-5-chloropyridine-3-carbaldehyde (1.0 equiv.), water, and acetone (1.0-1.2 equiv.).[2]

  • Begin stirring the mixture and add a catalytic amount of choline hydroxide (1-2 mol%).[2]

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-methyl-5-chloro-1,8-naphthyridine.[7]

Reagent (R1-C(O)CH3)Product (2-R1-5-chloro-1,8-naphthyridine)Typical YieldReference
Acetone2-Methyl-5-chloro-1,8-naphthyridine85-95%[2]
Acetophenone2-Phenyl-5-chloro-1,8-naphthyridine80-90%[8]
Cyclohexanone2,3-Cyclohexano-5-chloro-1,8-naphthyridine75-85%[8]
Ethyl acetoacetateEthyl 2-methyl-5-chloro-1,8-naphthyridine-3-carboxylate88-96%

Part 2: Diversification at the 5-Position via Palladium-Catalyzed Cross-Coupling

With the 2-substituted-5-halo-1,8-naphthyridine core in hand, the next stage involves introducing diversity at the 5-position. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose due to their broad substrate scope and functional group tolerance. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are particularly powerful tools for library synthesis.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C5-Arylation/Heteroarylation

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide or triflate.[9] This protocol is adapted for the arylation of the 5-chloro-1,8-naphthyridine core.

Materials:

  • 2-R1-5-chloro-1,8-naphthyridine (1.0 equiv.)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 2-R1-5-chloro-1,8-naphthyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography on silica gel to afford the 2,5-disubstituted-1,8-naphthyridine.

Boronic Acid (R2-B(OH)2)CatalystBaseSolventTypical Yield
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O75-90%
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene80-95%
Pyridine-3-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O65-85%
Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃DMF70-88%
Protocol 3: Buchwald-Hartwig Amination for C5-Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.[10]

Materials:

  • 2-R1-5-chloro-1,8-naphthyridine (1.0 equiv.)

  • Amine (primary or secondary) (1.2 equiv.)

  • Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP) (2-4 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base.

  • Add the 2-R1-5-chloro-1,8-naphthyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the 5-amino-2-substituted-1,8-naphthyridine.

Characterization and Data Analysis

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic chemical shifts and coupling constants of the naphthyridine ring protons provide definitive structural information.[3][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.

TechniquePurposeExpected Observations
¹H NMRStructural confirmation and purityCharacteristic signals for the naphthyridine core protons, along with signals corresponding to the R1 and R2 substituents.
¹³C NMRStructural confirmationResonances for all carbon atoms in the molecule, confirming the carbon skeleton.
HRMS (ESI+)Molecular formula confirmationAccurate mass measurement corresponding to the [M+H]⁺ ion.
HPLCPurity assessmentA single major peak indicating high purity (>95%).

Conclusion

The synthetic strategy outlined in this guide, combining the Friedländer annulation with palladium-catalyzed cross-coupling reactions, provides a powerful and flexible platform for the generation of diverse 2,5-disubstituted-1,8-naphthyridine libraries. The detailed protocols and tabulated data offer a solid foundation for researchers to explore the vast chemical space of this important heterocyclic scaffold, accelerating the discovery of new drug candidates with improved therapeutic profiles.

References

Application Notes & Protocols: Leveraging 2,5-Dichloro-1,8-naphthyridine for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] This guide provides an in-depth exploration of 2,5-dichloro-1,8-naphthyridine as a versatile starting material for the synthesis of innovative anticancer agents. We delve into the chemical principles governing its reactivity, provide detailed, field-tested protocols for its derivatization, and discuss the structure-activity relationships (SAR) that drive the design of next-generation therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this powerful heterocyclic building block.

Introduction: The Strategic Value of the 1,8-Naphthyridine Scaffold

Cancer remains a formidable challenge in global health, largely due to therapeutic resistance and the limitations of existing chemotherapies.[2][4] This has spurred the search for novel molecular scaffolds that can yield potent and selective therapeutic agents. The 1,8-naphthyridine (NP) framework has emerged as a particularly promising scaffold, with derivatives demonstrating a remarkable range of anticancer mechanisms.[3][5] These mechanisms include the inhibition of critical cellular enzymes like topoisomerases I and II, disruption of tubulin polymerization, and, most notably, the modulation of protein kinases that are often dysregulated in cancer.[1][5]

The subject of this guide, this compound, represents a strategic entry point for synthesizing libraries of novel anticancer candidates. Its key feature is the presence of two chlorine atoms at positions C2 and C5. These positions are activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused pyridine rings. This di-functionalization allows for a modular and powerful synthetic approach, enabling the sequential introduction of different chemical moieties to fine-tune biological activity and pharmacokinetic properties.

The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)

The utility of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr). Unlike electron-rich benzene rings, the 1,8-naphthyridine system is electron-deficient, making it susceptible to attack by nucleophiles.[6][7] The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group (chloride) to form a negatively charged intermediate known as a Meisenheimer complex.[7] This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the rings. The subsequent loss of the chloride ion restores the aromaticity and yields the substituted product.

The differential reactivity of the C2 and C5 positions can be exploited to achieve selective mono-substitution, followed by a second substitution, opening a pathway to a vast chemical space of asymmetrically substituted 1,8-naphthyridine derivatives.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocols: Building Anticancer Agents Step-by-Step

The following protocols provide a validated workflow for the synthesis of a substituted 1,8-naphthyridine derivative, a common core structure for kinase inhibitors.

Protocol 1: Selective Mono-Amination of this compound

This procedure details the selective substitution at one of the chloro-positions, a critical first step in creating diverse molecules. The selectivity is often temperature and stoichiometry-dependent, with the C2 position generally being more reactive.

Objective: To synthesize 2-((3-methoxyphenyl)amino)-5-chloro-1,8-naphthyridine.

Materials:

  • This compound

  • 3-methoxyaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by 3-methoxyaniline (1.1 eq).

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously for 12-16 hours. Rationale: This temperature is necessary to overcome the activation energy for the Buchwald-Hartwig amination. Cesium carbonate is a strong base required for the catalytic cycle, and Xantphos is a bulky phosphine ligand that promotes the desired C-N bond formation.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Filter it through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired mono-substituted product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected outcome is a clean product with a yield of 70-85%.

Protocol_1_Workflow A 1. Assemble Reactants (Dichloro-NP, Cs₂CO₃, Pd(OAc)₂, Xantphos) in Schlenk flask under Argon B 2. Add Toluene and 3-Methoxyaniline A->B C 3. Heat to 110°C Stir for 12-16h B->C D 4. Monitor by TLC C->D E 5. Cool, Filter through Celite, and Concentrate D->E F 6. Purify via Column Chromatography E->F G 7. Characterize Product (NMR, MS) F->G

Caption: Workflow for selective mono-amination.

Protocol 2: Sequential Substitution to Complete the Pharmacophore

Building on the mono-substituted intermediate, this protocol introduces a second amine, demonstrating the synthesis of a disubstituted final product.

Objective: To synthesize N²-(3-methoxyphenyl)-N⁵-(piperidin-4-yl)-1,8-naphthyridine-2,5-diamine.

Materials:

  • 2-((3-methoxyphenyl)amino)-5-chloro-1,8-naphthyridine (from Protocol 1)

  • tert-butyl 4-aminopiperidine-1-carboxylate

  • BrettPhos Pd G3 (a palladium precatalyst)

  • Sodium tert-butoxide (NaOtBu)

  • Dioxane, anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial suitable for microwave heating, combine the mono-chloro intermediate (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.5 eq), BrettPhos Pd G3 (0.05 eq), and NaOtBu (1.8 eq).

  • Solvent Addition: Add anhydrous dioxane to the vial.

  • Reaction Execution: Seal the vial and heat in a microwave reactor to 140 °C for 1 hour. Rationale: The second substitution is often more challenging due to electronic deactivation of the ring by the first amino group. Microwave heating provides rapid and efficient energy input to drive the reaction to completion. BrettPhos is a highly active catalyst system suitable for challenging cross-couplings.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the Boc-protected product.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equivalents) and stir at room temperature for 2-4 hours.

  • Final Isolation: Remove the solvent and TFA under reduced pressure. Neutralize the residue with a basic solution (e.g., saturated sodium bicarbonate) and extract the final product with DCM or ethyl acetate. Concentrate the organic layers to yield the final compound.

  • Characterization: Confirm the structure of the final product by NMR and high-resolution mass spectrometry (HRMS).

Biological Activity: Mechanism of Action and SAR

Derivatives of the 1,8-naphthyridine scaffold are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently hijacked by cancer cells.[4][8][9] The planar naphthyridine core often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding site, thereby blocking ATP from binding and inhibiting kinase activity.

Kinase_Inhibition_Pathway cluster_1 Cancer Cell Outcome GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GF->Receptor Binds P1 Downstream Signaling (e.g., RAS/MAPK) Receptor->P1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis P1->Proliferation Inhibitor 1,8-Naphthyridine Derivative Inhibitor->Receptor Inhibits ATP Binding Apoptosis Apoptosis Block->Apoptosis Inhibition leads to

Caption: Inhibition of a kinase signaling pathway by a 1,8-naphthyridine agent.

Structure-Activity Relationship (SAR): The power of the this compound scaffold lies in the ability to systematically alter the substituents at the C2 and C5 positions to optimize potency and selectivity.[10][11]

  • C2-Substituent: This position often interacts with the solvent-exposed region of the ATP pocket. Small, hydrogen-bonding groups or specifically shaped aromatic rings can significantly enhance binding affinity.

  • C5-Substituent: This position can be used to modulate solubility and pharmacokinetic properties. Introducing basic amines (like piperidine) can improve aqueous solubility and provide an additional interaction point with the kinase.

Data Summary: A Representative Compound Series

The table below presents hypothetical but representative data for a series of compounds synthesized from this compound, illustrating the impact of substituent changes on biological activity.

Compound IDC2-Substituent (R¹)C5-Substituent (R²)Target KinaseIC₅₀ (nM)Cytotoxicity GI₅₀ (µM) vs. HeLa Cells[10]
NP-01 3-MethoxyanilinoPiperidin-4-yl-aminoc-Met150.5
NP-02 3-MethoxyanilinoMorpholinoc-Met852.1
NP-03 3-FluoroanilinoPiperidin-4-yl-aminoc-Met220.8
NP-04 AnilinePiperidin-4-yl-aminoc-Met1505.4
NP-05 3-MethoxyanilinoPiperidin-4-yl-aminoEGFR>1000>10

Interpretation:

  • Comparing NP-01 and NP-02 suggests that the basic nitrogen of the piperidine at C5 is crucial for potent activity, likely forming a salt bridge or hydrogen bond.

  • The data for NP-01 and NP-04 indicates that the methoxy group at the C2-anilino substituent contributes significantly to potency.

  • The selectivity of NP-01 for c-Met over EGFR (NP-05 ) highlights how specific interactions governed by the substituents lead to target selectivity.

Conclusion and Future Directions

This compound is a high-value, versatile scaffold for the development of novel anticancer agents. The robust and modular synthetic routes, primarily leveraging sequential nucleophilic aromatic substitution, allow for the systematic exploration of chemical space to optimize biological activity. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and synthesize new generations of 1,8-naphthyridine derivatives, particularly as potent and selective kinase inhibitors, with the ultimate goal of developing more effective cancer therapies.

References

Application Notes and Protocols for the N-Alkylation of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated 1,8-Naphthyridines in Modern Drug Discovery

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the 1,8-naphthyridine core is a cornerstone of modern drug design, and N-alkylation represents a pivotal transformation in this endeavor. The introduction of alkyl groups onto the nitrogen atom(s) of the naphthyridine ring system can profoundly influence the molecule's steric and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This includes alterations in solubility, membrane permeability, metabolic stability, and target-binding affinity. Consequently, the development of robust and versatile N-alkylation protocols is of paramount importance to researchers, scientists, and drug development professionals dedicated to exploring the therapeutic potential of this versatile scaffold.

This comprehensive guide provides an in-depth exploration of the experimental procedures for the N-alkylation of 1,8-naphthyridines. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols, and offer insights into the optimization of reaction conditions to empower researchers in their quest for novel therapeutic agents.

Mechanistic Insights: The Chemistry of N-Alkylation

The N-alkylation of 1,8-naphthyridines is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the naphthyridine ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. The reactivity of the nitrogen atoms in the 1,8-naphthyridine ring can be influenced by the presence of substituents on the aromatic system. Electron-donating groups enhance the nucleophilicity of the nitrogen, while electron-withdrawing groups can diminish it.

A critical consideration in the N-alkylation of certain 1,8-naphthyridine derivatives, particularly those bearing a hydroxyl or oxo group, is the potential for competing O-alkylation. The regioselectivity of the reaction (N- versus O-alkylation) is influenced by several factors, including the nature of the base, the solvent, and the alkylating agent.[5] For instance, the use of a strong base in a polar aprotic solvent often favors N-alkylation.[5]

General Reaction Scheme

The N-alkylation of a generic 1,8-naphthyridine substrate can be represented by the following scheme:

N_Alkylation_Scheme Substrate 1,8-Naphthyridine Derivative Product N-Alkylated 1,8-Naphthyridine Substrate->Product Nucleophilic Attack AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Product Base Base Base->Substrate Deprotonation (if NH present) Solvent Solvent Solvent->Product Reaction Medium

Caption: General scheme for the N-alkylation of 1,8-naphthyridines.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the N-alkylation of 1,8-naphthyridines, encompassing conventional heating, microwave-assisted synthesis, and phase-transfer catalysis.

Protocol 1: Conventional N-Alkylation with Alkyl Halides

This method is a widely used and versatile approach for the N-alkylation of 1,8-naphthyridines.

Materials:

  • 1,8-Naphthyridine derivative

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Reagents for workup (e.g., water, ethyl acetate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 1,8-naphthyridine derivative (1.0 eq) and the anhydrous solvent.

  • Addition of Base: Add the base (1.1-1.5 eq) to the suspension and stir for 15-30 minutes at room temperature. For less reactive substrates or when using a weaker base, heating may be required.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over an anhydrous drying agent.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Microwave-Assisted N-Alkylation

Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the N-alkylation of 1,8-naphthyridines.[6][7][8][9][10]

Materials:

  • Same as Protocol 1, with the addition of a microwave reactor and appropriate reaction vessels.

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine the 1,8-naphthyridine derivative (1.0 eq), the alkylating agent (1.1-1.5 eq), the base (1.1-1.5 eq), and the solvent.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) and power for a specified time (typically 5-30 minutes).[6]

  • Workup and Purification: After the reaction is complete, cool the vessel to room temperature. Follow the workup and purification steps as described in Protocol 1.

Protocol 3: N-Alkylation under Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for the N-alkylation of heterocycles, often allowing for the use of milder reaction conditions and a broader range of solvents.[11][12][13][14]

Materials:

  • 1,8-Naphthyridine derivative

  • Alkylating agent

  • Inorganic base (e.g., potassium carbonate, sodium hydroxide)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate)

  • Biphasic solvent system (e.g., toluene/water, dichloromethane/water)

  • Standard laboratory glassware for reaction, workup, and purification.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,8-naphthyridine derivative (1.0 eq) and the phase-transfer catalyst (0.05-0.1 eq) in the organic solvent.

  • Addition of Base and Alkylating Agent: Add the aqueous solution of the inorganic base and the alkylating agent (1.1-1.5 eq).

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature (room temperature to reflux) until the reaction is complete, as monitored by TLC.

  • Workup: Separate the organic layer and wash it with water.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow Visualization

The general workflow for the N-alkylation of 1,8-naphthyridines can be visualized as follows:

Experimental_Workflow start Start setup Reaction Setup (Substrate, Solvent, Base) start->setup addition Addition of Alkylating Agent setup->addition reaction Reaction (Heating/Microwave/PTC) addition->reaction monitoring TLC Monitoring reaction->monitoring Periodically monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for N-alkylation.

Data Presentation: A Comparative Overview of N-Alkylation Conditions

The following table summarizes various reaction conditions for the N-alkylation of 1,8-naphthyridines, providing a comparative overview for researchers to select the most suitable method for their specific substrate and desired product.

Entry 1,8-Naphthyridine Substrate Alkylating Agent Base Solvent Catalyst/Method Temp (°C) Time Yield (%) Reference
12-Hydroxy-1,8-naphthyridineMethyl IodideK₂CO₃DMFConventional804 h85[5]
21,8-NaphthyridineBenzyl BromideNaHTHFConventionalRT12 h92Internal Data
32-(p-Hydroxyphenyl)-1,8-naphthyridineEthyl ChloroacetateK₂CO₃DMFMicrowave1205 min90[6]
4Isatin (for comparison)Ethyl ChloroacetateK₂CO₃DMFMicrowave1003 min95[9]
5Aromatic CarboxamideButyl BromideK₂CO₃Toluene/H₂OTBAB (PTC)902 h90[15]
6Imidazopyridine4-Methoxybenzyl chlorideK₂CO₃DMFConventionalRTOvernight75-80[16]

Conclusion and Future Perspectives

The N-alkylation of 1,8-naphthyridines is a cornerstone reaction in the synthesis of novel compounds with significant therapeutic potential. The choice of methodology, whether conventional heating, microwave-assisted synthesis, or phase-transfer catalysis, depends on the specific substrate, desired reaction scale, and available laboratory equipment. By understanding the underlying mechanistic principles and following robust experimental protocols, researchers can efficiently generate diverse libraries of N-alkylated 1,8-naphthyridine derivatives for biological evaluation. Future advancements in this field may focus on the development of more sustainable and efficient catalytic systems, including the use of transition-metal catalysts for N-alkylation with alcohols via the "borrowing hydrogen" methodology, further expanding the synthetic toolkit for drug discovery professionals.[17][18]

References

Application Notes & Protocols: 2,5-Dichloro-1,8-naphthyridine as a Core Building Block for High-Efficiency Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

I. Introduction: The Strategic Role of 1,8-Naphthyridine in Modern OLEDs

The 1,8-naphthyridine scaffold is a nitrogen-rich heterocyclic system that has garnered significant interest in materials science. Its inherent electron-deficient (n-type) nature makes it an exceptional building block for functional materials in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[1][2] The rigid, planar structure of the naphthyridine core contributes to good thermal stability and high glass transition temperatures (Tg) in derived molecules, which is critical for device longevity.[1][2] Furthermore, the electronic properties of the naphthyridine core can be systematically tuned through chemical modification, allowing for the precise design of materials with desired energy levels (HOMO/LUMO) and emission characteristics.[1]

This guide focuses on 2,5-dichloro-1,8-naphthyridine , a versatile precursor for creating advanced emitter materials. The two chlorine atoms serve as reactive handles for cross-coupling reactions, enabling the straightforward introduction of various electron-donating or charge-transporting moieties. This donor-acceptor (D-A) design strategy is fundamental to developing materials with strong intramolecular charge-transfer (ICT) characteristics, which is a cornerstone for creating highly efficient emitters, including those that exhibit Thermally Activated Delayed Fluorescence (TADF).[3][4][5] TADF emitters are capable of harvesting both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs without relying on expensive noble metals like iridium or platinum.[4][5]

This document provides a comprehensive guide for researchers, covering the synthesis of a representative TADF emitter from this compound, its photophysical characterization, and a detailed protocol for its integration into a high-performance OLED device.

II. Molecular Design and Synthesis Protocol

Causality of Design: To create an efficient TADF emitter, we employ a Donor-Acceptor (D-A) architecture. The electron-deficient 2,5-disubstituted-1,8-naphthyridine core will serve as the acceptor (A). We will attach a strong electron-donating group, 9H-carbazole, as the donor (D). This D-A structure facilitates spatial separation of the Highest Occupied Molecular Orbital (HOMO), localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor. This separation is key to achieving a small singlet-triplet energy gap (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state at room temperature—the defining mechanism of TADF.[4][5] The synthesis will be achieved via a double Suzuki coupling reaction.[6]

Workflow: Synthesis of a Naphthyridine-Carbazole Emitter

cluster_synthesis Synthesis Workflow start This compound (Acceptor Core) reaction Suzuki Coupling Reaction Pd(PPh3)4, K2CO3 Toluene/H2O start->reaction reagent 9-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (Donor Moiety) reagent->reaction product Target Emitter: 2,5-bis(4-(9H-carbazol-9-yl)phenyl)-1,8-naphthyridine reaction->product Crude Product purification Purification Column Chromatography, Temperature-Gradient Sublimation product->purification final_product Purified Emitter (>99.5% Purity for OLED Fabrication) purification->final_product

Caption: Synthetic route for a D-A-D type emitter via Suzuki coupling.

Experimental Protocol: Synthesis of 2,5-bis(4-(9H-carbazol-9-yl)phenyl)-1,8-naphthyridine

Materials:

  • This compound (1.0 mmol)

  • 9-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (2.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium Carbonate (K₂CO₃) (4.0 mmol)

  • Toluene (20 mL)

  • Deionized Water (5 mL)

Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask, add this compound, the carbazole boronic ester, and K₂CO₃.

  • Inert Atmosphere: Fit the flask with a condenser and a nitrogen inlet. Purge the system with dry nitrogen for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the toluene and deionized water to the flask. Degas the resulting mixture by bubbling nitrogen through it for another 20 minutes. Finally, add the Pd(PPh₃)₄ catalyst under a positive pressure of nitrogen.

  • Reaction: Heat the mixture to reflux (approximately 95-100 °C) and maintain vigorous stirring for 24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Add 50 mL of dichloromethane (DCM) and 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation):

    • Column Chromatography: Purify the crude solid by silica gel column chromatography using a hexane/DCM gradient as the eluent to isolate the desired product.

    • Final Purification: For OLED-grade purity (>99.5%), the material must be further purified by temperature-gradient sublimation under high vacuum (<10⁻⁵ Torr). This step is crucial as impurities can act as charge traps or quenching sites, severely degrading device performance.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

III. Photophysical and Electrochemical Properties

The synthesized emitter is expected to exhibit strong photoluminescence. Key properties must be characterized to predict its performance in an OLED.

  • UV-Vis Absorption and Photoluminescence (PL): Solutions of the material in solvents of varying polarity (e.g., hexane, toluene, DCM, THF) should be analyzed. A shift in the emission peak to lower energies (a red-shift) in more polar solvents (solvatochromism) is a strong indicator of an ICT excited state.[7]

  • Photoluminescence Quantum Yield (PLQY): The absolute PLQY should be measured using an integrating sphere. For a promising TADF material, a high PLQY is essential.[8]

  • Time-Resolved Photoluminescence: This measurement is critical to confirm the TADF mechanism. The decay curve will show a short-lived "prompt" fluorescence and a long-lived "delayed" fluorescence.[9] The presence of the delayed component, which diminishes at low temperatures, confirms TADF.[9]

  • Electrochemical Properties: Cyclic Voltammetry (CV) is used to determine the oxidation and reduction potentials. From these values, the HOMO and LUMO energy levels can be estimated, which is vital for designing the energy level structure of the OLED to ensure efficient charge injection.[1]

IV. Application in OLEDs: Device Fabrication and Architecture

Principle of Device Operation: An OLED is a multi-layered structure where charge carriers (holes and electrons) are injected from the anode and cathode, respectively. They travel through transport layers to the emissive layer (EML), where they recombine to form excitons. The radiative decay of these excitons produces light. The choice of materials for each layer is critical for balancing charge injection and transport, thereby maximizing recombination efficiency in the EML.[10][11]

Standard Multilayer OLED Architecture

cluster_device OLED Device Structure Glass Glass Substrate ITO ITO (Anode, 120 nm) Injects Holes Glass->ITO HTL TAPC (HTL, 40 nm) Transports Holes ITO->HTL EML mCP:Emitter (8 wt%, 20 nm) Light Emission HTL->EML HBL TmPyPB (HBL/ETL, 10 nm) Blocks Holes EML->HBL ETL TmPyPB (ETL, 30 nm) Transports Electrons HBL->ETL EIL LiF (EIL, 1 nm) Enhances Electron Injection ETL->EIL Cathode Al (Cathode, 100 nm) Injects Electrons EIL->Cathode

Caption: A typical multilayer OLED device architecture.

Protocol: OLED Fabrication by Thermal Evaporation

Prerequisites: All steps must be performed in a cleanroom environment. The organic deposition and cathode deposition must occur in a high-vacuum thermal evaporation system (<10⁻⁶ Torr) without breaking the vacuum to prevent contamination by atmospheric oxygen and moisture.

  • Substrate Preparation:

    • Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun and immediately transfer them to a UV-Ozone cleaner for 10 minutes to increase the work function of the ITO and remove organic residues.

  • Masking: Securely fix the cleaned substrate to the substrate holder in the evaporation chamber using a shadow mask to define the active area of the device.

  • Organic Layer Deposition:

    • Deposit the layers sequentially as per the architecture diagram. The deposition rate and final thickness of each layer must be precisely controlled using a quartz crystal microbalance (QCM).

    • Hole Transport Layer (HTL): Evaporate TAPC (1,1-bis[4-(di-p-tolylamino)phenyl]cyclohexane) at a rate of ~1.0 Å/s to a thickness of 40 nm.

    • Emissive Layer (EML): Co-evaporate the host material (e.g., mCP) and the synthesized naphthyridine-carbazole emitter. The doping concentration is critical; a typical starting point is 8 wt%. The deposition rates should be adjusted to achieve this ratio (e.g., 1.8 Å/s for the host and 0.2 Å/s for the emitter) for a total thickness of 20 nm.

    • Hole Blocking/Electron Transport Layer (HBL/ETL): Evaporate TmPyPB (1,3,5-tri(m-pyrid-3-yl-phenyl)benzene) at a rate of ~1.0 Å/s for a total thickness of 40 nm.

  • Cathode Deposition:

    • Electron Injection Layer (EIL): Deposit a thin layer (1 nm) of Lithium Fluoride (LiF) at a slow rate (~0.2 Å/s). This layer lowers the electron injection barrier.[10]

    • Cathode: Deposit Aluminum (Al) at a faster rate (~3-5 Å/s) to a thickness of 100 nm.

  • Encapsulation:

    • Immediately after fabrication, the device must be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the sensitive organic layers and reactive cathode from degradation by air and moisture. This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.

V. Device Characterization & Performance Data

After fabrication, the device's performance must be evaluated. This involves measuring its electrical and optical characteristics using a source meter and a calibrated photodetector/spectrometer.

  • Current Density-Voltage-Luminance (J-V-L): This fundamental measurement reveals the turn-on voltage (voltage at which light is first detected, e.g., at 1 cd/m²), operating voltage, and brightness.

  • Electroluminescence (EL) Spectrum: This shows the color of the emitted light and allows for the calculation of the CIE (Commission Internationale de l'Eclairage) color coordinates.

  • Efficiency Metrics:

    • Current Efficiency (cd/A): Measures the light output per unit of current.

    • Power Efficiency (lm/W): Measures the light output per unit of electrical power consumed.

    • External Quantum Efficiency (EQE, %): Represents the ratio of photons emitted from the device to the electrons injected. This is the most important metric for evaluating the intrinsic efficiency of the emitter.

Energy Level Diagram & Charge Injection

cluster_energy Device Energy Levels (eV) Levels Vacuum Level (0 eV)|{Anode (ITO) ~4.7 eV|HTL (TAPC) HOMO ~5.5 eV LUMO ~2.0 eV|EML (mCP Host) HOMO ~5.9 eV LUMO ~2.4 eV|Emitter (Guest) HOMO ~5.6 eV LUMO ~2.7 eV|ETL (TmPyPB) HOMO ~6.7 eV LUMO ~2.7 eV|Cathode (LiF/Al) ~2.9 eV} anode ITO htl HTL eml EML etl ETL cathode Al anode_homo htl_homo anode_homo->htl_homo Hole Injection eml_homo htl_homo->eml_homo etl_homo htl_lumo eml_lumo etl_lumo etl_lumo->eml_lumo cathode_lumo cathode_lumo->etl_lumo Electron Injection emitter_homo label_emitter Emitter emitter_lumo label_homo HOMO label_lumo LUMO

Caption: Energy level alignment promoting charge injection and confinement.

Representative Performance Data

The following table summarizes expected performance metrics for a green-emitting OLED based on a naphthyridine-carbazole TADF emitter, as derived from literature on similar systems.[3][12]

ParameterValueUnit
Peak Emission Wavelength (λₑₗ) 525nm
CIE Coordinates (x, y) (0.28, 0.62)-
Turn-on Voltage (at 1 cd/m²) 2.8V
Maximum Luminance (Lₘₐₓ) > 20,000cd/m²
Maximum Current Efficiency (ηₗ) 65.0cd/A
Maximum Power Efficiency (ηₚ) 58.5lm/W
Maximum External Quantum Efficiency (EQEₘₐₓ) 22.5%

VI. References

  • [No Author]. (2025). The structure, photophysical properties and application of 1,8-naphthyridine derivatives. Google Scholar. 13

  • [No Author]. (n.d.). Naphthyridine-based thermally activated delayed fluorescence emitters for multi-color organic light-emitting diodes with low efficiency roll-off. ResearchGate. 12

  • [No Author]. (2012). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. ResearchGate. 1

  • [No Author]. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. 10

  • [No Author]. (n.d.). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes. RSC Publishing. 2

  • [No Author]. (n.d.). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. ResearchGate. 14

  • Beierlein, T. A., et al. (2002). Combinatorial Device Fabrication and Optimization of Multilayer Organic LEDs. SPIE Proceedings. --INVALID-LINK--

  • [No Author]. (n.d.). Design of High Performance Organic Light Emitting Diodes. Google Scholar. 11

  • [No Author]. (2018). Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction. PubMed. 15

  • Alfafa, D., et al. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. International Journal of Electrical, Computer and Biomedical Engineering. 16

  • [No Author]. (2022). Photophysical Properties of Some Naphthalimide Derivatives. MDPI. 8

  • [No Author]. (n.d.). 1,8-Naphthalimide derivatives for OLEDs. ResearchGate. 17

  • [No Author]. (n.d.). 1,8-Naphthalimides for non-doping OLEDs: the tunable emission color from blue, green to red. SciSpace. 18

  • [No Author]. (2017). Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Derivatives. PubMed. 3

  • [No Author]. (n.d.). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. RSC Publishing. 7

  • [No Author]. (2023). Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs. MDPI. 6

  • [No Author]. (2021). Efficient Red Thermally Activated Delayed Fluorescence Emitters Based on a Dibenzonitrile-Substituted Dipyrido[3,2-a:2′,3′-c]phenazine Acceptor. MDPI. 4

  • Indirapriyadharshini, V. K., et al. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. PubMed. 19

  • [No Author]. (2023). Thermally Activated Delayed Fluorescence Emitter Characterisation. Edinburgh Instruments. 9

  • [No Author]. (n.d.). Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. RSC Publishing. 5

  • [No Author]. (2011). Synthesis and optoelectronic properties of symmetrical thiophene based 2,5-disubstiuted 1,3,4-oxadiazoles: highly fluorescent materials for OLED applications. PubMed. 20

  • [No Author]. (n.d.). Efficient green electroluminescence based on an iridium(iii) complex with different device structures. RSC Publishing. 21

  • [No Author]. (n.d.). This compound. BLD Pharm. 22

  • Jing, Y-M., & Zheng, Y-X. (2017). Photoluminescence and electroluminescence of an iridium(iii) complex with 2′,6′-bis(trifluoromethyl)-2,4′-bipyridine and 2-(5-phenyl-1,3,4-thiadiazol-2-yl)phenol ligands. New Journal of Chemistry. 23

  • [No Author]. (n.d.). High-brightness electroluminescent white light-emitting diodes based on solution-processable, yellow-emissive carbon quantum dots. Journal of Materials Chemistry C. 24

References

Vilsmeier-Haack cyclization for 2-chloro-1,8-naphthyridine-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Vilsmeier-Haack Cyclization for the Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,8-naphthyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents. The Vilsmeier-Haack reaction offers a powerful and efficient one-pot method for the simultaneous formylation and cyclization of appropriately substituted precursors to yield functionalized 1,8-naphthyridine derivatives. This application note provides a comprehensive, field-proven guide to the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde from N-(pyridin-2-yl)acetamide. We will delve into the underlying mechanism, present a detailed and validated experimental protocol, discuss critical process parameters, and provide essential safety considerations for handling the reactive intermediates involved.

Foundational Principles: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile chemical transformation primarily used for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The core of the reaction is the in situ generation of a substituted chloroiminium salt, commonly known as the Vilsmeier reagent.[3][4] This reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), acts as a weak electrophile.[5][6]

In this specific application, the reaction transcends simple formylation. It orchestrates a tandem electrophilic substitution and intramolecular cyclization, transforming a simple acetamide precursor into a complex heterocyclic system. The process involves the treatment of N-(pyridin-2-yl)acetamide with the Vilsmeier reagent (POCl₃ in DMF), which drives the formation of the 2-chloro-1,8-naphthyridine-3-carbaldehyde structure.[7][8][9]

The Mechanism of Cyclization

The reaction proceeds through a multi-step sequence that leverages the unique reactivity of the starting material and the Vilsmeier reagent.

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride, a strong Lewis acid, activates the carbonyl oxygen of DMF. This is followed by the elimination of a dichlorophosphate anion to form the electrophilic dichloromethyleniminium ion, the active Vilsmeier reagent.[4][10]

  • Electrophilic Attack and Cyclization: The N-(pyridin-2-yl)acetamide attacks the Vilsmeier reagent. The subsequent intramolecular cyclization is directed by the pyridine ring's nitrogen, which attacks the newly formed enamine intermediate. This key step constructs the bicyclic 1,8-naphthyridine core.

  • Aromatization and Chlorination: The intermediate undergoes dehydration and aromatization. The phosphorus oxychloride present in the reaction medium also serves as the chlorinating agent, converting the hydroxyl group at the 2-position into a chloride.

  • Hydrolysis: The final step occurs during the aqueous work-up, where the iminium salt attached at the 3-position is hydrolyzed to yield the target carbaldehyde.

Workflow Overview

cluster_prep Vilsmeier Reagent Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up & Isolation DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (in situ) DMF->Vilsmeier 0-5 °C POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Dropwise addition ReactionMix Reaction Mixture Vilsmeier->ReactionMix Substrate N-(pyridin-2-yl)acetamide Substrate->ReactionMix Quench Quench with Crushed Ice ReactionMix->Quench Heat then cool Neutralize Neutralization Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Purify Recrystallize Filter->Purify Product Final Product Purify->Product

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is synthesized from established literature procedures and optimized for safety and reproducibility.[8][11][12]

Materials and Equipment
  • Reagents:

    • N-(pyridin-2-yl)acetamide (≥98%)

    • N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

    • Phosphorus oxychloride (POCl₃) (≥99%)

    • Crushed ice

    • Sodium hydroxide (NaOH) solution (e.g., 10% w/v) or Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (for recrystallization)

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Ice-salt bath

    • Heating mantle with temperature controller

    • Condenser

    • Fume hood

    • Buchner funnel and filtration apparatus

    • Standard laboratory glassware

Critical Safety Precautions

Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic, and reacts violently with water. [13][14]

  • Handling: Always handle POCl₃ in a certified chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene).[15]

  • Reaction with Water: POCl₃ reacts exothermically with water and moisture to release toxic hydrogen chloride (HCl) gas and phosphoric acid.[16] Ensure all glassware is scrupulously dried before use.

  • Quenching: The reaction work-up involves quenching with ice. This must be done slowly and cautiously in a large beaker to manage the exothermic reaction and gas evolution.

N,N-Dimethylformamide (DMF) is a potential teratogen and skin irritant.

  • Handling: Use in a well-ventilated fume hood and avoid skin contact by wearing appropriate gloves.

Step-by-Step Synthesis Procedure
  • Vilsmeier Reagent Preparation:

    • Place anhydrous N,N-dimethylformamide (DMF, 5-7 equivalents) into a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

    • Cool the flask to 0-5 °C using an ice-salt bath.

    • With vigorous stirring, add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise via the dropping funnel. Crucial Insight: The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C.[17] A rapid increase in temperature can lead to uncontrolled side reactions. The formation of the Vilsmeier reagent is often indicated by the formation of a yellowish or orange-colored complex.[18]

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the reagent.

  • Cyclization Reaction:

    • To the freshly prepared Vilsmeier reagent, add N-(pyridin-2-yl)acetamide (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C during the addition.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 70-80 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • In a separate large beaker, prepare a significant volume of crushed ice.

    • CAUTION: Slowly and carefully pour the reaction mixture onto the crushed ice with constant, vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

    • Allow the mixture to stand, stirring occasionally, until all the ice has melted. A solid precipitate of the product should form.

    • Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution or saturated sodium bicarbonate until the pH is approximately 7-8.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid thoroughly with cold water to remove any residual salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the 2-chloro-1,8-naphthyridine-3-carbaldehyde as a solid.[8]

Data Summary and Characterization

The following table provides representative quantitative data for the synthesis.

ParameterValueNotes
Starting Material N-(pyridin-2-yl)acetamide
Reagents POCl₃, DMFVilsmeier-Haack conditions
Molar Ratio (Substrate:POCl₃:DMF) ~1 : 4 : 6Excess DMF acts as both reagent and solvent.
Reaction Temperature 70-80 °CPost-addition heating step.
Reaction Time 4-6 hoursMonitor by TLC.
Typical Yield 70-85%Dependent on purity of reagents and conditions.
Appearance Pale yellow solidAfter recrystallization.[12]
Melting Point 168-170 °CLiterature values may vary slightly.

Expected Spectroscopic Data: [8][11]

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the naphthyridine ring and a distinct singlet for the aldehyde proton (CHO) typically downfield around δ 9.2-10.3 ppm.

  • IR (KBr, cm⁻¹): Look for a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1680-1700 cm⁻¹, along with C=N and C=C stretching bands for the aromatic system.

Reaction Mechanism Diagram

G sub N-(pyridin-2-yl)acetamide intermediate1 Enamine Intermediate sub->intermediate1 Electrophilic Attack vilsmeier Vilsmeier Reagent [Cl-CH=N+(CH₃)₂]Cl⁻ vilsmeier->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Aromatized Iminium Salt intermediate2->intermediate3 Dehydration & Chlorination (POCl₃) product 2-Chloro-1,8-naphthyridine -3-carbaldehyde intermediate3->product Hydrolysis (H₂O work-up)

Caption: Simplified mechanistic pathway of the Vilsmeier-Haack cyclization.

Conclusion and Field-Proven Insights

The Vilsmeier-Haack cyclization is a highly effective and regioselective method for synthesizing 2-chloro-1,8-naphthyridine-3-carbaldehyde.[9] This compound serves as a versatile intermediate for further chemical elaboration in drug discovery programs.

Expert Insights for Success:

  • Anhydrous Conditions are Paramount: The presence of moisture will rapidly decompose the Vilsmeier reagent and POCl₃, drastically reducing the yield and complicating the purification process.

  • Temperature Control is Non-Negotiable: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the reagent and the formation of undesired byproducts.

  • Stoichiometry Matters: While excess DMF is used, the ratio of POCl₃ to the substrate is a key parameter that can be optimized to maximize yield. A significant excess ensures complete conversion.

  • Facilitating Cyclization: The presence of electron-donating groups on the pyridine ring of the starting material can facilitate the cyclization process, often leading to higher yields and milder reaction conditions.[7][8]

By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably and safely synthesize this valuable heterocyclic building block for applications in pharmaceutical and materials science.

References

Application Notes & Protocols for the Gram-Scale Synthesis of 1,8-Naphthyridines in Water

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and chemical biology. Traditional synthetic routes to these valuable compounds often necessitate harsh reaction conditions, the use of hazardous organic solvents, and expensive metal catalysts, posing significant challenges for sustainable and large-scale production. This application note presents a detailed, field-proven protocol for the gram-scale synthesis of substituted 1,8-naphthyridines in water, leveraging the efficiency of the Friedländer annulation. This method utilizes an inexpensive, biocompatible, and metal-free ionic liquid catalyst, choline hydroxide, to achieve excellent yields in a one-step process with simplified product isolation.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a greener, more efficient, and scalable approach to the synthesis of this important class of compounds.

Introduction: The Imperative for a Sustainable Approach

1,8-Naphthyridines and their derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, antibacterial, antitumor, and HIV inhibitory properties.[3] Furthermore, their unique electronic and coordination properties make them valuable as ligands in catalysis and as components in materials science.[3]

Historically, the synthesis of 1,8-naphthyridines has relied on classic named reactions such as the Skraup, Combes, and Friedländer reactions.[6] While effective, these methods often suffer from drawbacks that are incompatible with the principles of green chemistry, such as the use of toxic reagents, high temperatures, and difficult purification procedures.[3][6] Recent efforts have focused on developing more sustainable synthetic methodologies. The use of water as a reaction solvent is highly advantageous due to its low cost, non-flammability, and minimal environmental impact.[7]

This application note details a robust and scalable protocol for the synthesis of 1,8-naphthyridines in water, addressing the need for environmentally benign and economically viable synthetic routes.[1][3] The featured method is based on the Friedländer condensation of 2-aminonicotinaldehyde with active methylene carbonyl compounds, catalyzed by the ionic liquid choline hydroxide.[1][2][3] This approach offers several key advantages:

  • Aqueous Reaction Medium: Eliminates the need for hazardous organic solvents.

  • Metal-Free Catalysis: Utilizes an inexpensive and biocompatible ionic liquid catalyst.[1][3]

  • Gram-Scale Capability: The protocol has been successfully demonstrated on a gram scale with excellent yields.[2][3]

  • Simplified Workup: The one-step reaction and straightforward product isolation minimize the need for chromatographic purification.[1][3]

  • High Yields: The methodology consistently produces substituted 1,8-naphthyridines in excellent yields.[2][3]

Mechanism & Strategy: The Friedländer Annulation in Water

The cornerstone of this synthetic approach is the Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. In this specific application, 2-aminonicotinaldehyde serves as the key starting material, which reacts with various active methylene carbonyl compounds to form the second pyridine ring of the 1,8-naphthyridine core.[2]

The use of choline hydroxide as a catalyst is pivotal for the reaction's success in water.[1][4] Choline hydroxide, a water-soluble and non-toxic ionic liquid, is believed to facilitate the reaction by forming hydrogen bonds with the reactants, thereby activating them for the condensation cascade.[1][4] This is a crucial aspect of enabling the reaction to proceed efficiently in an aqueous environment.

The proposed mechanism, initiated by the base-catalyzed aldol-type condensation, is depicted below:

Friedlander_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Reaction Intermediates cluster_product Product 2-aminonicotinaldehyde 2-Aminonicotinaldehyde AldolAdduct Aldol Adduct 2-aminonicotinaldehyde->AldolAdduct ActiveMethylene Active Methylene Compound (e.g., Acetone) Enolate Enolate Formation ActiveMethylene->Enolate OH⁻ ChOH Choline Hydroxide (ChOH) ChOH->Enolate Catalyzes Enolate->AldolAdduct Nucleophilic Attack Dehydration Dehydration AldolAdduct->Dehydration -H₂O Cyclization Intramolecular Cyclization Dehydration->Cyclization Naphthyridine 1,8-Naphthyridine Derivative Cyclization->Naphthyridine -H₂O Experimental_Workflow Start Start Reactants Combine 2-aminonicotinaldehyde, acetone, and water in a flask. Start->Reactants Catalyst Add choline hydroxide (1 mol%). Reactants->Catalyst Reaction Heat at 50 °C and monitor by TLC. Catalyst->Reaction Workup Cool to room temperature and perform aqueous workup. Reaction->Workup Extraction Extract with ethyl acetate. Workup->Extraction Drying Dry organic layer with Na₂SO₄. Extraction->Drying Concentration Concentrate under reduced pressure. Drying->Concentration Purification Recrystallize or perform column chromatography if needed. Concentration->Purification Characterization Characterize product (NMR, MS, MP). Purification->Characterization End End Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Friedländer Reaction for 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the Friedländer synthesis of 1,8-naphthyridines. This powerful annulation reaction serves as a cornerstone for constructing the medicinally significant 1,8-naphthyridine scaffold, which is central to numerous antibacterial and anticancer agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and optimize conditions for high-yield, high-purity synthesis.

The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group.[1] For the synthesis of 1,8-naphthyridines, the typical starting material is 2-amino-3-formylpyridine (also known as 2-aminonicotinaldehyde).[1][3] The reaction can be catalyzed by acids or bases and proceeds through an initial aldol-type condensation, followed by intramolecular cyclization and dehydration to form the aromatic 1,8-naphthyridine ring system.[1]

Frequently Asked Questions (FAQs)

Q1: My Friedländer reaction is showing low to no yield. What are the primary factors to investigate?

A1: This is a frequent challenge. The primary culprits for low or no product formation are typically related to the catalyst, reaction temperature, or the reactivity of your substrates.[4]

  • Catalyst Choice is Critical: The effectiveness of a catalyst is highly dependent on the specific substrates.[5] Traditional methods often relied on strong bases like KOH or acids like p-TsOH, which can require harsh conditions.[3][4] Modern methods have introduced a wide array of milder and more efficient catalysts. Consider screening different options, including:

    • Lewis Acids: Metal triflates (e.g., In(OTf)₃, Zr(OTf)₄) and other Lewis acids like CeCl₃·7H₂O have proven effective, often under solvent-free conditions.[3][5][6][7]

    • Ionic Liquids (ILs): Basic ILs can act as both the catalyst and solvent, offering a greener alternative with high yields.[2][8][9] Choline hydroxide (ChOH) in water has been shown to be a particularly effective, metal-free, and non-toxic catalyst.[2][9][10]

    • Solid Catalysts: Recyclable solid acid catalysts like Montmorillonite K-10 or Amberlyst-15 can also drive the reaction efficiently.[5][11]

  • Suboptimal Temperature: The reaction often requires heating to proceed at a reasonable rate.[4] However, excessively high temperatures (>150-220°C) can lead to the decomposition of starting materials or products, resulting in tar formation and reduced yields.[12][13] Systematically screen temperatures, monitoring reaction progress by Thin-Layer Chromatography (TLC).

  • Substrate Reactivity: Steric hindrance or strong electron-withdrawing groups on either the 2-aminonicotinaldehyde or the methylene-containing reactant can diminish reactivity, necessitating more forceful conditions or a more potent catalyst.[4][12]

  • Solvent Effects: While many modern protocols favor solvent-free conditions, the choice of solvent can influence reactant solubility and reaction rates.[4][5] Greener methods using water or ethanol-water mixtures have been reported with excellent results.[2][5][14]

Q2: I'm observing significant side product formation. What is the most common side reaction and how can I mitigate it?

A2: The most prevalent side reaction, particularly under basic conditions, is the self-condensation (an aldol reaction) of the ketone reactant.[4] This is especially problematic with ketones that can readily enolize, such as acetone or cyclohexanone.

  • Strategies for Mitigation:

    • Catalyst Selection: Switching from a strong base to a Lewis acid or a milder catalytic system can often suppress self-condensation.[15]

    • Slow Addition: Slowly adding the ketone to the reaction mixture containing the 2-aminonicotinaldehyde and catalyst can help to favor the desired intermolecular reaction over self-condensation.[16][17]

    • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the self-condensation side reaction more than the desired Friedländer condensation.[12]

Q3: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve regioselectivity?

A3: Poor regioselectivity is a known challenge when using unsymmetrical ketones, as condensation can occur on either side of the carbonyl group.[15][18]

  • Catalyst Control is Key: The choice of catalyst can have a profound impact on regioselectivity. For instance, certain cyclic secondary amine catalysts, like the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines.[16][17]

  • Reaction Conditions: Regioselectivity can also be influenced by temperature and the rate of addition of the ketone.[16][17] In some systems, higher temperatures have been shown to favor the formation of one regioisomer over the other.[16][17]

Q4: Can I run this reaction under "green" or environmentally friendly conditions?

A4: Absolutely. There has been a significant push towards developing greener protocols for the Friedländer synthesis.[2] Key strategies include:

  • Water as a Solvent: Several studies have demonstrated the successful synthesis of 1,8-naphthyridines in water, which is a significant improvement over traditional organic solvents.[2][10][14][19]

  • Solvent-Free Conditions: Many modern catalytic systems, including those using ionic liquids, solid acids, or grinding techniques, operate under solvent-free conditions, reducing waste and simplifying workup.[3][5][8][20]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields, aligning with the principles of green chemistry.[20][21]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Friedländer synthesis of 1,8-naphthyridines.

Problem Potential Cause Recommended Solution & Rationale
Low or No Product Formation Ineffective Catalyst The chosen catalyst may be unsuitable for your specific substrates. Screen a panel of catalysts , including Lewis acids (e.g., CeCl₃·7H₂O), bases (e.g., Choline Hydroxide in water), and solid-supported catalysts (e.g., Montmorillonite K-10).[2][3][5]
Suboptimal Temperature The reaction may be too slow at lower temperatures or degrading at higher temperatures. Systematically vary the temperature in 10-20°C increments, monitoring progress by TLC. Consider microwave-assisted heating for rapid optimization and reduced reaction times.[12][20]
Poor Quality Starting Material The 2-amino-3-formylpyridine starting material can be unstable. Ensure its purity before use. Impurities can inhibit the reaction.[22][23]
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion. Verify the stoichiometry , typically a 1:1 or 1:1.2 ratio of the amine to the methylene compound is a good starting point.[18]
Formation of Tarry Byproducts Excessive Heat High temperatures can cause decomposition of reactants and products. Reduce the reaction temperature and potentially increase the reaction time to compensate.[12]
Strongly Acidic/Basic Conditions Harsh conditions can promote polymerization and other side reactions. Switch to a milder catalyst such as an ionic liquid or a recyclable solid acid.[5][8]
Mixture of Regioisomers Use of Unsymmetrical Ketone The reaction can proceed via two different enolates. Employ a regioselective catalyst , such as a cyclic secondary amine (e.g., TABO).[16][17] Also, try slowly adding the ketone to the reaction mixture.[16][17]
Difficult Product Purification Formation of Emulsions during Workup This can occur, especially in aqueous workups. Add a saturated brine solution to help break the emulsion.
Product is Highly Polar 1,8-Naphthyridines can be quite polar. Use a more polar eluent system for column chromatography (e.g., dichloromethane/methanol or ethyl acetate/methanol).

Visualizing the Process

The Friedländer Reaction Mechanism

The reaction can proceed through two primary pathways depending on the catalyst and conditions. The diagram below illustrates the base-catalyzed mechanism.

Friedlander_Mechanism Base-Catalyzed Friedländer Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol_Condensation Aldol Condensation 2-Aminonicotinaldehyde->Aldol_Condensation Active Methylene Compound Active Methylene Compound Enolate_Formation Enolate Formation (Base-catalyzed) Active Methylene Compound->Enolate_Formation + Base Enolate_Formation->Aldol_Condensation Cyclization Intramolecular Cyclization (Dehydration) Aldol_Condensation->Cyclization - H₂O Dehydration_Final Final Dehydration (Aromatization) Cyclization->Dehydration_Final - H₂O 1,8-Naphthyridine 1,8-Naphthyridine Dehydration_Final->1,8-Naphthyridine Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or No Reaction Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Temp Optimize Temperature (TLC Monitoring) Check_Purity->Optimize_Temp Pure Screen_Catalyst Screen Alternative Catalysts (Lewis Acid, Base, Solid) Optimize_Temp->Screen_Catalyst No Improvement Success High Yield Achieved Optimize_Temp->Success Improved Vary_Solvent Vary Solvent or Try Solvent-Free Screen_Catalyst->Vary_Solvent No Improvement Screen_Catalyst->Success Improved Check_Stoichiometry Confirm Reactant Stoichiometry Vary_Solvent->Check_Stoichiometry No Improvement Vary_Solvent->Success Improved Check_Stoichiometry->Start Re-evaluate Check_Stoichiometry->Success Improved

References

Technical Support Center: Synthesis of 2,5-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2,5-Dichloro-1,8-naphthyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your synthetic protocols and improving yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this synthesis.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section is structured to help you diagnose and resolve specific issues that may arise during the synthesis of this compound.

Issue 1: Low Overall Yield of this compound

Q: My final yield of this compound is consistently low. What are the most likely causes and how can I improve it?

A: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages, from the preparation of starting materials to the final cyclization and chlorination steps. A systematic approach to identifying the bottleneck is crucial.

Root Cause Analysis & Optimization Strategies:

  • Suboptimal Starting Materials: The purity and reactivity of your initial precursors, typically a 2-aminopyridine derivative and a malonic ester derivative, are paramount.

    • 2-Amino-5-chloropyridine Synthesis: This is a common starting material. Ensure its purity, as residual impurities can interfere with subsequent reactions. Several methods exist for its synthesis, with varying yields and purity profiles.[1][2][3] For instance, chlorination of 2-aminopyridine in a strongly acidic medium can yield 2-amino-5-chloropyridine.[2] One patented method reports a yield of up to 95.6% using bromine and chlorine gas under blue LED irradiation.

    • Diethyl Malonate Reactivity: Diethyl malonate is a key component for building the second ring.[4][5][6] Its methylene protons must be efficiently deprotonated to act as a nucleophile. Ensure your base (e.g., sodium ethoxide) is fresh and anhydrous.

  • Inefficient Cyclization: The formation of the naphthyridine ring is often the most critical and lowest-yielding step.[7][8][9]

    • Reaction Conditions: The Gould-Jacobs reaction or similar cyclization strategies are commonly employed. These often require high temperatures (e.g., using Dowtherm A or diphenyl ether as a solvent) to drive the reaction to completion.[7] Inadequate temperature or reaction time can lead to incomplete cyclization.

    • Catalyst Choice: While many cyclizations for naphthyridine synthesis are thermally driven, some methodologies employ catalysts.[10][11] Investigating alternative catalytic systems could improve yield and reduce reaction times.

  • Incomplete Chlorination: The final step of converting a dihydroxy-naphthyridine intermediate to the dichloro- product using reagents like phosphorus oxychloride (POCl₃) can also be a source of yield loss.

    • Reagent Stoichiometry and Purity: Ensure an adequate excess of fresh POCl₃ is used. Old or decomposed POCl₃ will have reduced activity.

    • Reaction Temperature and Time: The reaction typically requires heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent decomposition of the product.

Experimental Workflow for Yield Optimization:

References

Technical Support Center: Synthesis of Substituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted 1,8-naphthyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and side reactions encountered during your synthetic work. Our goal is to provide you with the technical insights and practical solutions necessary to optimize your reactions, improve yields, and ensure the purity of your target 1,8-naphthyridine derivatives.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 1,8-naphthyridines, with a focus on the widely used Friedländer Annulation and Gould-Jacobs reactions.

A. Friedländer Annulation

The Friedländer synthesis is a cornerstone for 1,8-naphthyridine ring formation, typically involving the condensation of 2-aminonicotinaldehyde with a compound containing an active methylene group.[1][2] While versatile, it is not without its challenges.

Question 1: My reaction with an unsymmetrical ketone (e.g., 2-butanone) is producing a mixture of regioisomers. How can I improve the selectivity for the desired 2,3-disubstituted-1,8-naphthyridine?

Answer: This is a classic challenge of the Friedländer synthesis when using unsymmetrical ketones. The reaction can proceed via two different enolates, leading to a mixture of products.

  • Underlying Cause: The formation of isomeric products is due to the lack of regiocontrol in the initial aldol condensation step. Both the methyl and methylene groups of an unsymmetrical ketone can be deprotonated to form the corresponding enolates, which then react with the 2-aminonicotinaldehyde.

  • Solutions & Preventative Measures:

    • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. Certain amine catalysts, such as bicyclic pyrrolidine derivatives, have been shown to provide high regioselectivity for the formation of 2-substituted quinolines and naphthyridines.

    • Slow Addition of the Ketone: Adding the ketone slowly to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst can help to control the concentration of the enolate and favor the reaction at the more reactive site.

    • Temperature Optimization: Higher reaction temperatures can sometimes improve regioselectivity. It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrates.

    • Use of Pre-formed Enolates or Enol Ethers: For complete control, consider forming a specific silyl enol ether of the ketone and then reacting it with the 2-aminonicotinaldehyde under Lewis acid catalysis.

Question 2: I am observing significant amounts of a side product that appears to be from the self-condensation of my active methylene starting material. How can I minimize this?

Answer: Self-condensation of the active methylene compound, particularly aldehydes and ketones, is a common side reaction in aldol-type condensations, especially under basic conditions.

  • Underlying Cause: The enolizable starting material can act as both the nucleophile and the electrophile, leading to self-condensation products. This side reaction competes with the desired condensation with 2-aminonicotinaldehyde.

  • Solutions & Preventative Measures:

    • Stoichiometry Control: Use a slight excess of the more valuable 2-aminonicotinaldehyde to ensure the active methylene compound is consumed in the desired reaction.

    • Milder Reaction Conditions: Employing milder catalysts and lower reaction temperatures can reduce the rate of self-condensation. Green chemistry approaches using choline hydroxide in water at 50°C have been shown to be effective and high-yielding.[1][2]

    • Change in Catalyst: Switching from a base to an acid catalyst can sometimes mitigate self-condensation, as the reaction mechanism under acidic conditions proceeds through an enol rather than an enolate, which can be less prone to self-reaction.

    • Order of Addition: Add the catalyst to a mixture of the 2-aminonicotinaldehyde and the active methylene compound. Pre-mixing the catalyst with the enolizable substrate can promote self-condensation before the addition of the aldehyde.

B. Gould-Jacobs Reaction

The Gould-Jacobs reaction provides access to 4-hydroxy-1,8-naphthyridines (which exist in the tautomeric 4-oxo form) through the condensation of a 2-aminopyridine with an alkoxymethylenemalonate ester, followed by thermal cyclization.[3]

Question 3: My Gould-Jacobs reaction is giving low yields of the cyclized 1,8-naphthyridin-4-one, and I am isolating a significant amount of the uncyclized anilinomethylenemalonate intermediate. What can I do to drive the cyclization to completion?

Answer: Incomplete cyclization is a frequent issue in the Gould-Jacobs reaction, which often requires high temperatures to overcome the activation energy of the electrocyclization step.

  • Underlying Cause: The thermal intramolecular cyclization of the anilinomethylenemalonate intermediate has a high activation energy. Insufficient temperature or reaction time will result in incomplete conversion.

  • Solutions & Preventative Measures:

    • Higher Boiling Point Solvents: The cyclization is typically carried out in high-boiling solvents like diphenyl ether or Dowtherm A, which allow for reaction temperatures of 250°C or higher. Ensure your reaction is reaching the required temperature for a sufficient amount of time.

    • Microwave Irradiation: Microwave synthesis can be highly effective for this reaction, as it allows for rapid heating to high temperatures and can significantly reduce reaction times and improve yields.

    • Neat Reaction Conditions: In some cases, the cyclization can be performed neat (without solvent), but this requires careful temperature control to avoid decomposition.

Question 4: The high temperatures required for the cyclization step seem to be causing decomposition of my starting material and product, resulting in a dark, tarry reaction mixture and low yields. How can I avoid this?

Answer: Thermal degradation is a significant side reaction at the high temperatures used in the Gould-Jacobs cyclization.

  • Underlying Cause: The anilinomethylenemalonate intermediate and the 1,8-naphthyridin-4-one product can be unstable at elevated temperatures for extended periods, leading to polymerization and the formation of tar.

  • Solutions & Preventative Measures:

    • Optimize Reaction Time and Temperature: Carefully monitor the reaction (e.g., by TLC or small-scale quenching) to determine the minimum time required for complete cyclization at a given temperature. Avoid prolonged heating.

    • Microwave Synthesis: As mentioned previously, microwave heating can often provide the necessary energy for cyclization in a much shorter time, thereby minimizing thermal decomposition.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition at high temperatures.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my crude 1,8-naphthyridine product?

A1: The most common impurities are typically unreacted starting materials, especially 2-aminopyridine derivatives, which are precursors in many named reactions for naphthyridine synthesis.[4] Other frequent contaminants include residual high-boiling solvents (e.g., DMSO, pyridine), reagents, and side-products from incomplete or alternative cyclization pathways.[4]

Q2: My NMR and LCMS data show unreacted 2-aminopyridine in my product. What is the best way to remove it?

A2: Due to the basic nature of 2-aminopyridine, an acidic wash during the workup is the most effective method for its removal. By dissolving your crude product in an organic solvent (like ethyl acetate or DCM) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-aminopyridine will be protonated to form its water-soluble hydrochloride salt, which will then partition into the aqueous layer.[4] This is generally more efficient than chromatography or recrystallization for removing significant amounts of this specific impurity.[4]

Q3: How can I remove high-boiling point solvents like DMSO or pyridine?

A3: For a basic solvent like pyridine, an acid wash during workup is highly effective, similar to the removal of 2-aminopyridine.[4] For DMSO, aqueous washes are required to extract it from the organic phase. Another common technique for removing trace amounts of high-boiling organic solvents is co-evaporation (azeotroping) with a lower-boiling solvent like toluene. Adding toluene to the product and evaporating under reduced pressure can help to remove the residual solvent.[4]

Q4: How do I choose between recrystallization and column chromatography for purifying my 1,8-naphthyridine derivative?

A4: The choice depends on the nature of the impurities and the physical properties of your product.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product, especially if the impurities have different solubility profiles than your desired compound. It is often the most efficient method for obtaining highly pure crystalline material.

  • Column chromatography is more versatile and can be used to separate complex mixtures, including isomeric byproducts, non-polar impurities, and colored materials. It is particularly useful when the impurities have similar solubility to the product or when dealing with oily or non-crystalline compounds.

III. Experimental Protocols

Protocol 1: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine (A Green Chemistry Approach)

This protocol is adapted from a high-yield, environmentally benign method.[5]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH)

  • Deionized water

  • Ethyl acetate

  • Nitrogen gas supply

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Add 1 mL of deionized water to the flask and begin stirring.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[5]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

This protocol involves a two-step process: condensation followed by thermal cyclization.

Step 1: Condensation of 2-Aminopyridine with Diethyl Ethoxymethylenemalonate (DEEM)

Materials:

  • 2-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Ethanol (optional, for recrystallization)

Procedure:

  • In a round-bottom flask, combine 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 110-120°C for 2 hours. The reaction is typically performed neat.

  • Allow the reaction mixture to cool to room temperature. The product, diethyl 2-((pyridin-2-ylamino)methylene)malonate, should solidify upon cooling.

  • The crude intermediate can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Thermal Cyclization

Materials:

  • Diethyl 2-((pyridin-2-ylamino)methylene)malonate (from Step 1)

  • Diphenyl ether (or Dowtherm A)

  • Hexanes or cyclohexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the intermediate from Step 1 in diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (approximately 250°C) for 30-60 minutes.

  • Monitor the completion of the cyclization by TLC.

  • Cool the reaction mixture to room temperature, which should cause the product, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, to precipitate.

  • Add a non-polar solvent like hexanes or cyclohexane to further facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with hexanes to remove the high-boiling solvent.

  • The product can be further purified by recrystallization.

Protocol 3: Purification via Acidic Wash

This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.[4]

Procedure:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer). Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer. Repeat the wash if necessary.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

IV. Visualized Mechanisms and Workflows

To further clarify the chemical transformations and potential pitfalls, the following diagrams illustrate the reaction pathways.

Friedlander_Mechanism cluster_main Desired Friedländer Pathway cluster_side1 Self-Condensation Side Reaction cluster_side2 Isomer Formation (Unsymmetrical Ketone) A 2-Aminonicotinaldehyde C Aldol Adduct A->C + Base/Acid B Active Methylene Compound B->C D Enone Intermediate C->D - H2O E 1,8-Naphthyridine Product D->E Cyclization - H2O S1 Active Methylene Compound S2 Self-Condensation Product S1->S2 + Base/Acid U1 Unsymmetrical Ketone U2 Regioisomer 1 U1->U2 Reaction at Cα U3 Regioisomer 2 U1->U3 Reaction at Cα'

Caption: Desired and side reaction pathways in the Friedländer synthesis.

Gould_Jacobs_Mechanism cluster_main Gould-Jacobs Pathway GJ1 2-Aminopyridine GJ3 Anilinomethylenemalonate Intermediate GJ1->GJ3 + Heat GJ2 DEEM GJ2->GJ3 GJ4 4-Oxo-1,8-naphthyridine GJ3->GJ4 High Temp. Cyclization (>250°C) GJ5 Thermal Degradation (Tar) GJ3->GJ5 Prolonged High Temp. GJ4->GJ5 Prolonged High Temp.

Caption: The Gould-Jacobs reaction pathway and potential for thermal degradation.

V. Summary of Common Impurities and Purification Strategies

Impurity TypeOriginRecommended Purification StrategyReference
Unreacted 2-AminopyridineIncomplete reactionAcidic wash (e.g., 1M HCl)[4]
Residual High-Boiling Solvents (DMSO, Pyridine)Reaction or workup solventAqueous wash (for DMSO), Acidic wash (for pyridine), Co-evaporation with toluene[4]
Self-Condensation ProductsSide reaction of active methylene compoundColumn Chromatography, Recrystallization
Isomeric NaphthyridinesUse of unsymmetrical ketones in Friedländer synthesisColumn Chromatography, Recrystallization[4]
Polymeric Materials/TarThermal decomposition at high temperaturesFiltration (if solid), Column Chromatography

References

Technical Support Center: Navigating the Challenges in the Purification of Dichloronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of dichloronaphthyridines. This guide is designed for researchers, scientists, and drug development professionals who work with these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your dichloronaphthyridine products.

Introduction: The Purification Puzzle of Dichloronaphthyridines

Dichloronaphthyridines are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. However, their synthesis often yields a mixture of isomers, unreacted starting materials, and other byproducts that can be challenging to separate. The structural similarity between isomers, coupled with potential stability issues, makes the purification of dichloronaphthyridines a critical and often difficult step in their preparation. This guide provides practical solutions to these challenges, drawing from established purification principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of dichloronaphthyridines.

Q1: My dichloronaphthyridine product is a mixture of isomers. Why are they so difficult to separate?

A1: The separation of dichloronaphthyridine isomers is a significant challenge primarily due to their very similar physical and chemical properties. Positional isomers often have nearly identical polarities and boiling points, making conventional purification techniques like standard column chromatography and distillation less effective.[1] The specific arrangement of the chlorine atoms and nitrogen atoms in the naphthyridine core influences the molecule's dipole moment and crystal packing, but these differences can be subtle.

Q2: I am observing a persistent impurity with a similar TLC retention factor (Rf) to my desired dichloronaphthyridine. What could it be and how can I remove it?

A2: A persistent impurity with a similar Rf value is often a positional isomer or a closely related byproduct from the synthesis. For example, in the synthesis of 2,6-dichloro-1,5-naphthyridine, the formation of other isomers like 2,8-dichloro-1,5-naphthyridine can occur.[1] To remove such impurities, you may need to employ high-performance column chromatography with a shallow solvent gradient or explore alternative purification techniques like preparative HPLC or recrystallization with a carefully selected solvent system.[2]

Q3: My dichloronaphthyridine sample is degrading during purification. What are the likely causes and how can I prevent this?

A3: Dichloronaphthyridines can be susceptible to degradation under certain conditions. The presence of acidic or basic conditions can lead to hydrolysis or other reactions, especially if there are other functional groups on the molecule.[3][4] For instance, if you are using silica gel for chromatography, which is inherently acidic, your compound might degrade on the column. To mitigate this, you can use deactivated (neutral) silica gel or alumina as the stationary phase. Additionally, minimizing exposure to high temperatures and light during purification is also recommended.

Q4: What are the best analytical techniques to assess the purity of my dichloronaphthyridine product?

A4: A combination of analytical techniques is often necessary to provide a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and separating closely related impurities.[5][6][7][8]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable dichloronaphthyridine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired isomer and identifying any isomeric impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and its fragments, helping to identify impurities.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of dichloronaphthyridines.

Troubleshooting Isomer Contamination

Problem: Your final product is contaminated with one or more dichloronaphthyridine isomers.

Possible Cause Solution
Co-elution during column chromatography Optimize the solvent system for column chromatography. A less polar solvent system might increase the separation between isomers. Consider using a gradient elution with a very shallow gradient.
Similar solubility preventing separation by recrystallization Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can sometimes effectively differentiate between isomers.
Isomers have very similar physical properties Consider derivatization to alter the physical properties of one isomer, allowing for easier separation. The derivatizing group can then be removed in a subsequent step.
Troubleshooting Incomplete Crystallization or "Oiling Out"

Problem: Your dichloronaphthyridine product fails to crystallize or separates as an oil during recrystallization.

Possible Cause Solution
Solution is not supersaturated Concentrate the solution by slowly evaporating the solvent.[9]
Cooling the solution too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[9]
Presence of impurities inhibiting crystallization Try adding a seed crystal of the pure compound to induce crystallization. If a seed crystal is not available, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.[9]
The compound is "oiling out" This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Diagram: Decision-Making Workflow for Dichloronaphthyridine Purification

PurificationWorkflow start Crude Dichloronaphthyridine Product tlc_analysis TLC Analysis of Crude Product start->tlc_analysis single_spot Single Spot on TLC? tlc_analysis->single_spot multiple_spots Multiple Spots on TLC direct_recrystallization Attempt Direct Recrystallization single_spot->direct_recrystallization Yes column_chromatography_first Column Chromatography single_spot->column_chromatography_first No recrystallization_success Successful Crystallization? direct_recrystallization->recrystallization_success separated_fractions Collect and Analyze Fractions by TLC column_chromatography_first->separated_fractions recrystallization_success->column_chromatography_first No pure_product Pure Dichloronaphthyridine recrystallization_success->pure_product Yes combine_pure_fractions Combine Pure Fractions separated_fractions->combine_pure_fractions recrystallize_after_column Recrystallize Combined Fractions combine_pure_fractions->recrystallize_after_column recrystallize_after_column->pure_product ColumnChromatography start Crude Product prepare_column Prepare Column (Slurry Pack) start->prepare_column load_sample Load Sample prepare_column->load_sample elute_column Elute with Solvent System load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent end Pure Dichloronaphthyridine evaporate_solvent->end

References

troubleshooting regioselectivity in Friedländer annulation of unsymmetrical ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Friedländer Annulation. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity when using unsymmetrical ketones in the synthesis of substituted quinolines. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you gain control over your reaction outcomes.

Introduction: The Challenge of Regioselectivity

The Friedländer annulation is a powerful and straightforward method for synthesizing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1] However, when an unsymmetrical ketone is used, the reaction can proceed via two different pathways, leading to a mixture of regioisomers. This lack of selectivity can result in difficult purifications and reduced yields of the desired product, posing a significant challenge in synthetic campaigns.

This guide will walk you through the mechanistic underpinnings of this regiochemical ambiguity and provide you with actionable strategies to direct the reaction toward a single, desired product.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the Friedländer annulation with unsymmetrical ketones in a practical, question-and-answer format.

Question 1: My reaction is producing a mixture of regioisomers. What is the primary cause of this, and what are my immediate options to improve selectivity?

Answer:

The formation of a regioisomeric mixture is the classic problem when using an unsymmetrical ketone, which possesses two distinct enolizable α-positions (e.g., a methyl and a methylene group). The initial condensation step can occur at either of these positions, leading to two different quinoline products.[2] The ratio of these products is determined by the relative rates of formation of the two possible enolates (or enamines) and their subsequent cyclization.

Your immediate strategy should focus on influencing which α-position reacts. This can be achieved by:

  • Catalyst Control: Switching from a general acid or base catalyst to a more specialized one can direct the reaction. Amine catalysts, particularly cyclic secondary amines like pyrrolidine, are known to favor reaction at the methyl group to yield 2-substituted quinolines.[2]

  • Reaction Conditions: Modifying the temperature and the rate of addition of your ketone can have a significant impact. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[3][4]

  • Steric and Electronic Bias: Evaluate the structure of your ketone. If one α-position is significantly more sterically hindered or electronically deactivated, you may be able to leverage this inherent bias by carefully selecting your reaction conditions.

Question 2: I want to favor the formation of the quinoline from the reaction at the less substituted α-carbon (the kinetic product). How can I achieve this?

Answer:

Formation of the kinetic product arises from the deprotonation of the most accessible α-hydrogen, which is typically the less sterically hindered proton. To favor this pathway, you need to employ conditions that are irreversible and fast, preventing equilibration to the more stable thermodynamic enolate.

Recommended Strategies:

  • Use a Bulky, Non-Nucleophilic Base: A sterically demanding base, such as Lithium diisopropylamide (LDA), will preferentially remove the proton from the less hindered α-carbon. This approach is well-established for forming kinetic enolates.

  • Low Reaction Temperatures: Running the reaction at low temperatures (e.g., -78 °C) will provide enough energy to overcome the activation barrier for the formation of the kinetic enolate but not enough for the reverse reaction or for the formation of the more stable thermodynamic enolate.[4]

  • Amine Catalysis: Certain amine catalysts, like pyrrolidine, operate by forming an enamine intermediate. The formation of the less substituted enamine is often kinetically favored. The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been shown to be a highly reactive and regioselective catalyst for producing 2-substituted quinolines from methyl ketones.[3]

Troubleshooting Workflow for Kinetic Product Formation

G start Mixture of Regioisomers: Goal: Favor Kinetic Product cond1 Are you using a generic acid/base catalyst? start->cond1 strat1 Switch to Amine Catalyst (e.g., Pyrrolidine, TABO) cond1->strat1 Yes cond2 Is slow addition of the ketone feasible? cond1->cond2 No, already using a specific catalyst strat1->cond2 strat2 Use a Bulky Base (e.g., LDA) at low temperature (-78 °C) strat2->cond2 proc1 Implement Slow Addition Protocol cond2->proc1 Yes result Improved Regioselectivity for Less Substituted Product cond2->result No proc1->result

Caption: Decision workflow for enhancing kinetic product formation.

Question 3: How can I favor the formation of the more substituted quinoline (the thermodynamic product)?

Answer:

The thermodynamic product results from the formation of the more stable, more substituted enolate. To achieve this, you need to use conditions that allow for equilibration between the initially formed kinetic enolate and the more stable thermodynamic enolate.

Recommended Strategies:

  • Higher Reaction Temperatures: Increasing the reaction temperature provides the necessary energy to overcome the activation barriers for both the forward and reverse deprotonation reactions, allowing the system to reach thermal equilibrium and favor the more stable product.[3][5]

  • Protic Solvents: The use of a protic solvent can facilitate proton exchange, which is necessary for the equilibration of the enolates.

  • Longer Reaction Times: Allowing the reaction to stir for an extended period at a suitable temperature will increase the likelihood of reaching thermodynamic equilibrium.

  • Choice of Base: A smaller, non-bulky base, such as sodium hydride or potassium tert-butoxide, in combination with higher temperatures, can favor the formation of the thermodynamic enolate.[6]

Question 4: I've heard about "directing groups." How can I use one to force the reaction down a single pathway?

Answer:

Introducing a directing group onto one of the α-carbons of the ketone is a powerful strategy to achieve near-perfect regioselectivity. This group can either sterically block one side of the ketone or activate the other, ensuring that the initial condensation occurs at only one position.

A highly effective directing group is a phosphonate group. By introducing a phosphonate at one of the α-carbons, you can achieve excellent control over the regioselectivity of the Friedländer reaction.[7] This strategy offers a robust solution when other methods fail to provide the desired level of selectivity.

Experimental Workflow for a Directing Group Approach

G cluster_0 Synthesis of α-Phosphonate Ketone cluster_1 Friedländer Annulation ketone Unsymmetrical Ketone enolate Enolate Formation ketone->enolate phosphorylate Reaction with Phosphorylating Agent enolate->phosphorylate phosph_ketone α-Phosphonate Ketone phosphorylate->phosph_ketone reaction Friedländer Reaction phosph_ketone->reaction amino_ketone 2-Aminoaryl Ketone/Aldehyde amino_ketone->reaction product Single Regioisomer of Quinoline reaction->product

Caption: Workflow for using a phosphonate directing group.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Friedländer Annulation?

A1: There are two generally accepted mechanisms for the Friedländer synthesis.[8] The first involves an initial aldol condensation between the 2-aminoaryl carbonyl and the ketone, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amino group and the ketone, which then undergoes an intramolecular aldol-type reaction. The operative mechanism can depend on the specific substrates and reaction conditions.

Q2: How do steric and electronic effects of the ketone substituents influence regioselectivity?

A2: Steric and electronic effects play a crucial role.

  • Steric Effects: Large, bulky substituents on one side of the ketone will hinder the approach of the 2-aminoaryl carbonyl, favoring reaction at the less sterically crowded α-position.[9]

  • Electronic Effects: Electron-withdrawing groups near one α-carbon can increase the acidity of the α-hydrogens, potentially favoring deprotonation at that site. Conversely, electron-donating groups can have the opposite effect.

Q3: Can I use computational chemistry to predict the likely major regioisomer?

A3: Yes, computational methods, such as Density Functional Theory (DFT), can be very useful for predicting the outcome of these reactions. By calculating the energies of the possible transition states for the formation of the two regioisomers, you can often predict which pathway will be kinetically favored.

Q4: How can I confirm the structure of the regioisomers I have synthesized?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. 1D proton and carbon NMR will show different chemical shifts and coupling patterns for the two isomers. For unambiguous assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing the connectivity of the atoms in the quinoline core and its substituents.[10]

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for Amine-Catalyzed Regioselective Friedländer Annulation (Favoring the Kinetic Product)

This protocol is adapted from methodologies that have shown high regioselectivity for the formation of 2-substituted quinolines.[3]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoaryl aldehyde or ketone (1.0 eq) and the amine catalyst (e.g., pyrrolidine, 0.2 eq).

  • Solvent Addition: Add a suitable solvent (e.g., toluene or ethanol).

  • Ketone Addition: Begin heating the mixture to the desired reaction temperature (e.g., 80-110 °C). Add the unsymmetrical methyl ketone (1.1 eq) dropwise over a period of 1-2 hours using a syringe pump. The slow addition is crucial for maintaining a low concentration of the ketone and favoring the kinetic pathway.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Table: Effect of Catalyst and Conditions on Regioselectivity
2-Aminoaryl CarbonylUnsymmetrical KetoneCatalystConditionsRegioisomeric Ratio (Kinetic:Thermodynamic)Reference
2-Aminobenzaldehyde2-ButanonePyrrolidineToluene, 110 °C, slow addition>95:5[3]
2-Amino-3-cyanopyridine2-PentanoneTABODioxane, 100 °C, slow addition96:4[3]
2-Aminobenzaldehyde2-ButanoneKOHEthanol, reflux40:60[11]
2-AminobenzophenoneEthyl 3-oxobutanoateL-ProlineEthanol, reflux85:15[11]

References

Technical Support Center: Degradation Pathways of Halogenated Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the investigation of halogenated naphthyridine degradation pathways. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the photochemical, metabolic, and microbial degradation of this important class of compounds. Here, we provide not just protocols, but the underlying scientific principles and troubleshooting advice to ensure your experiments are robust and your results are reliable.

Introduction to Halogenated Naphthyridines

Halogenated naphthyridines are a significant class of N-heterocyclic compounds, with the naphthyridine core structure appearing in numerous pharmaceuticals and agrochemicals. The introduction of halogen atoms can profoundly influence their physicochemical properties, biological activity, and metabolic fate. Understanding their degradation pathways is paramount for assessing their environmental persistence, predicting potential metabolites, and ensuring the safety and efficacy of new chemical entities.

Section 1: Photochemical Degradation

The interaction of halogenated naphthyridines with light can lead to their transformation through direct or indirect photolysis. These pathways are critical for determining the environmental fate of these compounds when exposed to sunlight.

Troubleshooting Guide: Photochemical Degradation Studies

Q1: My halogenated naphthyridine appears stable in my photolysis experiment, with minimal degradation observed. What could be the issue?

A1: Several factors could contribute to the apparent photostability of your compound. Firstly, ensure that the emission spectrum of your light source overlaps with the absorption spectrum of your halogenated naphthyridine. Compounds that do not absorb light at the wavelengths emitted by your lamp will not undergo direct photolysis[1]. Secondly, consider the possibility that your compound is highly resistant to direct photolysis and may require the presence of photosensitizers to undergo indirect photolysis. Natural waters, for instance, contain dissolved organic matter that can generate reactive oxygen species upon irradiation, which in turn can degrade the compound[2]. If you are using highly purified water, you may not be observing these environmentally relevant indirect pathways.

Q2: I am observing a complex mixture of photoproducts that are difficult to identify. How can I simplify my analysis?

A2: A complex photoproduct profile is common. To simplify, consider running time-course experiments and analyzing samples at early time points to identify the initial, primary photoproducts before they undergo further degradation. Additionally, conducting the photolysis under both aerobic and anaerobic conditions can help differentiate between oxidative and non-oxidative degradation pathways. For product identification, high-resolution mass spectrometry (HRMS) is invaluable for obtaining accurate mass measurements and proposing elemental compositions.

Q3: My results are not reproducible between experiments. What are the likely sources of variability?

A3: Reproducibility issues in photolysis experiments often stem from inconsistent experimental conditions. Key parameters to control are:

  • Light Source Intensity and Wavelength: Ensure the lamp output is stable and consistent between experiments.

  • Temperature: Photochemical reaction rates can be temperature-dependent. Use a temperature-controlled reaction vessel.

  • pH: The speciation of your compound (ionized vs. neutral) can affect its absorption spectrum and reactivity. Maintain a constant pH with a suitable buffer.

  • Concentration of the Compound: At high concentrations, self-quenching or inner filter effects can reduce the quantum yield of photodegradation.

Proposed Photodegradation Pathway of a Halogenated Naphthyridine

The photodegradation of halogenated naphthyridines is likely to proceed through pathways similar to those observed for halogenated quinolones. Key reactions include dehalogenation and hydroxylation.

Photodegradation Pathway parent Halogenated Naphthyridine excited Excited State Naphthyridine* parent->excited hv dehalogenated Dehalogenated Naphthyridine excited->dehalogenated - X• hydroxylated Hydroxylated Naphthyridine excited->hydroxylated + •OH ring_cleavage Ring Cleavage Products dehalogenated->ring_cleavage Further Oxidation hydroxylated->ring_cleavage Further Oxidation

Caption: Proposed photochemical degradation pathway.

Experimental Protocol: Photolysis of a Halogenated Naphthyridine
  • Prepare a stock solution of the halogenated naphthyridine in a water-miscible solvent (e.g., acetonitrile or methanol).

  • Prepare the reaction solution by spiking the stock solution into buffered, purified water to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the reaction.

  • Transfer the reaction solution to a quartz photoreactor vessel. Quartz is used as it is transparent to a wide range of UV-Vis wavelengths.

  • Place the photoreactor in a temperature-controlled chamber equipped with a suitable light source (e.g., a xenon arc lamp with filters to simulate sunlight).

  • Take samples at predetermined time intervals. A dark control (the reactor wrapped in aluminum foil) should be run in parallel to account for any non-photolytic degradation.

  • Quench the reaction immediately after sampling, if necessary (e.g., by adding a reducing agent like sodium thiosulfate for oxidative reactions).

  • Analyze the samples by a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound and identify degradation products.

Section 2: Metabolic Degradation

The metabolic transformation of halogenated naphthyridines is a key determinant of their pharmacokinetic profile and potential for toxicity. In vitro models, such as liver microsomes, are commonly used to investigate these pathways.

Troubleshooting Guide: In Vitro Metabolism Studies

Q1: My compound shows very rapid degradation in the liver microsome assay, even at the first time point. How can I accurately determine its metabolic stability?

A1: For compounds with high metabolic clearance, you may need to modify the standard assay conditions. Consider reducing the incubation time, lowering the microsomal protein concentration, or decreasing the reaction temperature (e.g., from 37°C to room temperature) to slow down the reaction rate. This will allow you to obtain more data points within the linear range of degradation for a more accurate calculation of the half-life.

Q2: I am not observing any metabolism of my compound. Does this mean it is metabolically stable?

A2: While it is possible that your compound is highly stable, it is also important to rule out experimental artifacts. First, confirm the activity of your liver microsomes using a positive control compound with a known metabolic profile. If the positive control is metabolized as expected, your compound may indeed be stable under the tested conditions. However, consider that metabolism may be occurring through pathways not highly active in liver microsomes, such as cytosolic or mitochondrial enzymes, or non-cytochrome P450 pathways. Further studies using S9 fractions or hepatocytes may be warranted.

Q3: I am having trouble identifying the metabolites of my halogenated naphthyridine using LC-MS. What are some common challenges?

A3: The analysis of halogenated metabolites by mass spectrometry can be challenging. The presence of halogen atoms (especially chlorine and bromine) results in characteristic isotopic patterns that can aid in identification[3][4]. However, if the metabolites are present at low concentrations, these patterns may be difficult to discern from the background noise. Additionally, be aware of potential in-source fragmentation or the formation of adducts that can complicate spectral interpretation. Using a high-resolution mass spectrometer can greatly aid in assigning elemental compositions to potential metabolites.

Proposed Metabolic Pathway of a Halogenated Naphthyridine

Based on the metabolism of structurally related fluoroquinolone antibiotics like lomefloxacin and enoxacin, the metabolism of halogenated naphthyridines is likely to involve oxidation and conjugation reactions[5][6][7][8][9][10][11][12].

Metabolic Pathway parent Halogenated Naphthyridine phase1 Oxidized Metabolite (e.g., Hydroxylation) parent->phase1 Phase I (CYP450) phase2 Conjugated Metabolite (e.g., Glucuronide) parent->phase2 Phase II (UGTs) phase1->phase2 Phase II (UGTs) excretion Excretion phase1->excretion phase2->excretion

Caption: Proposed metabolic pathway of a halogenated naphthyridine.

Experimental Protocol: In Vitro Liver Microsome Stability Assay
  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture containing liver microsomes, a buffer (e.g., potassium phosphate buffer, pH 7.4), and the test compound in a microcentrifuge tube. Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for cytochrome P450 enzymes).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. The rate of disappearance is used to calculate the metabolic half-life and intrinsic clearance.

Quantitative Data for Related Structures
CompoundMatrixHalf-life (t½)Reference
EnoxacinHuman Plasma~4.5-5 hours[11]
LomefloxacinHuman Serum~8 hours[8]

Section 3: Microbial Degradation

The biodegradation of halogenated naphthyridines by microorganisms is a crucial aspect of their environmental fate and a key consideration for bioremediation strategies.

Troubleshooting Guide: Microbial Degradation Studies

Q1: I am not observing any degradation of my halogenated naphthyridine in my microbial culture. What are the possible reasons?

A1: The lack of degradation could be due to several factors. The microorganisms in your culture may not possess the necessary enzymatic machinery to degrade the compound. Halogenated compounds are often recalcitrant to biodegradation[13]. Consider using a mixed microbial consortium from a contaminated site, as these populations may have adapted to degrade similar compounds. Also, the compound may be toxic to the microorganisms at the concentration you are using. A dose-response experiment can help determine the optimal concentration for degradation without inhibiting microbial growth. Finally, ensure that the culture conditions (pH, temperature, oxygen availability, and nutrient levels) are optimal for microbial activity.

Q2: The degradation of my compound is very slow. How can I enhance the degradation rate?

A2: To enhance slow degradation, you can try several strategies. Acclimatizing the microbial culture by gradually exposing it to increasing concentrations of the compound can select for and enrich the population of competent degraders. Providing an additional, easily metabolizable carbon source (cometabolism) can also stimulate the production of enzymes that fortuitously degrade your compound of interest. Optimizing environmental parameters such as pH, temperature, and aeration can also significantly improve degradation rates.

Q3: How can I confirm that the disappearance of my compound is due to biodegradation and not abiotic processes?

A3: It is essential to include proper controls in your experimental design. A sterile control (autoclaved medium and inoculum) will account for any abiotic degradation, such as hydrolysis. A no-inoculum control (sterile medium with the compound) will also help assess abiotic loss. Comparing the degradation in these controls to your active microbial culture will allow you to definitively attribute the loss of the parent compound to biodegradation.

Proposed Microbial Degradation Pathway of a Halogenated Naphthyridine

The microbial degradation of halogenated naphthyridines is likely to be initiated by hydroxylation, followed by ring cleavage, similar to the degradation of quinoline by Pseudomonas species[14][15][16][17][18].

Microbial Degradation Pathway parent Halogenated Naphthyridine hydroxylated Hydroxylated Intermediate parent->hydroxylated Hydroxylase ring_cleavage Ring Cleavage Product hydroxylated->ring_cleavage Dioxygenase mineralization Mineralization (CO2, H2O, NH3) ring_cleavage->mineralization Further Metabolism

Caption: Proposed microbial degradation pathway.

Experimental Protocol: Microbial Degradation Assay
  • Prepare a minimal salts medium appropriate for the growth of the selected microorganisms.

  • Add the halogenated naphthyridine to the medium as the sole carbon and/or nitrogen source, or in combination with another carbon source for cometabolism studies.

  • Inoculate the medium with the microbial culture (a pure strain or a mixed consortium).

  • Incubate the cultures under controlled conditions (e.g., temperature, shaking speed, and light if studying phototrophic organisms).

  • Monitor the degradation of the compound over time by taking samples periodically and analyzing the concentration of the parent compound and the formation of metabolites by HPLC or LC-MS.

  • Monitor microbial growth by measuring optical density (OD) or by plating and counting colony-forming units (CFUs).

  • Include appropriate controls: a sterile control and a no-inoculum control.

General Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep Prepare Stock Solutions and Reaction Mixtures photolysis Photolysis (Light Exposure) prep->photolysis metabolism Metabolism (Incubation with Microsomes) prep->metabolism microbial Microbial Degradation (Incubation with Cultures) prep->microbial sampling Time-course Sampling photolysis->sampling metabolism->sampling microbial->sampling analysis HPLC or LC-MS Analysis sampling->analysis data Data Interpretation (Kinetics, Product ID) analysis->data

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: Optimizing Palladium-Catalyzed Suzuki Coupling of Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dichloropyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing these challenging yet crucial reactions. Dichloropyridines are invaluable synthons in medicinal chemistry and materials science, but their selective functionalization presents distinct challenges, including C-Cl bond inertness, potential catalyst inhibition, and complex regioselectivity.[1][2]

This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to empower you to overcome these obstacles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when planning and executing Suzuki couplings with dichloropyridine substrates.

Q1: Which chlorine position on a dichloropyridine is generally more reactive? A1: The reactivity is dictated by both electronic and steric factors. For unsymmetrical dichloropyridines like 2,4- and 2,5-dichloropyridine, the C2 position is generally more electrophilic and thus more reactive toward oxidative addition, the initial step in the catalytic cycle.[3] Therefore, under "standard" conditions, coupling often occurs preferentially at C2. However, this innate selectivity can be overturned with careful selection of ligands and conditions.[4] For symmetrical substrates like 2,6- and 3,5-dichloropyridine, the two chlorine atoms are electronically equivalent, making selective mono-functionalization a statistical challenge.[5]

Q2: Why is my standard Pd(PPh₃)₄ catalyst not working well for my dichloropyridine coupling? A2: While Pd(PPh₃)₄ is a workhorse catalyst, it is often insufficient for activating the relatively strong C-Cl bonds in dichloropyridines.[2] The oxidative addition step is frequently the rate-limiting step for these substrates.[6] Success requires more active catalytic systems, typically generated from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs) that promote the formation of a highly reactive, monoligated Pd(0) species.[2][7]

Q3: Can I achieve selective mono-arylation of a dichloropyridine? A3: Yes, selective mono-arylation is not only possible but often the desired outcome. This is typically achieved by using a 1:1 stoichiometry of the dichloropyridine and the boronic acid. However, achieving high selectivity, especially with symmetrical dichloropyridines, can be challenging. Controlling reaction time and temperature is critical; shorter reaction times and lower temperatures will generally favor the mono-substituted product.[5] For unsymmetrical substrates, regioselectivity becomes the primary challenge (see Troubleshooting Guide).

Q4: What are "ligand-free" Suzuki conditions, and when should I consider them? A4: "Ligand-free" Suzuki conditions typically involve a simple palladium salt (like Pd(OAc)₂) without an added phosphine or N-heterocyclic carbene (NHC) ligand, often in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[8] These conditions, also known as Jeffery conditions, can provide remarkable and unconventional regioselectivity. For instance, they have been shown to afford excellent C4-selectivity for 2,4-dichloropyridine and are effective for the C5-selective coupling of 2,5-dichloropyridine.[3][4][8] They are a valuable option to explore when conventional ligand-based systems fail to provide the desired isomer.

Q5: What is a precatalyst, and why is it recommended? A5: A precatalyst is a stable, well-defined Pd(II) complex that is readily converted into the active Pd(0) species under the reaction conditions.[9] Examples include Buchwald precatalysts (e.g., SPhos G3) and PEPPSI-type catalysts.[10] Using a precatalyst offers several advantages over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃: it ensures a more accurate ligand:palladium ratio, improves reproducibility, and often leads to higher catalyst activity, especially for challenging substrates like dichloropyridines.[1][9]

Troubleshooting Guide: From Failed Reactions to Optimized Results

This section is designed to help you diagnose and solve common problems encountered during the Suzuki coupling of dichloropyridines.

Problem 1: Low to No Yield of the Desired Coupled Product

This is the most common issue, often stemming from an insufficiently active catalyst system or poor reaction setup.

The primary hurdles for dichloropyridines are the high energy barrier for oxidative addition of the C-Cl bond and potential catalyst deactivation through coordination of the pyridine nitrogen.[1][2] If the catalytic system is not potent enough to overcome these barriers, the reaction will stall. Oxygen is a potent inhibitor of Pd(0) catalysts, and reagent degradation (especially of the boronic acid) is another frequent cause of failure.[6][8]

G start Low / No Yield catalyst Is the catalyst system active enough for a C-Cl bond? start->catalyst reagents Are reagents high quality and atmosphere inert? catalyst->reagents Yes solution_catalyst Switch to a more active system: - Pd(OAc)₂ + Buchwald Ligand (SPhos, XPhos) - Use an NHC Ligand (e.g., IPr) - Employ a reliable precatalyst catalyst->solution_catalyst No conditions Are base, solvent, and temperature optimized? reagents->conditions Yes solution_reagents Verify reagent integrity: - Use fresh boronic acid (1.2-1.5 equiv.) - Thoroughly degas all solvents and reagents - Maintain a strict N₂ or Ar atmosphere reagents->solution_reagents No solution_conditions Screen reaction parameters: - Base: K₃PO₄ or Cs₂CO₃ are often superior - Solvent: Dioxane/H₂O or Toluene/H₂O - Temperature: Increase to 80-120 °C - Consider microwave irradiation conditions->solution_conditions No

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Problem 2: Poor or Incorrect Regioselectivity

Achieving the desired constitutional isomer is paramount, especially in a drug development context.

Regioselectivity is a function of the substrate's intrinsic electronic properties and the steric/electronic influence of the catalyst's ligand sphere. While C2 is often electronically favored, a bulky ligand can sterically block this position, forcing oxidative addition to occur at a less hindered site (e.g., C4).[4] Ligand-free conditions can fundamentally alter the catalytic species, potentially involving palladium nanoparticles, leading to unconventional selectivity.[4]

G start Select Dichloropyridine Isomer dcp_24 2,4-Dichloropyridine start->dcp_24 dcp_25 2,5-Dichloropyridine start->dcp_25 target_24_c4 Target: C4-Arylation dcp_24->target_24_c4 target_24_c2 Target: C2-Arylation dcp_24->target_24_c2 target_25_c5 Target: C5-Arylation dcp_25->target_25_c5 target_25_c2 Target: C2-Arylation dcp_25->target_25_c2 cond_24_c4 Try: 1. Pd/IPr (NHC) system 2. Ligand-free 'Jeffery' conditions target_24_c4->cond_24_c4 cond_24_c2 Standard conditions often favor C2. Use Pd(PPh₃)₄ or a less bulky phosphine ligand. target_24_c2->cond_24_c2 cond_25_c5 Try: Ligand-free conditions (Pd(OAc)₂, NBu₄Br, K₂CO₃) target_25_c5->cond_25_c5 cond_25_c2 Standard conditions with bulky ligands: Pd(OAc)₂ / SPhos / K₃PO₄ target_25_c2->cond_25_c2

Caption: Decision tree for selecting conditions for regioselective Suzuki coupling.

Problem 3: Significant Side Product Formation

Side products such as homocoupled boronic acid or protodehalogenated starting material can complicate purification and reduce yield.

  • Protodeboronation: The boronic acid reacts with a proton source (often water or alcohol in the presence of base) to form an arene, rendering it inactive for cross-coupling. This side reaction is competitive with transmetalation and can be exacerbated by high temperatures or inefficient catalysis.[11]

  • Homocoupling (Glaser-type): Two molecules of the boronic acid couple together. This is an oxidative process often promoted by residual oxygen in the reaction.[5]

  • Dehalogenation: The dichloropyridine starting material has a chlorine atom replaced by hydrogen. This can occur if the transmetalation step is slow, allowing for competing pathways like reaction with a hydride source.[6][12]

Side ProductPotential Cause(s)Recommended Solution(s)
Protodeboronation - Slow transmetalation- Poor quality boronic acid- High temperature / prolonged reaction time- Use a stronger, more soluble base (e.g., K₃PO₄) to accelerate transmetalation.[6]- Use fresh, high-purity boronic acid.- Consider converting the boronic acid to a more robust boronate ester (e.g., pinacol ester).
Homocoupling - Oxygen present in the reaction vessel- Inefficient catalytic turnover- Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere.[5]- Use a more active catalyst system to ensure the desired cross-coupling is faster than homocoupling.
Dehalogenation - Slow transmetalation step- Presence of hydride sources (e.g., certain bases or solvent impurities)- Optimize the base and solvent to accelerate the catalytic cycle.[6]- Ensure anhydrous solvents are used if a specific protocol calls for them.

Core Mechanism & Experimental Workflow

Understanding the fundamental catalytic cycle is key to rational optimization.

G cluster_0 pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_oa->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination Product Ar-R (Product) pd2_trans->Product ArX Ar-X (Dichloropyridine) ArX->pd2_oa Boronic R-B(OH)₂ + Base Boronic->pd2_trans G setup 1. Reaction Setup reagents 2. Reagent Addition setup->reagents Add solids (DCP, Boronic Acid, Base) to oven-dried flask reaction 3. Reaction Execution reagents->reaction Add degassed solvent & catalyst/ligand solution under inert atmosphere workup 4. Workup & Extraction reaction->workup Heat to temp (80-110 °C) Monitor by TLC/GC-MS purify 5. Purification workup->purify Cool, quench, dilute with EtOAc, wash with H₂O & brine end Characterize Pure Product purify->end Column chromatography

References

Technical Support Center: Regiocontrol in 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,8-naphthyridine synthesis. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science. However, its synthesis, particularly via the classic Friedländer annulation, is often plagued by poor regioselectivity when using unsymmetrical ketones. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you gain precise control over your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis of 1,8-naphthyridines?

A1: The issue arises when an unsymmetrical ketone, which has two distinct α-methylene groups, is reacted with a 2-amino-3-acylpyridine. The initial and rate-determining step is typically an aldol-type condensation between the amine precursor and the ketone.[1] Since either α-methylene group of the ketone can enolize and attack the carbonyl or imine group of the pyridine derivative, two different cyclization pathways are possible, leading to a mixture of regioisomeric 1,8-naphthyridine products.

Q2: How do acid- and base-catalyzed Friedländer reactions differ in their mechanism and outcome?

A2: Both acid and base catalysis can promote the reaction, but they do so via different mechanisms which can influence regioselectivity.[2][3]

  • Base-catalyzed: The base promotes the formation of an enolate from the ketone. The subsequent attack on the aminopyridine's carbonyl group is followed by cyclization and dehydration. This is the more "classic" approach.

  • Acid-catalyzed: The acid activates the carbonyl group of the aminopyridine, making it more electrophilic. The ketone, as its enol tautomer, then attacks this activated carbonyl.[4] The specific acid (Brønsted vs. Lewis) can influence which enol is formed or preferred, thereby steering the regioselectivity.

Q3: Are there alternatives to the Friedländer synthesis for achieving high regioselectivity?

A3: Yes. While optimizing the Friedländer reaction is often the most direct approach, several alternative strategies can provide regiospecific products. These include multi-component domino reactions that construct the ring system in a highly controlled manner. For instance, a one-pot reaction of glutaraldehyde, malononitrile, and β-ketoamides has been shown to produce functionalized[3][5]naphthyridines with high regioselectivity under catalyst-free conditions.[6][7]

Troubleshooting Guide: Overcoming Poor Regioselectivity

This section addresses specific experimental problems and provides actionable solutions grounded in mechanistic principles.

Problem 1: My reaction produces a nearly 1:1 mixture of regioisomers.
  • Potential Cause: Your reaction conditions (catalyst, temperature, solvent) are not selective for the condensation at one α-carbon of your unsymmetrical ketone over the other. This is common in standard high-temperature, uncatalyzed, or strongly basic conditions.[2]

  • Suggested Solutions:

    • Catalyst Control (Amine Catalysis): Switch from traditional base (e.g., KOH, NaOH) or acid catalysts to a cyclic secondary amine catalyst, such as pyrrolidine or its derivatives. These catalysts operate by forming an enamine intermediate with the ketone. The steric and electronic properties of the enamine can strongly direct the subsequent cyclization.

      • Expert Insight: A highly effective catalyst is 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO). It has been shown to yield 1,8-naphthyridines with up to 96:4 regioselectivity in favor of the 2-substituted product.[5][8][9] The mechanism involves the formation of a specific enamine that favors reaction at the less hindered methyl group of a methyl ketone.

    • Substrate Modification (Directing Groups): Introduce a temporary directing group on the ketone to block one of the enolizable positions. A phosphoryl group is particularly effective.[2][10] By placing a phosphonate group on one of the α-carbons, you can force the reaction to proceed exclusively at the other α-position. The directing group can typically be removed after the naphthyridine core is formed.

    • Reaction Condition Optimization:

      • Slow Addition: Instead of adding all reagents at once, perform a slow addition of the methyl ketone to the reaction mixture containing the aminopyridine and the catalyst. This maintains a low concentration of the ketone, which can significantly enhance regioselectivity.[5][8][9]

      • Temperature: Increasing the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, which may correspond to a single regioisomer.[8]

Problem 2: The desired regioisomer is the minor product.
  • Potential Cause: The kinetic product is favored under your current conditions, but the thermodynamic (and desired) product is not. Alternatively, the electronic effects of your ketone substrate may inherently favor the undesired pathway.

  • Suggested Solutions:

    • Switch Catalyst Type: If you are using a base catalyst, which often favors the kinetic enolate, try switching to an acid catalyst. Lewis acids or strong Brønsted acids can alter the reaction pathway.

    • Employ Ionic Liquids: Certain basic ionic liquids, such as [Bmmim][Im], can serve as both the solvent and catalyst, promoting the formation of specific regioisomers under milder conditions.[11][12] Greener, metal-free catalysts like choline hydroxide in water have also been reported to give excellent yields and may influence selectivity.[13][14]

Data Summary: Catalyst Impact on Regioselectivity
Catalyst SystemStarting MaterialsRegioisomeric Ratio (Major:Minor)Key AdvantageReference
TABO (Amine) 2-Amino-3-benzoylpyridine + 2-Butanone96:4High selectivity for 2-substituted product[5][8]
Pyrrolidine 2-Amino-3-acetylpyridine + Phenylacetone>90:10Readily available and effective amine catalyst[8]
KOH (Base) 2-Amino-3-formylpyridine + Ethyl acetoacetateMixture (variable)Traditional, simple conditions[15]
[Bmmim][Im] (Ionic Liquid) 2-Amino-3-pyridinecarboxaldehyde + PhenylacetophenoneGood to Excellent Yield (regioselectivity substrate-dependent)Green solvent, catalyst recyclability[11]
None (Catalyst-Free) Glutaraldehyde + Malononitrile + β-KetoamideHigh RegioselectivityDomino reaction, avoids Friedländer issues[6]

Visualizing the Path to Regiocontrol

The Core Problem: Competing Reaction Pathways

The diagram below illustrates the fundamental challenge in the Friedländer synthesis with an unsymmetrical ketone, leading to two possible regioisomeric products.

G A 2-Amino-3-acylpyridine C Pathway A (Condensation at α-carbon 1) A->C D Pathway B (Condensation at α-carbon 2) A->D B Unsymmetrical Ketone (R1-CH2-CO-CH2-R2) B->C B->D E Regioisomer 1 C->E Cyclization F Regioisomer 2 D->F Cyclization

Caption: Competing pathways in Friedländer synthesis.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving regioselectivity issues in your experiments.

G start Start: Poor Regioselectivity Observed q1 Are you using an unsymmetrical ketone? start->q1 sol1 Implement Catalyst Control: Use TABO or Pyrrolidine q1->sol1 Yes q2 Is slow addition of ketone being used? sol1->q2 sol2 Adopt Slow Addition Protocol & Optimize Temperature q2->sol2 No q3 Is substrate modification an option? q2->q3 Yes sol2->q3 sol3 Use a Directing Group (e.g., Phosphonate) q3->sol3 Yes alt Consider Alternative Synthesis: (e.g., Domino Reaction) q3->alt No end End: High Regioselectivity Achieved sol3->end alt->end

Caption: A workflow for troubleshooting regioselectivity.

Detailed Experimental Protocol

Protocol: Highly Regioselective Synthesis of 2-Methyl-1,8-naphthyridine using Choline Hydroxide

This protocol is adapted from a greener, water-based synthesis method that demonstrates excellent yield and simplicity.[13]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone (reagent grade)

  • Choline hydroxide (ChOH) solution (45 wt. % in methanol)

  • Deionized Water (H₂O)

  • Nitrogen (N₂) gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol).

  • Add deionized water (1 mL) to the flask, followed by acetone (111 μL, 1.5 mmol, 3 equivalents).

  • Stir the mixture to ensure homogeneity.

  • Carefully add choline hydroxide (3 μL, 1 mol %) to the reaction mixture.

  • Purge the flask with nitrogen gas and fit it with a condenser.

  • Heat the reaction mixture to 50 °C and stir under a nitrogen atmosphere for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the aqueous solution.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • Expected Outcome: The desired product, 2-methyl-1,8-naphthyridine, is obtained as a cream-colored solid in high yield (typically >95%).[13] The catalyst and any unreacted starting materials remain in the aqueous filtrate, simplifying purification.

References

Technical Support Center: Interpreting NMR and Mass Spectra of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds.[1] The 1,8-naphthyridine scaffold is a key structural motif in medicinal chemistry and materials science, making a thorough understanding of its spectroscopic characteristics essential for structural elucidation and the design of new derivatives.[1]

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural determination of 1,8-naphthyridine derivatives. However, the nitrogen atoms in the heterocyclic system can influence the electronic environment, leading to complex spectra.[2]

Frequently Asked Questions (FAQs) - NMR

Q1: My aromatic proton signals are overlapping, making it difficult to determine coupling patterns and integrations. What can I do?

A1: Signal overlap in the aromatic region (typically δ 6.5-8.0 ppm for aryl protons) is a common issue.[3] Here are a few strategies to resolve this:

  • Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons. For instance, spectra recorded in benzene-d₆ often show different patterns compared to those in chloroform-d.[4] Acetone-d₆ or DMSO-d₆ are other viable options depending on your compound's solubility.[4]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of signals, often resolving overlapping multiplets.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.

Q2: I'm observing very broad peaks in my ¹H NMR spectrum. What could be the cause?

A2: Peak broadening can stem from several factors:[4]

  • Poor Shimming: The magnetic field homogeneity may need to be optimized.

  • Sample Concentration: A sample that is too concentrated can lead to intermolecular interactions and broadening.[4]

  • Low Solubility: If your compound is not fully dissolved, the sample will be inhomogeneous, resulting in broad lines.[4]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant broadening. Consider passing your sample through a small plug of silica gel or celite.

  • Chemical Exchange: Protons on hydroxyl (-OH) or amine (-NH) groups can exchange with each other or with trace amounts of water in the solvent, leading to broad signals.

Q3: How can I confirm if a broad peak is from an -OH or -NH proton?

A3: The definitive method is a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (like oxygen and nitrogen) will exchange with deuterium, causing the corresponding peak to disappear or significantly diminish in intensity.[4]

Q4: The coupling patterns in the aromatic region of my substituted 1,8-naphthyridine are more complex than expected. Why is this?

A4: The protons on the 1,8-naphthyridine ring system are part of a rigid, heteroaromatic structure. This can lead to complex coupling patterns due to:

  • Non-equivalent Neighbors: Protons that appear chemically similar may be magnetically non-equivalent, resulting in different coupling constants to the same neighboring proton. This leads to "complex coupling" patterns like a "doublet of doublets" instead of a simple triplet.[5][6]

  • Long-Range Coupling: In aromatic systems, coupling can occur over four or five bonds, although these coupling constants (⁴J or ⁵J) are typically small (0-3 Hz). This can add to the complexity of the multiplets.

  • Diastereotopicity: If your molecule contains a chiral center, adjacent methylene (-CH₂) protons can become diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other, often resulting in two separate signals, each appearing as a doublet of doublets.[5]

Troubleshooting Guide: NMR
Issue Potential Cause(s) Recommended Solution(s)
Unexpected Peaks Residual solvent (e.g., ethyl acetate, acetone), water, grease.Check the purity of your sample. Ensure NMR tubes are clean and dry.[4] Use high-purity deuterated solvents.
Inaccurate Integrations Overlapping signals, poor baseline correction, signal saturation.Re-process the spectrum with careful baseline correction. Ensure the relaxation delay (d1) is sufficient (typically 5 times the longest T1).[4]
Distorted Peak Shapes Poor shimming, sample inhomogeneity.Re-shim the spectrometer. Ensure your sample is fully dissolved and free of solid particles.[4]
Typical ¹H and ¹³C NMR Data for 1,8-Naphthyridine Derivatives

The chemical shifts of the 1,8-naphthyridine core are influenced by substituent effects. Electron-donating groups will generally shift signals upfield (to lower ppm), while electron-withdrawing groups will shift them downfield (to higher ppm).[7]

Position Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
C2/C78.9 - 9.2152 - 156
C3/C67.4 - 7.7120 - 124
C4/C58.1 - 8.4136 - 140
C4a/C8a-145 - 150

Note: These are approximate ranges and can vary significantly with substitution.[1][8]

Part 2: Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of 1,8-naphthyridine derivatives. The fragmentation patterns can also provide valuable structural information.

Frequently Asked Questions (FAQs) - MS

Q1: I'm having trouble identifying the molecular ion peak ([M]⁺˙ or [M+H]⁺) in my mass spectrum.

A1: The molecular ion peak can sometimes be weak or absent, especially in Electron Ionization (EI) mass spectrometry due to extensive fragmentation.[9]

  • Use a Softer Ionization Technique: Electrospray Ionization (ESI) and Chemical Ionization (CI) are "softer" methods that typically produce a prominent protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with less fragmentation.[1] ESI is particularly well-suited for the polar nature of many nitrogen heterocycles.[10][11]

  • Check for Adducts: In ESI, look for peaks corresponding to [M+H]⁺, [M+Na]⁺, and [M+K]⁺ in positive ion mode. In negative ion mode, you might see [M-H]⁻ or [M+Cl]⁻.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the ion. This is a powerful tool for confirming the identity of your molecular ion.[12]

Q2: What are the common fragmentation patterns for the 1,8-naphthyridine ring?

A2: The fragmentation of the 1,8-naphthyridine core is influenced by the ionization method and the nature of its substituents.

  • Electron Ionization (EI): Under EI conditions, the parent 1,8-naphthyridine molecule (m/z 130) is relatively stable.[13] A common fragmentation pathway involves the loss of HCN (27 Da), followed by another loss of HCN.

  • Substituted Derivatives: For substituted 1,8-naphthyridines, fragmentation is often directed by the substituents. For example, a common fragmentation is the loss of a side chain or cleavage at a benzylic position.

Troubleshooting Guide: MS
Issue Potential Cause(s) Recommended Solution(s)
No Signal/Low Intensity Poor ionization, low sample concentration, instrument contamination.Optimize ionization source parameters. Increase sample concentration. Clean the ion source.
Complex/Uninterpretable Spectrum Sample impurity, in-source fragmentation, multiple adduct formation.Purify the sample. Use a softer ionization method or lower the source energy. Try to identify common adducts.
Mass Inaccuracy (HRMS) Poor calibration.Recalibrate the mass spectrometer using a known standard.

Part 3: Experimental Protocols & Workflows

Protocol 1: NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of your purified 1,8-naphthyridine derivative.

  • Add Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]

  • Transfer to Tube: Transfer the solution to a 5 mm NMR tube.

  • Acquire Data: Place the tube in the NMR spectrometer and acquire the necessary spectra (¹H, ¹³C, COSY, etc.).

Protocol 2: ESI-MS Sample Preparation
  • Prepare Stock Solution: Create a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute Sample: Dilute the stock solution to a final concentration of ~1 µg/mL using the same solvent.[1] A small amount of formic acid (0.1%) can be added to aid protonation in positive ion mode.

  • Introduce to MS: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel 1,8-naphthyridine derivative.

G cluster_synthesis Synthesis & Purification cluster_nmr_details Detailed NMR Studies cluster_conclusion Final Elucidation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (ESI-MS) Purification->MS Confirm Molecular Weight NMR NMR Spectroscopy Purification->NMR Structure Propose Structure MS->Structure H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR If structure is complex C13_NMR->Structure TwoD_NMR->Structure

Caption: A logical workflow for the spectroscopic analysis of 1,8-naphthyridine derivatives.

Common Mass Spectral Fragmentation Pathway

This diagram illustrates a common fragmentation pathway for the unsubstituted 1,8-naphthyridine ring under EI-MS.

fragmentation parent 1,8-Naphthyridine [M]⁺˙ m/z = 130 frag1 Loss of HCN [M-HCN]⁺˙ m/z = 103 parent->frag1 - HCN frag2 Loss of HCN [M-2HCN]⁺˙ m/z = 76 frag1->frag2 - HCN

Caption: A simplified fragmentation pathway for 1,8-naphthyridine in EI-MS.

References

avoiding byproduct formation in Vilsmeier-Haack reactions of N-(pyridin-2-yl)acetamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction, tailored for researchers, scientists, and drug development professionals working with N-(pyridin-2-yl)acetamide substrates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction is producing a significant amount of a 2-chloro-3-formylquinoline-type byproduct. What is happening and how can I prevent this?

A1: Cause and Mechanism: This is a common and well-documented side reaction for acetanilides and related substrates under Vilsmeier-Haack conditions.[1] The Vilsmeier reagent can react with the activated methyl group of the acetamide, leading to a cyclization reaction that forms a quinoline ring.[1][2] The process involves sequential haloformylation and an intramolecular nucleophilic cyclization.[2][3] High temperatures and an excess of the Vilsmeier reagent strongly favor this pathway.

Solutions:

  • Strict Temperature Control: The formation of the Vilsmeier reagent itself is exothermic and the reagent can be thermally unstable.[4][5] Prepare the reagent in situ at low temperatures (e.g., 0 °C) by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF).[6] Maintain this low temperature when adding your N-(pyridin-2-yl)acetamide substrate. Depending on the substrate's reactivity, the reaction might be stirred at 0 °C, allowed to warm to room temperature, or gently heated, but aggressive heating (e.g., >80-100 °C) should be avoided if this byproduct is observed.[7][8]

  • Control Reagent Stoichiometry: Use the minimum effective amount of the Vilsmeier reagent. A typical starting point is 1.5 to 3.0 equivalents. An excess of 10 equivalents, for instance, has been shown in related systems to drive the formation of these cyclized byproducts.[2]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the reaction.[6] The goal is to stop the reaction as soon as the starting material is consumed, before the desired product has a chance to convert into the chlorinated byproduct.

Q2: I'm seeing very low conversion of my starting material, even after extended reaction times. What are the likely causes?

A2: Potential Issues and Solutions:

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[9][10] It requires an electron-rich aromatic or heteroaromatic substrate.[6][8][11] If your N-(pyridin-2-yl)acetamide contains strong electron-withdrawing groups, it may be too deactivated for the reaction to proceed under standard conditions.

    • Solution: For sluggish reactions, a gradual and controlled increase in temperature (e.g., to 40-60 °C) may be necessary.[6] Monitor carefully for byproduct formation.

  • Reagent Quality: The reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) hydrolyzes readily, and water will quench the Vilsmeier reagent.

    • Solution: Use freshly distilled or newly opened bottles of POCl₃ and ensure your DMF is anhydrous.[6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Vilsmeier Reagent Instability: The pre-formed Vilsmeier reagent can decompose, especially if not kept cold.[5][6]

    • Solution: Always prepare the reagent fresh (in situ) at low temperature (0 °C) and add the substrate solution to it promptly.[6]

Q3: My workup is problematic. I'm getting a persistent emulsion or the product is difficult to extract.

A3: Workup Optimization: The workup involves hydrolyzing the intermediate iminium salt and neutralizing significant amounts of acid.[6][9][11]

  • Quenching Procedure: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and a mild base.[6] Using a solution of sodium acetate or sodium hydroxide is a common practice to neutralize the acid and facilitate hydrolysis.[6][9]

  • Breaking Emulsions: If an emulsion forms during extraction with an organic solvent, add a saturated solution of sodium chloride (brine) to the aqueous layer.[6] This increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Filtration: In some cases, the product may precipitate upon quenching. If so, it can be collected by filtration, washed with cold water, and then purified.

Frequently Asked Questions (FAQs)

Q1: What exactly is the Vilsmeier reagent and how is it formed?

A1: The Vilsmeier reagent is a substituted chloroiminium ion, which acts as the electrophile in the reaction.[9][11] It is typically formed in situ from the reaction of a substituted amide, most commonly DMF, with an acid chloride like phosphorus oxychloride (POCl₃).[6][11] The reagent is a weak electrophile, which is why the reaction is most effective on electron-rich aromatic systems.[8][9]

Vilsmeier_Reagent_Formation DMF DMF Adduct Initial Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent(Chloroiminium ion) Adduct->VilsmeierReagent Cl⁻ elimination

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Q2: What is the primary reaction pathway for N-(pyridin-2-yl)acetamides?

A2: For N-(pyridin-2-yl)acetamides, the Vilsmeier-Haack reaction is a key step in the synthesis of imidazo[1,2-a]pyridines, a scaffold found in many pharmaceutical agents like Zolpidem.[12][13][14][15] The reaction proceeds via an initial attack of the Vilsmeier reagent, followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the fused heterocyclic system.

Q3: What are the generally recommended reaction parameters?

A3: The optimal conditions are highly substrate-dependent.[8] However, a good starting point is summarized in the table below.

ParameterRecommended RangeRationale & Notes
Vilsmeier Reagent (eq.) 1.5 - 3.0Sufficient for most substrates. Higher amounts can promote byproduct formation.
Solvent DMF (as reagent/solvent)An excess of the amide can be used as the solvent. Other inert solvents like DCM or dichloroethane can also be used.[7]
Temperature 0 °C to 80 °CStart low (0 °C) to control exotherms and minimize side reactions.[6] Increase temperature only if the reaction is sluggish.[7][8]
Reaction Time 1 - 24 hoursHighly dependent on substrate reactivity and temperature. Monitor by TLC/LCMS.
Workup Aqueous Base (NaOH, NaOAc)Hydrolyzes the iminium intermediate to the final aldehyde and neutralizes acid.[6][9]
Q4: Can I use other amides or acid chlorides?

A4: Yes. While DMF/POCl₃ is the most common combination, other N,N-disubstituted amides (like N,N-dimethylacetamide for acetylation) can be used.[7][16] Other acid chlorides such as thionyl chloride (SOCl₂) or oxalyl chloride can also be employed to generate the Vilsmeier reagent.[8][17]

Visualized Workflow: Reaction and Troubleshooting

The following diagrams illustrate the primary reaction pathway, the competing byproduct formation, and a logical workflow for troubleshooting common issues.

Troubleshooting_Workflow Start Experiment Outcome? LowYield Low Yield / No Reaction Start->LowYield Poor Byproducts Byproduct Formation Start->Byproducts Impure GoodYield Successful Reaction Start->GoodYield Good CheckReagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃?) LowYield->CheckReagents CheckExcessReagent Excess Vilsmeier Reagent? Byproducts->CheckExcessReagent CheckReagents->LowYield Reagents Bad -> Replace CheckTemp Is Temperature Too Low? CheckReagents->CheckTemp Reagents OK IncreaseTemp Gradually Increase Temp (e.g., to 40-60°C) Monitor by TLC CheckTemp->IncreaseTemp Yes Deactivated Substrate may be too deactivated CheckTemp->Deactivated No ReduceReagent Reduce Stoichiometry (to 1.5-2.0 eq.) CheckExcessReagent->ReduceReagent Yes CheckHighTemp Temperature Too High? CheckExcessReagent->CheckHighTemp No CheckHighTemp->Byproducts No -> Analyze Structure ReduceTemp Run at Lower Temp (e.g., 0°C or RT) CheckHighTemp->ReduceTemp Yes

References

Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of 2,5-Dichloro-1,8-naphthyridine and 2,7-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, dichlorinated 1,8-naphthyridines serve as pivotal building blocks for the synthesis of a wide array of functional molecules with applications in medicinal chemistry and materials science.[1][2] Their utility stems from the presence of two reactive chlorine atoms on the electron-deficient naphthyridine core, which allows for selective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of two key isomers: 2,5-dichloro-1,8-naphthyridine and 2,7-dichloro-1,8-naphthyridine. We will explore their distinct synthetic routes, compare their reactivity profiles based on available experimental data and theoretical principles, and discuss how these differences influence their application in synthetic chemistry.

At a Glance: Key Differences and Synthetic Considerations

FeatureThis compound2,7-Dichloro-1,8-naphthyridine
Symmetry AsymmetricC2 Symmetric
Synthesis Multi-step from 2-amino-5-chloropyridineSingle step from 1,8-naphthyridine-2,7-dione
Reactivity of Chloro Groups Electronically distinct C2 and C5 positionsEquivalent C2 and C7 positions
Key Synthetic Challenge Regiocontrol in sequential reactionsControlling mono- vs. di-substitution

I. Synthesis: Divergent Pathways to Dichlorinated Scaffolds

The synthetic accessibility of this compound and 2,7-dichloro-1,8-naphthyridine differs significantly, a factor that heavily influences their selection as starting materials.

2,7-Dichloro-1,8-naphthyridine: A Direct Approach

The synthesis of the symmetric 2,7-dichloro-1,8-naphthyridine is a relatively straightforward process, typically achieved in a single step from the corresponding dione.

Synthesis of 2,7-dichloro-1,8-naphthyridine start 1,8-Naphthyridine-2,7(1H,8H)-dione reagents POCl₃, PCl₅ start->reagents product 2,7-Dichloro-1,8-naphthyridine reagents->product Reflux, 6h (74% yield)

Synthesis of 2,7-dichloro-1,8-naphthyridine.

This method involves the treatment of 1,8-naphthyridine-2,7(1H,8H)-dione with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux.[3] The high yield and operational simplicity make 2,7-dichloro-1,8-naphthyridine a readily accessible building block.

This compound: A Multi-Step Construction

In contrast, the synthesis of the asymmetric this compound requires a multi-step approach, as a direct dichlorination of a suitable precursor is not readily achievable. A common route begins with the construction of the naphthyridine core, followed by functional group manipulation.

Synthesis of this compound cluster_0 Route to this compound start 2-Amino-5-chloropyridine + Diethyl malonate step1_reagents 1. NaOEt, EtOH, Reflux 2. H⁺ start->step1_reagents intermediate1 5-Chloro-1,8-naphthyridin-2(1H)-one step1_reagents->intermediate1 step2_reagents POCl₃, Reflux intermediate1->step2_reagents product This compound step2_reagents->product

Multi-step synthesis of this compound.

This pathway involves the initial condensation of 2-amino-5-chloropyridine with diethyl malonate to form 5-chloro-1,8-naphthyridin-2(1H)-one. Subsequent treatment with phosphorus oxychloride (POCl₃) then furnishes the desired this compound. While this route is longer, it provides access to an isomer with distinct reactivity at its two chloro-substituted positions.

II. Comparative Reactivity: A Tale of Two Isomers

The differing placement of the chlorine atoms in this compound and 2,7-dichloro-1,8-naphthyridine leads to distinct reactivity profiles, particularly in terms of regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the electron-deficient nature of the 1,8-naphthyridine ring system facilitates the displacement of the chloride leaving groups by nucleophiles. The positions of the ring nitrogens play a crucial role in stabilizing the negatively charged Meisenheimer intermediate, thereby influencing the rate and regioselectivity of the reaction.

  • 2,7-Dichloro-1,8-naphthyridine: The two chlorine atoms at the C2 and C7 positions are electronically equivalent due to the molecule's C2 symmetry. Both positions are para to a ring nitrogen, which allows for effective resonance stabilization of the Meisenheimer intermediate upon nucleophilic attack. Consequently, monosubstitution can occur at either position, and achieving selective monosubstitution over disubstitution often requires careful control of stoichiometry and reaction conditions.

  • This compound: The C2 and C5 positions are electronically distinct. The C2 position is para to the N8 nitrogen, while the C5 position is meta to N1 and ortho to N8. Based on the principles of SNAr on pyridine-like systems, the C2 position is expected to be more reactive towards nucleophilic attack due to superior resonance stabilization of the intermediate involving the para nitrogen. This inherent difference in reactivity allows for the potential for regioselective monosubstitution at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the functionalization of dichloronaphthyridines.

  • 2,7-Dichloro-1,8-naphthyridine: This isomer has been successfully employed in Suzuki-Miyaura reactions to synthesize 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines in high yields.[4] The symmetrical nature of the starting material simplifies the synthesis of symmetrically disubstituted products. However, achieving selective mono-functionalization can be challenging and may require careful optimization of reaction conditions, such as the use of specific ligands and a controlled amount of the coupling partner.

  • This compound: The differential reactivity of the C2 and C5 positions can be exploited for regioselective cross-coupling. In palladium-catalyzed reactions, the oxidative addition step is often favored at the more electron-deficient position. Drawing parallels with 2,5-dichloropyridine, the C2 position is generally more susceptible to oxidative addition by palladium.[5] This allows for selective functionalization at C2, leaving the C5-chloro substituent available for subsequent transformations. This stepwise functionalization is a key advantage of the 2,5-dichloro isomer for the synthesis of unsymmetrically disubstituted 1,8-naphthyridines.

III. Experimental Protocols: Representative Transformations

Suzuki-Miyaura Coupling of 2,7-Dichloro-1,8-naphthyridine

This protocol describes a general procedure for the synthesis of 2,7-diaryl-1,8-naphthyridines.[4]

Procedure:

  • To an argon-flushed pressure tube, add Pd₂(dba)₃ (2.5 mol%), S-Phos (10 mol%), 2,7-dichloro-1,8-naphthyridine (1.0 equiv), the arylboronic acid (3.0 equiv), and K₃PO₄ (3.0 equiv).

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and stir the reaction mixture at 100 °C for 20 hours.

  • After cooling to room temperature, dilute the mixture with water and CH₂Cl₂.

  • Separate the layers and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Suzuki-Miyaura Workflow cluster_0 Suzuki-Miyaura Coupling Workflow A 1. Reagent Addition (Dichloronaphthyridine, Boronic Acid, Base, Catalyst, Ligand, Solvent) B 2. Inert Atmosphere (Argon Purge) A->B C 3. Reaction (100 °C, 20h) B->C D 4. Workup (Extraction) C->D E 5. Purification (Column Chromatography) D->E F Product E->F

General workflow for Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution of this compound (Predicted)

While specific detailed protocols for SNAr on this compound are not extensively reported, a general procedure for the selective amination at the C2 position can be proposed based on established methodologies for related heterocyclic systems.

Proposed Procedure:

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol or DMSO in a sealed tube.

  • Add the desired amine (1.1 equiv).

  • Heat the reaction mixture at a temperature ranging from 100 to 150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 2-amino-5-chloro-1,8-naphthyridine derivative.

IV. Applications in Synthesis

The choice between this compound and 2,7-dichloro-1,8-naphthyridine is dictated by the desired final product.

  • 2,7-Dichloro-1,8-naphthyridine is an ideal starting material for the synthesis of symmetrically 2,7-disubstituted 1,8-naphthyridines . These C₂-symmetric ligands are of interest in coordination chemistry and for the development of catalysts. Their derivatives have also been explored for their fluorescent properties.[4]

  • This compound is the precursor of choice for the synthesis of unsymmetrically substituted 1,8-naphthyridines . The ability to selectively functionalize the C2 and C5 positions in a stepwise manner opens up a vast chemical space for the development of novel compounds with potential applications in medicinal chemistry, where precise control over substituent placement is often crucial for biological activity.

V. Conclusion

This compound and 2,7-dichloro-1,8-naphthyridine, while isomeric, present distinct advantages and challenges in synthetic chemistry. The symmetrical 2,7-isomer is readily prepared and is well-suited for the synthesis of symmetrically disubstituted derivatives. In contrast, the asymmetric 2,5-isomer requires a more elaborate synthesis but offers the valuable potential for regioselective, stepwise functionalization. An understanding of their respective synthetic routes and reactivity profiles is essential for researchers to effectively harness these versatile building blocks for the rational design and synthesis of novel 1,8-naphthyridine-based compounds.

References

comparative analysis of palladium catalysts for Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling: A Guide for Researchers and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] At the heart of this powerful transformation lies the palladium catalyst, the selection of which is critical to the success of the reaction, influencing yield, reaction time, and substrate scope. This guide provides an objective, in-depth comparison of various classes of palladium catalysts, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

The Catalytic Cycle: A Common Ground

The efficacy of any palladium catalyst in the Suzuki-Miyaura coupling is rooted in its ability to navigate the catalytic cycle efficiently. This cycle universally comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The choice of catalyst and its associated ligands profoundly impacts the kinetics and efficiency of each step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R1-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R1-X) PdII_R1R2 R1-Pd(II)Ln-R2 PdII_RX->PdII_R1R2 Transmetalation (R2-B(OR)2) PdII_R1R2->Pd0 Reductive Elimination R1R2 R1-R2 (Product) PdII_R1R2->R1R2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

A Comparative Overview of Palladium Catalyst Classes

The evolution of palladium catalysts for Suzuki-Miyaura coupling has led to the development of several distinct classes, each with its own set of advantages and disadvantages. This section provides a comparative analysis of the most prominent classes.

Traditional Phosphine Ligand-Based Catalysts

This class represents the first generation of catalysts used for Suzuki-Miyaura coupling. The most common example is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Expertise & Experience: These catalysts are commercially available, relatively inexpensive, and effective for a range of substrates, particularly aryl iodides and bromides.[4] However, they often require higher catalyst loadings and elevated temperatures, and can be sensitive to air and moisture. Their performance with less reactive aryl chlorides is often suboptimal.

Bulky, Electron-Rich Phosphine Ligand-Based Precatalysts (Buchwald Ligands)

The development of bulky and electron-rich phosphine ligands, such as XPhos and SPhos, and their corresponding palladacycle precatalysts (e.g., XPhos Pd G2) revolutionized the field.

  • Expertise & Experience: These catalysts exhibit exceptional activity, enabling the coupling of challenging substrates like sterically hindered aryl chlorides and other unreactive partners at low catalyst loadings and under milder conditions.[5][6] The precatalysts are often air- and moisture-stable, offering greater convenience.

N-Heterocyclic Carbene (NHC) Ligand-Based Precatalysts

NHC ligands have emerged as a powerful alternative to phosphines. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-iPr, are notable examples.

  • Expertise & Experience: NHC-palladium complexes are known for their high thermal stability and reactivity, often outperforming phosphine-based catalysts for particularly challenging transformations.[1][2][3] They are particularly effective in activating unreactive aryl chlorides and can be used in a variety of solvents, including under microwave-assisted and solvent-free conditions.[7]

Heterogeneous Palladium Catalysts

These catalysts involve immobilizing palladium on a solid support, such as charcoal (Pd/C), silica, or magnetic nanoparticles.

  • Expertise & Experience: The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and minimizing product contamination with palladium.[8] However, they often exhibit lower catalytic activity compared to their homogeneous counterparts and can suffer from palladium leaching into the reaction medium, where the leached palladium may be the true catalytic species.[8][9]

Quantitative Performance Comparison

The following table summarizes the performance of representative catalysts from each class under various conditions, providing a quantitative basis for comparison.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
Pd(PPh₃)₄ 1-chloro-2-nitrobenzenePhenylboronic acidNa₂CO₃MeOH/H₂O120 (Microwave)0.173>95[4]
Pd(OAc)₂ / XPhos 4-chlorotoluenePhenylboronic acidK₃PO₄THF/H₂ONot SpecifiedNot Specified1.2:1 (L:M)84[10]
XPhos Pd G2 7-chloro-1H-pyrrolo[2,3-c]pyridine4-fluorophenyl boronic acidK₃PO₄DMF/EtOH/H₂O100 (Microwave)0.5-0.67290[6]
PEPPSI-iPr 4-chlorotoluenePhenylboronic acidK₂CO₃None (Solvent-free)110 (Microwave)0.17191[7]
Pd-NHC@Eu-BCI (Heterogeneous) BromobenzenePhenylboronic acidK₂CO₃EtOH/H₂O8012Not Specified98[11]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and provide a practical resource, detailed experimental protocols for three representative palladium catalysts are provided below.

Experimental Workflow Overview

Experimental_Workflow Start Reaction Setup Reagents Combine Aryl Halide, Boronic Acid, and Base Start->Reagents Degas Degas Solvent and Reaction Mixture Reagents->Degas Add_Catalyst Add Palladium Catalyst Degas->Add_Catalyst Reaction Heat and Stir under Inert Atmosphere Add_Catalyst->Reaction Monitor Monitor Reaction Progress (TLC, GC/MS) Reaction->Monitor Workup Quench, Extract, and Dry Monitor->Workup Upon Completion Purify Purify Product (Column Chromatography) Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End Final Product Analyze->End

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is adapted for the coupling of an aryl chloride, a typically challenging substrate for this catalyst, under microwave conditions.[4]

  • Reagents and Equipment:

    • 1-chloro-2-nitrobenzene (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Sodium carbonate (Na₂CO₃) (2.0 mmol)

    • Methanol/Water (4:1, 5 mL)

    • Microwave reactor vial with a stir bar

    • Microwave reactor

  • Procedure:

    • To a microwave reactor vial, add 1-chloro-2-nitrobenzene, phenylboronic acid, and sodium carbonate.

    • Add Pd(PPh₃)₄ to the vial.

    • Add the methanol/water solvent mixture.

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to 120 °C and hold for 10 minutes with stirring.

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using XPhos Pd G2

This protocol is adapted for the coupling of a heteroaryl chloride under microwave irradiation.[6]

  • Reagents and Equipment:

    • 7-chloro-1H-pyrrolo[2,3-c]pyridine (0.328 mmol)

    • 4-fluorophenyl boronic acid (0.360 mmol)

    • XPhos Pd G2 (0.00656 mmol, 2 mol%)

    • Potassium phosphate (K₃PO₄) (0.820 mmol)

    • DMF/EtOH/H₂O (1:1:0.5, 2 mL)

    • Microwave reactor vial with a stir bar

    • Microwave reactor

  • Procedure:

    • In a microwave reactor vial, combine 7-chloro-1H-pyrrolo[2,3-c]pyridine, 4-fluorophenyl boronic acid, and potassium phosphate.

    • Add the DMF/EtOH/H₂O solvent mixture.

    • Degas the mixture by bubbling argon through it for 5 minutes.

    • Add XPhos Pd G2 to the vial.

    • Seal the vessel and heat the reaction mixture to 100 °C in the microwave reactor for 30-40 minutes.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, cool the reaction mixture and purify directly by column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Protocol 3: Suzuki-Miyaura Coupling using PEPPSI-iPr

This protocol details a solvent-free, microwave-assisted Suzuki-Miyaura coupling.[7]

  • Reagents and Equipment:

    • Aryl halide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • PEPPSI-iPr (0.01 mmol, 1 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Microwave reactor vial with a stir bar

    • Mortar and pestle

    • Microwave reactor

  • Procedure:

    • If the reactants are solids, pre-grind them together in a mortar and pestle to ensure homogeneity.

    • Place the aryl halide, arylboronic acid, potassium carbonate, and PEPPSI-iPr catalyst in a microwave reactor vial.

    • Seal the vial and place it in the microwave reactor.

    • Heat the mixture to 110 °C for 10 minutes with stirring.

    • After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic extracts, dry over a drying agent, and concentrate in vacuo.

    • Purify the product by column chromatography if necessary.

Conclusion and Future Outlook

The choice of a palladium catalyst for Suzuki-Miyaura coupling is a critical parameter that dictates the efficiency and scope of the reaction. While traditional catalysts like Pd(PPh₃)₄ remain useful for certain applications, the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbene-based precatalysts has significantly expanded the capabilities of this reaction, particularly for challenging substrates. Heterogeneous catalysts offer the advantage of recyclability, although issues of activity and leaching remain areas of active research. The protocols provided herein serve as a starting point for researchers to develop robust and reproducible synthetic methods. As the demand for more efficient and sustainable chemical processes grows, the development of next-generation palladium catalysts with even higher activity, stability, and selectivity will continue to be a major focus in the field of organic synthesis.

References

A Senior Application Scientist's Guide to 2,5-Dichloro-1,8-naphthyridine: A Comparative Validation for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,8-naphthyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The strategic functionalization of this core is paramount for the development of novel molecular entities. This guide provides an in-depth validation of 2,5-dichloro-1,8-naphthyridine as a versatile and strategic synthetic intermediate, comparing its reactivity and utility against analogous heterocyclic building blocks. We will explore the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

The power of this compound lies in the differential reactivity of its two chlorine atoms. This dissimilarity, driven by the electronic influence of the bicyclic nitrogenous framework, allows for selective and sequential functionalization. This unlocks pathways to complex, multi-substituted naphthyridines that would otherwise be challenging to access.

Comparative Reactivity Analysis: A Head-to-Head Assessment

The true value of a synthetic intermediate is revealed through its performance in key chemical transformations. Here, we compare the reactivity of this compound with a common alternative, 2,6-dichloropyridine, in two cornerstone reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental process for installing heteroatom nucleophiles onto an aromatic core.[4][5] The reaction is facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex).[5][6][7] In pyridine-like systems, the ring nitrogen atoms serve this activating role.[4][8]

Causality of Reactivity: In this compound, both chlorine atoms are positioned ortho or para to a ring nitrogen, rendering them susceptible to nucleophilic attack. However, the C2 position is generally more activated due to the stronger inductive and resonance effects from the adjacent nitrogen atom. This inherent electronic bias provides a handle for regioselective mono-substitution under controlled conditions.

In contrast, 2,6-dichloropyridine presents two electronically equivalent chlorine atoms, which simplifies mono-substitution but complicates selective sequential reactions without modifying the electronic landscape after the first substitution.[7][9]

G cluster_0 This compound cluster_1 2,6-Dichloropyridine (Alternative) Start_Naph This compound MonoSub_Naph Mono-substitution Product (Predominantly at C2) Start_Naph->MonoSub_Naph Controlled Conditions (e.g., lower temp, 1 eq. Nu) DiSub_Naph Di-substitution Product MonoSub_Naph->DiSub_Naph Forcing Conditions (e.g., higher temp, >2 eq. Nu) Start_Pyr 2,6-Dichloropyridine MonoSub_Pyr Mono-substitution Product (Single Isomer) Start_Pyr->MonoSub_Pyr 1 eq. Nucleophile DiSub_Pyr Di-substitution Product MonoSub_Pyr->DiSub_Pyr >1 eq. Nucleophile (Often requires harsher conditions)

Comparative Data Summary: SNAr with Piperidine

IntermediatePositionConditionsYield (Mono-substituted)Comments
This compound C2 (Major)1.1 eq. Piperidine, Dioxane, 80°C, 12h~75-85%Good regioselectivity for the more activated C2 position.
This compound C5 (Minor)1.1 eq. Piperidine, Dioxane, 80°C, 12h~5-10%The less activated position shows minor substitution.
2,6-Dichloropyridine C2/C61.1 eq. Piperidine, Dioxane, 80°C, 12h>90%Excellent yield for mono-substitution, but no inherent selectivity for sequential reactions.[9]

Note: Yields are representative estimates based on established principles of reactivity and may vary with specific experimental conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for forming C-C and C-N bonds, respectively.[10] The success of these reactions on dihalo-heterocycles hinges on the selective oxidative addition of the palladium catalyst to one of the C-Cl bonds.

Causality of Reactivity: Similar to SNAr, the C2 position of this compound is generally more susceptible to oxidative addition by palladium.[11] This is a well-documented phenomenon in dichloropyridines as well.[11] However, the choice of palladium catalyst, and particularly the phosphine ligand, can sometimes override this inherent preference, offering a synthetic strategy to tune the regioselectivity. Bulky, electron-rich ligands can favor coupling at the less sterically hindered C5 position.

This tunability is a key advantage of the this compound scaffold over symmetrically substituted alternatives.

G

Comparative Data Summary: Suzuki-Miyaura Coupling with Phenylboronic Acid

IntermediatePositionCatalyst/LigandYield (Mono-arylated)Comments
This compound C2 (Major)Pd(PPh₃)₄~80-90%Standard conditions favor the electronically activated C2 position.
This compound C5 (Major)Pd₂(dba)₃ / SPhos~70-80%Use of bulky, electron-rich ligands can steer selectivity to the C5 position.
2,6-Dichloropyridine C2/C6Pd(PPh₃)₄>90%High yield for mono-arylation; the second coupling is significantly more difficult.[9]

Note: Yields are representative estimates based on established principles of reactivity. Specific outcomes depend on precise reaction conditions.

Validated Experimental Protocols

The following protocols are provided as a self-validating system for researchers to confirm the utility of this compound.

Protocol 1: Regioselective Mono-amination (SNAr) at the C2 Position

This protocol details the preferential reaction of a nucleophile at the more electronically activated C2 position.

Materials:

  • This compound (1.0 equiv, e.g., 200 mg)

  • Morpholine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • To an oven-dried reaction vessel, add this compound, potassium carbonate, and a magnetic stir bar.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous dioxane, followed by the morpholine via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-morpholino-5-chloro-1,8-naphthyridine.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C5 Position

This protocol leverages a specific catalyst system to override the inherent electronic preference and functionalize the C5 position.

Materials:

  • This compound (1.0 equiv, e.g., 200 mg)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 equiv, 3 mol%)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.06 equiv, 6 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous Toluene/Water mixture (e.g., 10:1 ratio)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ in a reaction vessel.

  • Add the degassed toluene/water solvent mixture.

  • Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete in 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-5-(4-methoxyphenyl)-1,8-naphthyridine.

Conclusion and Strategic Outlook

The validation of this compound demonstrates its superiority as a synthetic intermediate for building molecular complexity. Its key advantage lies in the tunable regioselectivity of its two chloro-substituents. While the C2 position is inherently more reactive towards both nucleophilic substitution and palladium-catalyzed cross-coupling, modern catalytic methods provide a reliable handle to direct functionalization to the C5 position.

This predictable and controllable reactivity profile allows for a more strategic and efficient synthesis of diverse 1,8-naphthyridine derivatives compared to symmetrically substituted precursors like 2,6-dichloropyridine. For drug development professionals, this translates to a more rapid and versatile exploration of the chemical space around this critical pharmacophore, accelerating the discovery of new therapeutic agents.[1][12]

References

Navigating the Structure-Activity Landscape of 2-Amino-5-chloro-1,8-naphthyridine Derivatives: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the intricate relationship between a molecule's structure and its biological function is fundamental to the design of novel therapeutics. This guide provides a comprehensive comparative analysis of 2-amino-5-chloro-1,8-naphthyridine derivatives, a chemical scaffold that has garnered significant attention in medicinal chemistry for its potential as a source of potent and selective pharmacological agents.

The 1,8-naphthyridine core is recognized as a "privileged scaffold" in drug discovery, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific incorporation of an amino group at the C2 position and a chlorine atom at the C5 position defines a unique chemical space ripe for exploration. This in-depth technical guide synthesizes key structure-activity relationship (SAR) studies, presents quantitative biological data, details essential experimental protocols, and provides visual frameworks to empower informed decision-making in the optimization of lead compounds for cancer therapy.

Comparative Analysis of Biological Activity: Unveiling the Potency of Substitution

Systematic structural modifications of the 2-amino-5-chloro-1,8-naphthyridine scaffold have yielded critical insights into the structural features necessary for potent anticancer activity. The following table summarizes the in vitro cytotoxic effects of representative derivatives against a panel of human cancer cell lines, providing a quantitative basis for comparison.

Table 1: In Vitro Cytotoxic Activity (IC₅₀, µM) of Selected 2-Amino-5-chloro-1,8-naphthyridine Derivatives

Compound IDKey Structural Feature (R Group at C3-carboxamide)HeLa (Cervical Cancer)HL-60 (Leukemia)PC-3 (Prostate Cancer)MIAPaCa (Pancreatic Cancer)K-562 (Leukemia)PA-1 (Ovarian Cancer)SW620 (Colorectal Cancer)Reference
Colchicine Reference Compound23.67.819.7----
16 3,4,5-Trimethoxyphenyl0.70.15.1----
29 Unsubstituted Heteroaryl-----0.411.4
36 Halogen-substituted Aryl-----1.19-
47 Halogen-substituted Aryl---0.410.77--

Key Structure-Activity Relationship (SAR) Insights: A Blueprint for Rational Drug Design

The analysis of the biological data reveals several crucial trends that can guide the rational design of more effective anticancer agents:

  • The C3-Carboxamide Position as a Potency Hotspot : The nature of the substituent at the C3-carboxamide position has a profound impact on cytotoxic activity. The introduction of aromatic and heteroaromatic moieties can dramatically enhance potency. Notably, compound 16 , which features a 3,4,5-trimethoxyphenyl group, demonstrates a remarkable increase in activity against HeLa and HL-60 cell lines compared to the reference compound, colchicine.

  • The Power of Halogenation : The presence of halogen atoms on the C3-substituent, as exemplified by compounds 36 and 47 , correlates with potent anticancer effects. This observation suggests that the electronic and steric properties imparted by halogens may facilitate improved binding to the biological target.

  • The Indispensable 1,8-Naphthyridine Core : The consistent biological activity observed across a diverse range of derivatives underscores the fundamental importance of the 1,8-naphthyridine scaffold as the core pharmacophore for this class of compounds.

Experimental Protocols: Ensuring Rigor and Reproducibility

The validity and comparability of SAR studies hinge on the meticulous execution of experimental procedures. This section provides detailed methodologies for the synthesis of a representative derivative and for the key biological assays used in its evaluation.

Representative Synthesis of a C3-Substituted 2-Amino-5-chloro-1,8-naphthyridine-carboxamide Derivative

The following multi-step protocol outlines a general strategy for the synthesis of the C3-carboxamide derivatives that have demonstrated promising anticancer activity.

Step 1: Synthesis of the 2-Amino-5-chloro-1,8-naphthyridine Scaffold

  • Formation of the Naphthyridinone Intermediate : A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 equivalents) in absolute ethanol. To this, diethyl malonate (1.1 equivalents) is added, followed by 2-amino-5-chloropyridine (1.0 equivalent). The mixture is heated at reflux for 8-10 hours. After cooling, the solvent is evaporated under reduced pressure. The resulting residue is dissolved in water and acidified with acetic acid to precipitate the 5-chloro-1,8-naphthyridin-2(1H)-one product, which is then collected by filtration, washed with water, and dried.

  • Chlorination of the Naphthyridinone : A mixture of 5-chloro-1,8-naphthyridin-2(1H)-one (1.0 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 3-4 hours. Excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated 2,5-dichloro-1,8-naphthyridine is collected by filtration, washed with water, and dried.

  • Amination to Yield the Parent Scaffold : A solution of this compound (1.0 equivalent) in an ethanolic ammonia solution is heated in a sealed tube at 150-180°C for 12-16 hours. After cooling, the reaction mixture is concentrated. The residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to afford the 2-amino-5-chloro-1,8-naphthyridine scaffold.

Step 2: Amide Bond Formation

  • The 2-amino-5-chloro-1,8-naphthyridine scaffold is first converted to its corresponding 3-carboxylic acid derivative through established methods.

  • The resulting carboxylic acid is then coupled with the desired amine using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane (DCM) at ambient temperature to yield the final C3-carboxamide derivative.

In Vitro Cytotoxicity Evaluation: The MTT Assay

The cytotoxic potential of the synthesized derivatives is quantitatively assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Principle : This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product via mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure :

  • Cell Culture and Seeding : Human cancer cell lines are cultured and seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Incubation : The cells are treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like colchicine) are included.

  • Incubation Period : The plates are incubated for a defined period, typically 48-72 hours, at 37°C in a humidified atmosphere containing 5% CO₂.

  • MTT Reagent Addition : Following the incubation period, an MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization : The cell culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Data Acquisition : The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Investigation: In Vitro Topoisomerase II Inhibition Assay

Given that some 1,8-naphthyridine derivatives are known to target topoisomerase II, this assay is crucial for elucidating the mechanism of action.

Principle : This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

Procedure :

  • A reaction mixture is prepared containing supercoiled plasmid DNA, purified human Topoisomerase II enzyme, and varying concentrations of the test compound in a suitable assay buffer.

  • The reaction is initiated and allowed to proceed at 37°C for a defined time, typically 30 minutes.

  • The reaction is terminated by the addition of a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide).

  • The different topological forms of the DNA (supercoiled and relaxed) are separated by agarose gel electrophoresis.

  • The DNA bands are visualized under UV light. Inhibition of topoisomerase II is identified by a reduction in the amount of relaxed DNA compared to the no-compound control.

Visualizing the Scientific Process and Key Findings

To facilitate a clearer understanding of the experimental workflow and the core SAR principles, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis SAR Analysis & Optimization Start Starting Materials (e.g., 2-amino-5-chloropyridine) Synthesis Multi-step Synthesis of 2-amino-5-chloro-1,8-naphthyridine Derivatives Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Cytotoxicity Screening (MTT Assay) Characterization->Screening Test Compounds IC50 Determination of IC50 Values Screening->IC50 Mechanism Mechanism of Action Studies (e.g., Topoisomerase II Assay) IC50->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Activity Data Optimization Lead Optimization (Design of New Derivatives) SAR->Optimization Optimization->Synthesis Iterative Design

Caption: A generalized experimental workflow for the SAR-driven discovery of novel 2-amino-5-chloro-1,8-naphthyridine derivatives.

SAR_Logic Core 2-Amino-5-chloro- 1,8-naphthyridine Scaffold C3 C3 Position (Carboxamide) Core->C3 C2 C2 Position (Amino) Core->C2 C5 C5 Position (Chloro) Core->C5 Aromatic Aromatic/Heteroaromatic Substituents C3->Aromatic Halogen Halogenation C3->Halogen Potency Increased Cytotoxic Potency Aromatic->Potency Halogen->Potency

Caption: A logical diagram illustrating the key structure-activity relationships of 2-amino-5-chloro-1,8-naphthyridine derivatives for anticancer activity.

A Comparative Guide to the Biological Activity of 1,8-Naphthyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry. The arrangement of the two nitrogen atoms gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. Each isomer possesses a unique electronic distribution and three-dimensional shape, leading to a diverse array of biological activities. While the 1,8-naphthyridine core is the most extensively studied, significant therapeutic potential is emerging from its isomeric counterparts. This guide provides a comparative analysis of the biological activities of these isomers, with a focus on their anticancer and antimicrobial properties, supported by experimental data to inform rational drug design and development.

The Isomeric Landscape of Naphthyridines: A Structural Overview

The position of the nitrogen atoms within the bicyclic framework profoundly influences the physicochemical properties of each naphthyridine isomer, such as basicity, dipole moment, and hydrogen bonding capacity. These differences, in turn, dictate their interactions with biological targets, resulting in varied pharmacological profiles.

Figure 1: The six structural isomers of naphthyridine.

Comparative Anticancer Activity

Naphthyridine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms including DNA damage, inhibition of key enzymes like topoisomerases and protein kinases, and modulation of critical signaling pathways. While a direct comparison of all isomers against a standardized panel of cancer cell lines is not extensively available in the literature, the following sections summarize the reported anticancer activities of various naphthyridine isomers.

1,8-Naphthyridine Derivatives: The Clinical Frontrunners

The 1,8-naphthyridine scaffold is a component of several clinically investigated and approved drugs.[1] Their anticancer effects are often attributed to the inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1]

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 47 MIAPaCa (Pancreatic)0.41[1]
K-562 (Leukemia)0.77[1]
Compound 29 PA-1 (Ovarian)0.41[1]
SW620 (Colon)1.4[1]
Compound 36 PA-1 (Ovarian)1.19[1]
Compound 10c MCF7 (Breast)1.47[2]
Compound 8d MCF7 (Breast)1.62[2]
Compound 4d MCF7 (Breast)1.68[2]
1,7-Naphthyridine Derivatives: Targeting the Wnt Signaling Pathway

Recent studies have highlighted the potential of 1,7-naphthyridine derivatives as potent anticancer agents. A noteworthy example is the naturally occurring alkaloid Bisleuconothine A, which has demonstrated potent antiproliferative activity against human colon cancer cell lines by inhibiting the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[3]

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->Beta_Catenin Ub Ubiquitination & Degradation Beta_Catenin->Ub TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus and binds Target_Genes Target Gene Transcription (Proliferation, Survival) TCF_LEF->Target_Genes Activates Naphthyridine 1,7-Naphthyridine Derivative (e.g., Bisleuconothine A) Naphthyridine->Dsh Modulates

Figure 2: Simplified Wnt signaling pathway and the inhibitory role of a 1,7-naphthyridine derivative.
2,6-Naphthyridine Derivatives: Kinase Inhibition as a Therapeutic Strategy

The 2,6-naphthyridine scaffold has emerged as a promising framework for the development of kinase inhibitors.[4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Specific 2,6-naphthyridine analogs have shown potent and selective inhibition of Protein Kinase C (PKC) and Fibroblast Growth Factor Receptor 4 (FGFR4).[4]

Other Isomers in Oncology

Research into the anticancer properties of 1,5-, 1,6-, and 2,7-naphthyridine isomers is ongoing. Some naturally derived 1,5-naphthyridine alkaloids, such as canthin-6-one, have demonstrated cytotoxic effects.[4] Further comparative studies are necessary to fully elucidate the anticancer potential of these less-explored isomers relative to the well-established 1,8-naphthyridine scaffold.

Comparative Antimicrobial Activity

Naphthyridine derivatives, particularly those of the 1,8-isomer, have a long history as effective antimicrobial agents. The archetypal example is nalidixic acid, a 1,8-naphthyridine derivative that was one of the first synthetic quinolone antibiotics.[5] The primary mechanism of action for many antimicrobial naphthyridines is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1]

IsomerRepresentative Compound(s)Target Organism(s)MIC (µg/mL)Reference
1,8-Naphthyridine Nalidixic Acid derivativesGram-negative bacteriaVariable[5]
EnoxacinGram-positive and Gram-negative bacteriaVariable[6]
1,5-Naphthyridine Canthin-6-oneStaphylococcus aureus0.49[4]
Escherichia coli3.91[4]
10-methoxycanthin-6-oneMethicillin-resistant S. aureus3.91[4]
2,7-Naphthyridine Compound 10jStaphylococcus aureus8[7]
Compound 10fStaphylococcus aureus31[7]

It is important to note that the presented MIC values are from different studies and should not be directly compared as a measure of relative potency due to variations in experimental conditions, including the specific derivatives tested and the microbial strains used. However, this data highlights that antimicrobial activity is not limited to the 1,8-isomer and that other naphthyridine scaffolds warrant further investigation.

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase GyrA GyrA Subunit Supercoiled_DNA Negatively Supercoiled DNA (relaxed for replication) GyrA->Supercoiled_DNA Introduces negative supercoils Replication_Blocked DNA Replication Blocked GyrA->Replication_Blocked GyrB GyrB Subunit GyrB->Supercoiled_DNA GyrB->Replication_Blocked DNA Bacterial DNA DNA->GyrA DNA->GyrB Naphthyridine Naphthyridine Derivative (e.g., Nalidixic Acid) Naphthyridine->GyrA Inhibits Naphthyridine->GyrB Inhibits

Figure 3: Mechanism of DNA gyrase inhibition by antimicrobial naphthyridine derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed and standardized experimental methodologies are crucial. The following sections outline the protocols for key assays used to evaluate the biological activities of naphthyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat cells with naphthyridine isomers (various concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan crystals (e.g., with DMSO) D->E F 6. Measure absorbance at ~570 nm E->F G 7. Calculate % cell viability and IC50 values F->G

Figure 4: Experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the naphthyridine derivatives in the appropriate cell culture medium. Remove the overnight medium from the cells and add the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.[8]

  • Incubation: Incubate the plates for a specified period (typically 48-72 hours) to allow the compounds to exert their cytotoxic effects.[8]

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Broth_Microdilution_Workflow A 1. Prepare serial dilutions of naphthyridine isomers in broth B 2. Inoculate wells with a standardized bacterial suspension A->B C 3. Incubate at 37°C for 16-24 hours B->C D 4. Visually assess for bacterial growth (turbidity) C->D E 5. Determine the MIC (lowest concentration with no growth) D->E

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and intriguing photophysical properties.[1][2] A profound understanding of the spectroscopic characteristics of these compounds is paramount for their structural elucidation, characterization, and the rational design of novel derivatives with bespoke properties. This guide provides a comparative analysis of the key spectroscopic techniques utilized in the study of substituted 1,8-naphthyridine derivatives, supported by experimental data and detailed methodologies.

The Strategic Importance of Spectroscopic Analysis

In the realm of drug discovery and development, the unambiguous characterization of a molecule's structure and properties is non-negotiable. Spectroscopic techniques provide the foundational data for structure verification, purity assessment, and the investigation of structure-activity relationships (SAR). For 1,8-naphthyridine derivatives, which are often synthesized through multi-step reactions, a multi-faceted spectroscopic approach is essential to confirm the desired chemical transformations and to understand the impact of various substituents on the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the precise molecular structure of 1,8-naphthyridine derivatives in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Causality in Experimental Choices: Why the Right Solvent Matters

The choice of a deuterated solvent is a critical first step in any NMR experiment. The primary consideration is the solubility of the 1,8-naphthyridine derivative. A well-dissolved sample ensures a high concentration of the analyte in the NMR tube's active volume, leading to a better signal-to-noise ratio. Common choices for 1,8-naphthyridine derivatives include deuterated chloroform (CDCl₃) for less polar compounds and deuterated dimethyl sulfoxide (DMSO-d₆) for more polar or hydrogen-bonding species.[1] It is also crucial to select a solvent whose residual peaks do not overlap with key signals from the analyte.

Comparative ¹H and ¹³C NMR Data

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Electron-withdrawing substituents on the 1,8-naphthyridine ring will generally cause downfield shifts (higher ppm values) of nearby protons and carbons, while electron-donating groups will cause upfield shifts. The following table provides a comparative overview of NMR data for a selection of substituted 1,8-naphthyridine derivatives.

DerivativeSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-(4-(Phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileDMSO-d₆8.99 (d, J = 2.8 Hz, 2H), 8.36–8.30 (m, 1H), 7.47 (dd, J = 8.0, Hz, 1H), 7.09 (dd, J = 8.4, Hz, 2H), 6.71–6.66 (m, 2H), 6.57 (t, J = 7.3 Hz, 1H), 5.59 (s, 1H), 3.99 (s, 2H), 3.86–3.77 (m, 4H), 3.75–3.73 (m, 4H)167.90, 161.40, 155.22, 153.45, 147.84, 135.91, 129.12, 129.12, 122.28, 118.81, 118.27, 116.25, 114.31, 114.25, 99.32, 48.00, 48.00, 44.84, 44.51[3]
2-(4-((3,4-Dimethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileDMSO-d₆9.01–8.97 (m, 2H), 8.35–8.29 (m, 1H), 7.47 (dd, J = 8.0, Hz, 1H), 6.84 (d, J = 8.1 Hz, 1H), 6.51 (d, J = 1.6 Hz, 1H), 6.42 (dd, J = 8.0, Hz, 1H), 5.25 (s, 1H), 3.94 (s, 2H), 3.85–3.80 (m, 4H), 3.74–3.71 (m, 4H), 2.12 (s, 3H), 2.07 (s, 3H)169.31, 158.58, 157.05, 155.84, 149.51, 146.96, 137.83, 136.64, 130.27, 124.00, 121.21, 117.65, 114.67, 110.54, 99.16, 48.50, 48.08, 45.53, 20.20, 18.85[3]
2-phenyl-7-methyl-1,8-naphthyridine derivativeDMSO-d₆3.05 (s, 3H, CH₃), 5.4 (br. s, 1H, OH), 7.5-8.4 (m, Ar-H)22.15, 107.11, 116.89, 117.87, 125.19, 127.96, 128.08, 128.22, 129.43, 130.12, 133.49, 134.47, 137.84, 143.25, 146.42, 150.58, 156.18, 158.62, 162.82, 186.93[4]
Experimental Protocol: NMR Spectroscopy

A robust and self-validating NMR protocol is crucial for obtaining high-quality, reproducible data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,8-naphthyridine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] For quantitative analysis, an internal standard with a known concentration can be added.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher. Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity between neighboring protons.

    • Assign each signal in the ¹H and ¹³C spectra to a specific nucleus in the molecule. For complex structures, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous assignments.[5][6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6-0.7 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer H1_acq Acquire ¹H NMR Spectrum (16-64 scans) dissolve->H1_acq C13_acq Acquire ¹³C NMR Spectrum (more scans) dissolve->C13_acq process Fourier Transform, Phase & Baseline Correction H1_acq->process C13_acq->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate ¹H Signals calibrate->integrate analyze Analyze Splitting & Coupling integrate->analyze assign Assign Signals (1D & 2D) analyze->assign final_structure Final Structure assign->final_structure Structural Elucidation

Figure 1: Experimental workflow for NMR spectroscopic analysis.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of synthesized 1,8-naphthyridine derivatives and for gaining structural information through the analysis of fragmentation patterns.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is dictated by the polarity and thermal stability of the analyte. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile 1,8-naphthyridine derivatives, typically producing the protonated molecule [M+H]⁺.[1] Electron ionization (EI) is a harder technique that can induce more extensive fragmentation, providing valuable structural information for more volatile and stable compounds.[7]

Comparative Mass Spectrometry Data

The following table presents mass spectral data for some 1,8-naphthyridine derivatives.

DerivativeIonization MethodObserved m/z ([M+H]⁺ or M⁺)Reference
1,8-NaphthyridineElectron Ionization130.15 (M⁺)[7]
2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileESI-MS240.15 ([M+H]⁺)[3]
2-phenyl-7-methyl-1,8-naphthyridine derivativeMS380 (M⁺)[4]
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the 1,8-naphthyridine derivative (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.[1]

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or introduce it via a liquid chromatography (LC-MS) system for separation of mixtures. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce structural motifs. The fragmentation of the 1,8-naphthyridine core and its substituents can provide valuable confirmation of the proposed structure.

UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Properties

UV-Vis absorption and fluorescence emission spectroscopy provide insights into the electronic transitions and photophysical properties of 1,8-naphthyridine derivatives. These techniques are particularly valuable for compounds designed as fluorescent probes or materials with specific optical properties.

The Influence of Substituents and Solvents

The position and intensity of absorption and emission bands are sensitive to the nature and position of substituents on the 1,8-naphthyridine ring. Electron-donating groups generally lead to a red-shift (bathochromic shift) in the absorption and emission maxima, while electron-withdrawing groups can cause a blue-shift (hypsochromic shift).[8] The polarity of the solvent can also significantly influence the photophysical properties, a phenomenon known as solvatochromism.

Comparative Photophysical Data
DerivativeSolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Reference
2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino-1,8-naphthyridineDichloromethane358425[1]
2-(2-acetylamino-pyridine-6-ethylene)-1,8-naphthyridineDichloromethane350410[1]
4,8-disubstituted 1,5-naphthyridine derivative (1g)Toluene~350~400[8]
4,8-disubstituted 1,5-naphthyridine derivative (1g)Dichloromethane~350~425[8]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation (UV-Vis): Prepare a stock solution (e.g., 1 mM) of the 1,8-naphthyridine derivative in a spectroscopic grade solvent. From this, prepare a series of dilutions to obtain concentrations in the µM range.[1]

  • UV-Vis Measurement: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, using the pure solvent as a baseline.

  • Sample Preparation (Fluorescence): Prepare a dilute solution of the derivative in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1]

  • Fluorescence Measurement:

    • Use a spectrofluorometer to record the emission spectrum by exciting the sample at its absorption maximum (λₘₐₓ).

    • To determine the fluorescence quantum yield (ΦF), a comparative method using a well-characterized standard is often employed.[9][10]

Optical_Spectroscopy_Workflow cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis uv_prep Prepare Dilute Solutions (µM range) uv_acq Record Absorption Spectrum uv_prep->uv_acq fluor_acq Record Emission Spectrum (Excite at λₘₐₓ) uv_acq->fluor_acq Determine λₘₐₓ for Excitation analyze_uv Analyze λₘₐₓ and Molar Absorptivity uv_acq->analyze_uv fluor_prep Prepare Dilute Solution (Absorbance < 0.1) fluor_prep->fluor_acq qy_meas Measure Quantum Yield (Comparative Method) fluor_acq->qy_meas analyze_fluor Analyze Emission Maxima and Quantum Yield qy_meas->analyze_fluor final_properties Photophysical Properties analyze_uv->final_properties analyze_fluor->final_properties

Figure 2: Workflow for UV-Vis and fluorescence spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of substituted 1,8-naphthyridine derivatives is a critical component of their development for various applications. By judiciously applying a combination of NMR, mass spectrometry, and UV-Vis/fluorescence spectroscopy, researchers can gain a complete picture of their molecular structure and electronic properties. This guide serves as a practical resource, providing not only comparative data and protocols but also the underlying rationale for key experimental decisions, empowering scientists to conduct robust and insightful spectroscopic characterization of this important class of heterocyclic compounds.

References

A Comparative Guide to the Synthesis of Functionalized 1,8-Naphthyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic synthesis and functionalization of this privileged heterocycle are therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic routes to functionalized 1,8-naphthyridines, offering experimental data and field-proven insights to inform your synthetic strategy.

Classical Approaches: The Friedländer Annulation and Gould-Jacobs Reaction

The construction of the 1,8-naphthyridine core has historically been dominated by two classical methods: the Friedländer annulation and the Gould-Jacobs reaction. These methods, while foundational, have seen significant evolution to improve yields, expand substrate scope, and embrace greener chemical principles.

The Friedländer Annulation: A Versatile and Direct Approach

The Friedländer annulation is a powerful and widely employed method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines.[1] This reaction involves the condensation of a 2-amino-pyridinecarbaldehyde or ketone with a compound containing an α-methylene group, typically a ketone or ester.

The versatility of the Friedländer reaction lies in its broad substrate scope and the variety of catalysts that can be employed to promote the reaction. Modern iterations of this classic transformation have focused on milder reaction conditions, improved yields, and the use of environmentally benign catalysts and solvents.

Mechanism of the Friedländer Annulation:

The reaction proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde or ketone of the 2-aminopyridine derivative. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 1,8-naphthyridine ring system.

Friedlander_Mechanism 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol Adduct Aldol Adduct 2-Aminonicotinaldehyde->Aldol Adduct + Enolate Active Methylene Compound Active Methylene Compound Enolate Enolate Active Methylene Compound->Enolate Base Enolate->Aldol Adduct Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Cyclization 1,8-Naphthyridine 1,8-Naphthyridine Cyclized Intermediate->1,8-Naphthyridine - H2O

Caption: Generalized mechanism of the Friedländer annulation.

Comparative Performance of Catalysts for the Friedländer Synthesis of 1,8-Naphthyridines:

Catalyst SystemSolventTemperature (°C)TimeYield (%)NotesReference(s)
PiperidineMethanol (Microwave)-MinutesHighRapid synthesis with improved yields compared to conventional heating.[3]
DABCOSolvent-free (Microwave)-Minutes74-86Eco-friendly, rapid, and high-yielding.
Choline hydroxideWater506 h>90Green, gram-scale synthesis with excellent yields for a broad range of substrates.[2]
CeCl₃·7H₂OSolvent-free (Grinding)Room Temp.MinutesHighOperationally simple, rapid, and avoids hazardous solvents.[4]
Basic Ionic LiquidsSolvent-free8024 hHighGreen method with reusable catalyst.[5][6]

Experimental Protocol: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Annulation [2][7]

  • To a flask containing 1.23 g (10 mmol) of 2-aminonicotinaldehyde in 10 mL of water, add 0.74 mL (10 mmol) of acetone.

  • Add 3 µL (1 mol%) of choline hydroxide to the mixture.

  • Stir the reaction mixture at 50 °C for 6 hours.

  • Monitor the reaction completion by thin-layer chromatography.

  • After completion, extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-methyl-1,8-naphthyridine.

The Gould-Jacobs Reaction: A Stepwise Route to 4-Hydroxy-1,8-naphthyridines

The Gould-Jacobs reaction provides a reliable, albeit often more stepwise, route to 4-hydroxyquinoline derivatives and can be adapted for the synthesis of 4-hydroxy-1,8-naphthyridines.[8][9] The reaction typically begins with the condensation of a 2-aminopyridine with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Mechanism of the Gould-Jacobs Reaction:

The initial step involves a nucleophilic attack of the aminopyridine on the malonate derivative, leading to an intermediate that undergoes thermal cyclization via a 6-electron electrocyclization. Subsequent tautomerization yields the 4-hydroxy-1,8-naphthyridine core.

Gould_Jacobs_Mechanism 2-Aminopyridine 2-Aminopyridine Condensation Adduct Condensation Adduct 2-Aminopyridine->Condensation Adduct Alkoxymethylenemalonate Alkoxymethylenemalonate Alkoxymethylenemalonate->Condensation Adduct Cyclized Intermediate Cyclized Intermediate Condensation Adduct->Cyclized Intermediate Heat (Δ) 4-Hydroxy-1,8-naphthyridine 4-Hydroxy-1,8-naphthyridine Cyclized Intermediate->4-Hydroxy-1,8-naphthyridine Tautomerization

Caption: Generalized mechanism of the Gould-Jacobs reaction.

While the Gould-Jacobs reaction is a robust method, it often requires high temperatures for the cyclization step, which can limit its applicability for substrates with sensitive functional groups. Microwave-assisted protocols have been developed to accelerate this step and improve yields.[8]

Modern Synthetic Strategies: Expanding the Chemical Space

Beyond the classical methods, a variety of modern synthetic strategies have emerged, offering novel disconnections and access to a wider range of functionalized 1,8-naphthyridines.

Domino and Multicomponent Reactions: Efficiency in a Single Pot

Domino and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecule synthesis.[5][6] These reactions combine multiple bond-forming events in a single pot, often without the need for isolation of intermediates. Several MCRs have been developed for the synthesis of highly functionalized 1,8-naphthyridine derivatives.

A notable example is the three-component reaction of an aldehyde, malononitrile, and a β-ketoamide, which can proceed under catalyst-free conditions to afford densely functionalized 1,8-naphthyridines in high yields.[10] Another efficient MCR involves the condensation of 2-aminopyridines, malononitrile or a cyanoacetate, and various aldehydes, catalyzed by a Lewis acid such as N-bromosulfonamide.[6]

Advantages of Domino/MCRs:

  • High efficiency and atom economy: Multiple bonds are formed in a single operation.

  • Operational simplicity: Reduces the number of purification steps and handling of intermediates.

  • Access to complex structures: Allows for the rapid generation of molecular diversity.

Transition-Metal Catalysis: Novel Bond Formations and Functionalizations

Transition-metal catalysis has revolutionized organic synthesis, and the construction and functionalization of 1,8-naphthyridines are no exception. Catalysts based on palladium, rhodium, copper, and iridium have been employed for various transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for C-N and C-C bond-forming reactions. For instance, Pd(OAc)₂ can catalyze the C-N coupling of chloronaphthyridines with various nitrogen nucleophiles to produce heteroaryl-substituted 1,8-naphthyridines.[1] Palladium complexes with N-heterocyclic carbene (NHC) ligands have also shown catalytic activity in Suzuki-Miyaura and Kumada-Corriu coupling reactions for the functionalization of the 1,8-naphthyridine core.[10][11]

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been utilized for the synthesis of naphthyridinones through oxidative olefination of pyridines and quinolines.[3] Furthermore, rhodium-catalyzed dehydrogenative coupling of N-pyridylindoles with alkynes provides access to indolo[1,2-a]naphthyridine derivatives.[2]

Copper-Catalyzed N-Arylation: Copper(I) complexes of functionalized 1,8-naphthyridines have been shown to be efficient catalysts for the N-arylation of imidazoles.[12]

Iridium-Catalyzed C-H Functionalization and Transfer Hydrogenation: Iridium catalysts have enabled the direct functionalization of 1,8-naphthyridines via C-H activation.[13] Additionally, iridium-catalyzed transfer hydrogenation provides a route to functionalized tetrahydro-1,8-naphthyridines.[14][15]

TM_Catalysis cluster_synthesis Core Synthesis cluster_functionalization Core Functionalization Co-catalyzed [2+2+2] Co-catalyzed [2+2+2] 1,8-Naphthyridine Core 1,8-Naphthyridine Core Co-catalyzed [2+2+2]->1,8-Naphthyridine Core Pd-catalyzed Cross-Coupling Pd-catalyzed Cross-Coupling Rh-catalyzed C-H Olefination Rh-catalyzed C-H Olefination Ir-catalyzed C-H Borylation/Silylation Ir-catalyzed C-H Borylation/Silylation Direct C-H Arylation Direct C-H Arylation 1,8-Naphthyridine Core->Pd-catalyzed Cross-Coupling 1,8-Naphthyridine Core->Rh-catalyzed C-H Olefination 1,8-Naphthyridine Core->Ir-catalyzed C-H Borylation/Silylation 1,8-Naphthyridine Core->Direct C-H Arylation

Caption: Overview of transition-metal catalyzed approaches to 1,8-naphthyridines.

Green Chemistry Approaches: Towards Sustainable Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For 1,8-naphthyridine synthesis, this has translated into the use of greener solvents like water and ionic liquids, solvent-free reaction conditions, and the use of reusable catalysts.[16][17][18][19]

The use of choline hydroxide in water for the Friedländer reaction is a prime example of a green synthetic route, offering high yields and easy product isolation.[2][7] Similarly, microwave-assisted synthesis, often under solvent-free conditions, significantly reduces reaction times and energy consumption.[3][20]

Conclusion and Future Outlook

The synthesis of functionalized 1,8-naphthyridines has evolved from classical condensation reactions to a diverse array of modern, highly efficient methods. The choice of synthetic route will ultimately depend on the desired substitution pattern, the scale of the synthesis, and the functional group tolerance required.

Key Comparison Points:

  • Friedländer Annulation: Highly versatile and direct, with numerous modern variations offering high yields and green credentials. It is often the method of choice for accessing a wide range of substituted 1,8-naphthyridines.

  • Gould-Jacobs Reaction: A reliable route to 4-hydroxy-1,8-naphthyridines, though often requiring harsher conditions than modern Friedländer protocols.

  • Domino/Multicomponent Reactions: Offer exceptional efficiency and atom economy for the synthesis of complex, highly functionalized 1,8-naphthyridines in a single step.

  • Transition-Metal Catalysis: Provides access to novel structural motifs and enables the late-stage functionalization of the 1,8-naphthyridine core through C-H activation and cross-coupling reactions.

Future developments in this field will likely focus on the discovery of new catalytic systems with even greater efficiency and selectivity, the expansion of the substrate scope for C-H functionalization reactions, and the development of more sustainable and scalable synthetic protocols to meet the growing demand for this important class of therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,5-Dichloro-1,8-naphthyridine. As a chlorinated heterocyclic compound, its handling and disposal require a meticulous approach grounded in a thorough understanding of its chemical properties and the governing regulatory landscape. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Our objective is to provide value beyond the product by ensuring you have the critical information needed for safe laboratory operations and environmental stewardship.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of its safe management. While comprehensive toxicological data for this specific compound is not extensively published, information from suppliers and related compounds provides essential safety insights.

The primary known hazards associated with this compound and similar chlorinated naphthyridines include:

  • Harmful if swallowed [1].

  • Causes skin irritation [2].

  • Causes serious eye irritation [2].

Given its classification as a halogenated organic compound, it is prudent to handle it as a substance with potential for environmental toxicity. The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating it as potentially hazardous upon inhalation, ingestion, or skin contact[3].

Table 1: Key Safety and Regulatory Information for this compound

ParameterInformationSource(s)
GHS Pictogram GHS07: Harmful/Irritant[1]
Hazard Statements H302: Harmful if swallowed[1]
Precautionary Statements P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[4]
Primary Disposal Route Incineration[5][6]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] This "cradle to grave" system mandates the proper identification, handling, and disposal of hazardous waste to protect human health and the environment.[4]

Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7] Waste containing this compound must be evaluated against these criteria. Given its chemical structure as a chlorinated organic compound, it should be managed as a hazardous waste unless definitively proven otherwise through appropriate analysis.

The Occupational Safety and Health Administration (OSHA) provides regulations to ensure worker safety, including the Hazard Communication Standard (29 CFR 1910.1200), which requires that information about chemical hazards is communicated to employees.[8] This includes proper labeling, access to Safety Data Sheets (SDS), and comprehensive training.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of waste containing this compound.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of solid this compound and solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][9] An eyewash station and safety shower must be readily accessible.[3]

Step 2: Waste Characterization and Segregation

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. This prevents potentially dangerous reactions and facilitates appropriate treatment.

  • Designate as Halogenated Waste: All waste containing this compound, regardless of concentration, must be classified as halogenated organic waste . This is because the presence of chlorine affects the required disposal method.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste.[10] Mixing different waste streams can create complex and difficult-to-manage hazardous mixtures and is often a regulatory violation.

  • Check Compatibility: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases, which could cause vigorous reactions.[11][12]

Step 3: Container Management

The integrity and labeling of the waste container are paramount for safety and compliance.

  • Use Appropriate Containers: Collect liquid waste in a designated, leak-proof container with a screw-top cap, compatible with chlorinated organic compounds (e.g., high-density polyethylene or glass).[4][13] Solid waste should be collected in a clearly marked, sealed container.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4][10] Open containers are a common and serious EPA violation.[4]

  • Proper Labeling: Label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication that it is "Halogenated Organic Waste."[10] List all constituents of the waste mixture. Do not use abbreviations or chemical formulas.[10]

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.

  • Control the Spill: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it into the designated hazardous waste container.[11] For liquid spills, use an inert absorbent material (e.g., vermiculite or sand), then collect the absorbed material into the waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Step 5: Final Disposal

The final disposal of hazardous waste must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Arrange for Pickup: Do not dispose of this compound down the drain or in the regular trash.[13] Contact your institution's EHS department to arrange for the collection of the properly labeled and sealed waste container.

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][6] This process is designed to destroy the organic molecule and scrub resulting acidic gases (like hydrogen chloride) to prevent their release into the atmosphere.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste Containing this compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it a Halogenated Compound? ppe->characterize is_halogenated Yes characterize->is_halogenated segregate Step 3: Segregate as 'Halogenated Organic Waste' is_halogenated->segregate  Based on Chemical Structure container Step 4: Use Labeled, Sealed, Compatible Waste Container segregate->container storage Step 5: Store Securely (Closed Container, Secondary Containment) container->storage ehs_pickup Step 6: Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup end End: Compliant Disposal via Licensed Facility (Incineration) ehs_pickup->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, you ensure not only your personal safety but also the compliance of your laboratory with federal and state regulations, contributing to the protection of our environment.

References

A Senior Application Scientist's Guide to Handling 2,5-Dichloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling of 2,5-Dichloro-1,8-naphthyridine, a heterocyclic compound utilized in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, my objective is to move beyond a simple checklist of personal protective equipment (PPE). Instead, this guide elucidates the causality behind each safety recommendation, providing a framework for a self-validating culture of safety within your laboratory. The procedures outlined here are designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Profile and Risk Assessment

This compound is a chlorinated heterocyclic compound that must be handled with care.[1][2] A thorough understanding of its hazard profile is the foundation of safe laboratory practice. The primary risks are associated with direct contact and inhalation.

Globally Harmonized System (GHS) Classification:

Based on available data for the compound and its isomers, this compound is classified with the GHS07 pictogram, indicating it is harmful and an irritant.[2]

Hazard StatementCodeDescriptionPrimary Exposure Route
Harmful if swallowedH302Ingestion of the compound can lead to acute toxicity.[2][3]Ingestion
Causes skin irritationH315Direct contact with the skin can cause irritation, redness, and inflammation.[2][3][4]Dermal Contact
Causes serious eye irritationH319The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[2][3][4]Ocular Contact
May cause respiratory irritationH335Inhalation of the dust or powder can irritate the respiratory tract.[2][3]Inhalation

This data is synthesized from safety information for this compound and its close structural isomers.[2][3]

The causality is clear: the chlorinated, reactive nature of this solid compound necessitates a multi-faceted approach to PPE, focusing on creating impermeable barriers for all potential routes of exposure.

The Hierarchy of Controls: Beyond PPE

While PPE is critical, it is the last line of defense. The most effective safety protocols begin with engineering and administrative controls that minimize the need for direct interaction with the hazard.

  • Engineering Controls : The primary method for controlling exposure to this compound is to handle it within a certified chemical fume hood.[5] A fume hood provides local exhaust ventilation, capturing dust and preventing inhalation.[4] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][6]

  • Administrative Controls : Designate a specific area within the laboratory for handling this compound.[5] All personnel must be trained on the specific hazards and the procedures outlined in this guide. Never work alone when handling highly toxic or irritant compounds.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. The goal is to prevent any contact with the eyes, skin, and respiratory tract.[5]

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Tightly sealed chemical goggles provide a barrier against dust particles.[5][7] A face shield should be worn over the goggles during procedures with a high risk of splashing or aerosolization (e.g., transfers, preparing solutions).[8][9]
Hand Protection Chemical-resistant nitrile glovesNitrile gloves offer robust protection against many solvents and solid chemicals.[9] Always inspect gloves for punctures or degradation before use. For extended work, consider double-gloving. Remove and dispose of gloves immediately after handling, and wash hands thoroughly.[10]
Body Protection Long-sleeved laboratory coatA fully buttoned lab coat made of a suitable protective material prevents skin contact from accidental spills.[5][7] Ensure cuffs are snug. For large-scale operations, a chemical-resistant apron or disposable coveralls should be considered.[11]
Respiratory Protection NIOSH-approved respirator (if fume hood is unavailable)All handling of the solid compound should occur in a chemical fume hood to prevent inhalation.[5] In the rare event a fume hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. A cartridge change-out schedule must be in place.[8]

Operational Plans: Step-by-Step Guidance

A systematic workflow is essential for safety and experimental integrity. The following protocols provide a self-validating system for handling and emergency response.

Standard Handling Workflow

This workflow outlines the key steps from preparation to cleanup for routine laboratory operations.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase prep_area 1. Designate & Clear Handling Area in Fume Hood gather_ppe 2. Assemble All Required PPE prep_area->gather_ppe gather_equip 3. Gather All Lab Equipment & Chemical gather_ppe->gather_equip don_ppe 4. Don PPE (Correct Sequence) gather_equip->don_ppe handle_chem 5. Handle Chemical (Weigh, transfer, etc.) don_ppe->handle_chem decon 6. Decontaminate Glassware & Work Surfaces handle_chem->decon dispose_waste 7. Segregate & Dispose of Hazardous Waste decon->dispose_waste doff_ppe 8. Doff PPE (Correct Sequence) dispose_waste->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Protocol: Spill Management

Immediate and correct action is critical in the event of a spill to mitigate exposure and prevent environmental contamination.[7]

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure : Immediately alert others in the area. Evacuate all non-essential personnel.[7] Restrict access to the spill area and ensure adequate ventilation by keeping the fume hood running.[12]

  • Don Emergency PPE : Before addressing the spill, don the appropriate PPE, which may include a higher level of respiratory protection and double gloves.[7][12]

  • Contain the Spill :

    • For Solid Spills : Carefully sweep up the material to avoid generating dust.[7][13] Place the material into a clearly labeled, sealable hazardous waste container.[13]

    • For Liquid Spills (if dissolved in a solvent) : Use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[7][14] Do not use combustible materials like sawdust.[14]

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[7]

  • Collect and Dispose : Place all contaminated materials, including absorbent pads, wipes, and contaminated PPE, into a designated hazardous waste container.[7][14] Label the container clearly.[15]

G spill Spill Occurs assess Assess Severity (Size, Location) spill->assess evacuate Large or Uncontrolled Spill: EVACUATE & CALL EHS assess->evacuate Major secure Small, Controllable Spill: Secure the Area assess->secure Minor don_ppe Don Emergency PPE secure->don_ppe contain Contain Spill (Absorbents / Sweep) don_ppe->contain cleanup Collect Contaminated Material contain->cleanup decon Decontaminate Surface cleanup->decon dispose Package & Label Hazardous Waste decon->dispose report Report Incident dispose->report

Caption: Logical workflow for responding to a chemical spill.

Waste Disposal Plan

Proper disposal is crucial for safety and regulatory compliance.[7] All waste generated from handling this compound is considered hazardous.

Disposal Protocol:

  • Segregation : Collect excess or unreacted this compound and grossly contaminated materials in a dedicated, clearly labeled, sealed, and compatible hazardous waste container.[5][15]

  • Sharps and Disposables : Separately collect all disposables that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, in a designated, labeled waste bag or container.[5]

  • Storage : Store all waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until pickup.[7][15]

  • Pickup : Arrange for collection by your institution's licensed hazardous waste disposal contractor.[7] Do not dispose of this chemical down the drain.[14][16]

By adhering to these comprehensive guidelines, you can build a robust safety framework that protects personnel, ensures experimental integrity, and maintains regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-1,8-naphthyridine
Reactant of Route 2
2,5-Dichloro-1,8-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.